(1H-Benzoimidazol-2-ylmethyl)-methyl-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(1H-benzimidazol-2-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-10-6-9-11-7-4-2-3-5-8(7)12-9/h2-5,10H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHYOMCAAAAAMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390240 | |
| Record name | (1H-Benzoimidazol-2-ylmethyl)-methyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98997-01-4 | |
| Record name | (1H-Benzoimidazol-2-ylmethyl)-methyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (1H-Benzoimidazol-2-ylmethyl)-methyl-amine
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole ring system, an isostere of natural purines, is a privileged scaffold in medicinal chemistry and drug development. Its unique structural features allow it to interact with a wide range of biological targets, leading to diverse pharmacological activities including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] Specifically, derivatives bearing a substituted aminomethyl group at the 2-position, such as (1H-Benzoimidazol-2-ylmethyl)-methyl-amine, serve as crucial intermediates and pharmacophores in the design of targeted therapeutics, including tyrosine kinase inhibitors.[2] This guide provides a comprehensive overview of the core synthetic strategies for this valuable compound, offering field-proven insights, detailed protocols, and mechanistic rationale for researchers and drug development professionals.
Core Synthetic Strategies: A Multi-pronged Approach
The synthesis of this compound can be achieved through several reliable and scalable routes. The choice of strategy often depends on the availability of starting materials, desired scale, and specific functional group tolerance. We will explore three primary, validated pathways, each originating from the foundational condensation of o-phenylenediamine.
-
Route 1: N-Alkylation of a Primary Amine Intermediate
-
Route 2: Nucleophilic Substitution of a Halomethyl Intermediate
-
Route 3: Reductive Amination of an Aldehyde Intermediate
The following diagram provides a high-level overview of these convergent synthetic pathways.
Caption: Convergent synthetic pathways to the target compound.
Part 1: Synthesis of Key Intermediates
The efficiency of the final synthesis is critically dependent on the high-yield preparation of key benzimidazole intermediates.
Intermediate A: 2-(Aminomethyl)-1H-benzimidazole
This primary amine is commonly prepared via the Phillips condensation reaction, which involves the cyclocondensation of o-phenylenediamine with an amino acid. Using glycine as the carboxylic acid component directly installs the required aminomethyl side chain.
-
Mechanism: The reaction proceeds by initial formation of an amide bond between one of the aniline amines of o-phenylenediamine and the carboxylic acid of glycine. This is followed by an acid-catalyzed intramolecular cyclization and subsequent dehydration to form the aromatic benzimidazole ring.
-
Process Optimization: Traditional methods involve refluxing in strong acid (e.g., 4M HCl) for extended periods.[3] Modern protocols often employ microwave irradiation, which dramatically reduces reaction times and can improve yields by minimizing side reactions.[3] A solvent-free melting method has also been reported to be effective and environmentally benign.[1]
Intermediate B: 2-(Chloromethyl)-1H-benzimidazole
This versatile intermediate contains a reactive chloromethyl group, making it an excellent electrophile for subsequent nucleophilic substitution reactions.
-
Synthesis: The most direct method is the condensation of o-phenylenediamine with chloroacetic acid.[4][5] The reaction is typically performed under acidic conditions (e.g., 4M HCl) at reflux temperatures (100-120 °C) for 3 to 6 hours.[5] The product hydrochloride salt precipitates upon cooling and can be neutralized to yield the free base. This intermediate is a cornerstone for creating libraries of 2-substituted benzimidazoles for screening purposes.[6][7][8]
Intermediate C: 1H-Benzimidazole-2-carbaldehyde
This aldehyde is the critical precursor for the reductive amination pathway. Its synthesis is a two-step process starting from a more stable alcohol intermediate.
-
Synthesis of (1H-Benzimidazol-2-yl)methanol: This alcohol is prepared by condensing o-phenylenediamine with glycolic acid, again typically under acidic reflux conditions.[9] This reaction is analogous to the synthesis of Intermediate A, but uses glycolic acid to install the hydroxymethyl group.
-
Oxidation to the Aldehyde: The resulting alcohol is then oxidized to the corresponding aldehyde. Mild oxidizing agents such as Dess-Martin periodinane are preferred to avoid over-oxidation to the carboxylic acid and to ensure compatibility with the benzimidazole ring.
Part 2: Final Conversion to this compound
With the key intermediates in hand, the final step involves introducing the N-methyl group to complete the target molecule.
Method 1: From 2-(Aminomethyl)-1H-benzimidazole (N-Alkylation)
Direct alkylation of the primary amine intermediate is a straightforward approach. However, it requires careful control to prevent over-alkylation, which would yield the tertiary dimethylamine and quaternary ammonium salts.
-
Rationale: A common strategy to achieve mono-alkylation is to use a limiting amount of a methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a non-nucleophilic base to scavenge the acid byproduct. An alternative, often higher-yielding approach, is to first perform a formylation followed by reduction, or to engage in reductive amination with formaldehyde.
Method 2: From 2-(Chloromethyl)-1H-benzimidazole (Nucleophilic Substitution)
This is arguably the most direct and widely used method. The chlorine atom on the benzylic-like carbon is an excellent leaving group, readily displaced by a primary amine nucleophile like methylamine.
-
Causality: The reaction is typically carried out in a polar aprotic solvent such as DMF or acetonitrile, often in the presence of a base like potassium carbonate or triethylamine to neutralize the HCl generated during the reaction.[6] The use of a sealed vessel or a solution of methylamine in a solvent like ethanol or THF is necessary due to the gaseous nature of methylamine. This pathway is highly efficient and forms the basis for synthesizing a wide array of N-substituted derivatives.[4][7]
Caption: Nucleophilic substitution pathway.
Method 3: From 1H-Benzimidazole-2-carbaldehyde (Reductive Amination)
Reductive amination is a powerful and highly selective method for forming carbon-nitrogen bonds.[10][11] It avoids the over-alkylation issues associated with direct alkylation of amines.
-
Mechanism & Rationale: The reaction proceeds in two stages that occur in one pot. First, the aldehyde (electrophile) reacts with methylamine (nucleophile) under weakly acidic conditions to form a hemiaminal, which then dehydrates to an intermediate iminium ion.[10] Second, a hydride reducing agent, present in the same pot, reduces the iminium ion to the final secondary amine. The key to success is the choice of reducing agent. Mild hydride donors like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are selective for the protonated iminium ion over the starting aldehyde, preventing premature reduction of the carbonyl group.[12][13] NaBH(OAc)₃ is often preferred due to its efficacy and non-toxic byproducts.[12]
Caption: Workflow for the reductive amination process.
Part 3: Data Summary & Experimental Protocols
Comparative Data for Synthesis Routes
| Parameter | Route 1 (N-Alkylation) | Route 2 (Nucleophilic Substitution) | Route 3 (Reductive Amination) |
| Key Intermediate | 2-(Aminomethyl)-1H-benzimidazole | 2-(Chloromethyl)-1H-benzimidazole | 1H-Benzimidazole-2-carbaldehyde |
| Primary Challenge | Over-alkylation control | Handling gaseous methylamine | Synthesis of aldehyde intermediate |
| Selectivity | Moderate to Good | Excellent | Excellent |
| Typical Yield | 60-80% | 75-95% | 70-90% |
| Key Reagents | Methylating agent (e.g., CH₃I) | Methylamine, K₂CO₃ | Methylamine, NaBH(OAc)₃ |
| Reference(s) | [14] | [6][7] | [12] |
Detailed Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Substitution (Route 2)
Step 1: Synthesis of 2-(Chloromethyl)-1H-benzimidazole
-
To a round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (10.8 g, 0.1 mol) and chloroacetic acid (11.3 g, 0.12 mol).
-
Slowly add 4M hydrochloric acid (75 mL) to the mixture.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4 hours.
-
Cool the mixture in an ice bath. The product hydrochloride salt will precipitate.
-
Filter the solid precipitate and wash with cold water.
-
Suspend the crude solid in water (100 mL) and cool in an ice bath. Adjust the pH to 8-9 by slowly adding aqueous ammonia with vigorous stirring.
-
Filter the resulting white precipitate, wash thoroughly with water, and dry under vacuum to yield 2-(chloromethyl)-1H-benzimidazole.[5]
Step 2: Synthesis of this compound
-
In a sealed pressure vessel, dissolve 2-(chloromethyl)-1H-benzimidazole (8.3 g, 0.05 mol) and potassium carbonate (10.4 g, 0.075 mol) in acetonitrile (150 mL).
-
Add a 2.0 M solution of methylamine in THF (50 mL, 0.1 mol, 2 equivalents).
-
Seal the vessel and heat the mixture at 60 °C for 12 hours with stirring.
-
Cool the reaction to room temperature. Filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol) to afford the pure title compound.
Protocol 2: Synthesis via Reductive Amination (Route 3)
Step 1: Synthesis of (1H-Benzimidazol-2-yl)methanol
-
Combine o-phenylenediamine (10.8 g, 0.1 mol) and glycolic acid (9.1 g, 0.12 mol) in a round-bottom flask with 4M hydrochloric acid (75 mL).
-
Heat the mixture to reflux for 5 hours.
-
Cool the reaction in an ice bath and neutralize with aqueous ammonia to pH 8-9 to precipitate the product.
-
Filter, wash with cold water, and dry to yield (1H-benzimidazol-2-yl)methanol.[9]
Step 2: Synthesis of 1H-Benzimidazole-2-carbaldehyde
-
Dissolve (1H-benzimidazol-2-yl)methanol (7.4 g, 0.05 mol) in dichloromethane (200 mL).
-
Add Dess-Martin periodinane (23.3 g, 0.055 mol) portion-wise at room temperature.
-
Stir the mixture for 3 hours. Monitor reaction completion by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude aldehyde, which can be used directly or purified by chromatography.
Step 3: Reductive Amination
-
Dissolve 1H-benzimidazole-2-carbaldehyde (7.3 g, 0.05 mol) in 1,2-dichloroethane (200 mL).
-
Add a 2.0 M solution of methylamine in THF (37.5 mL, 0.075 mol, 1.5 equivalents), followed by acetic acid (2.9 mL, 0.05 mol).
-
Stir the mixture for 30 minutes at room temperature to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (15.9 g, 0.075 mol) portion-wise, controlling any effervescence.
-
Stir the reaction at room temperature for 12-18 hours.
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane, dry the combined organic layers over sodium sulfate, and concentrate under vacuum.
-
Purify by column chromatography to yield the final product.[12]
Conclusion
The synthesis of this compound is a well-established process achievable through multiple robust synthetic routes. The nucleophilic substitution of 2-(chloromethyl)-1H-benzimidazole (Route 2) offers a highly efficient and direct pathway, while reductive amination of the corresponding aldehyde (Route 3) provides excellent selectivity and is amenable to library synthesis. The choice of method will be guided by laboratory capabilities, scale, and the specific requirements of the drug development program. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis of this important medicinal chemistry building block.
References
- 1. asianpubs.org [asianpubs.org]
- 2. chemrevlett.com [chemrevlett.com]
- 3. CN101875638A - A method for synthesizing 2-aminomethylbenzimidazole by microwave irradiation - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents [patents.google.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. banglajol.info [banglajol.info]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. youtube.com [youtube.com]
- 14. Alkylation of chiral 2-(aminomethyl)oxazolines [ ] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Technical Guide to Novel Synthesis Methodologies for (1H-Benzoimidazol-2-ylmethyl)-methyl-amine
Abstract
(1H-Benzoimidazol-2-ylmethyl)-methyl-amine is a key structural motif in contemporary medicinal chemistry, forming the backbone of numerous pharmacologically active agents. The benzimidazole core, an isostere of natural purines, imparts unique physicochemical properties that are advantageous for drug design.[1][2][3] This technical guide provides an in-depth exploration of modern and established synthetic routes to this valuable compound. We move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven insights for researchers, chemists, and professionals in drug development. The methodologies detailed herein are presented as self-validating systems, grounded in authoritative literature and designed for reproducibility, scalability, and efficiency.
Introduction: The Significance of the 2-Aminomethyl Benzimidazole Scaffold
The benzimidazole heterocycle is a "privileged scaffold" in medicinal chemistry, renowned for its diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[4][5][6][7] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets. The 2-substituted aminomethyl benzimidazoles, in particular, represent a critical subclass, serving as versatile building blocks for complex therapeutic agents.[8][9] The target molecule of this guide, this compound, combines the benzimidazole core with a secondary amine side chain, a common feature for modulating solubility, basicity, and receptor-binding interactions. The development of efficient, high-yield, and scalable synthetic methods is therefore a paramount objective for advancing drug discovery programs based on this scaffold.
Core Synthetic Strategies
We will now explore the primary synthetic pathways to this compound. Each method is evaluated based on its efficiency, substrate availability, and operational simplicity.
Method A: Direct Nucleophilic Substitution
This is arguably the most direct and widely employed route, predicated on the reaction between a nucleophilic amine and an electrophilic benzimidazole precursor. The success of this method hinges on the efficient preparation of the key intermediate, 2-(chloromethyl)-1H-benzimidazole.
2.1.1 Mechanistic Rationale
The synthesis begins with the Phillips condensation reaction, where o-phenylenediamine is cyclized with chloroacetic acid under acidic conditions to form 2-(chloromethyl)-1H-benzimidazole.[10][11] The resulting chloromethyl group is an excellent electrophile. The chlorine atom serves as a good leaving group, and the adjacent benzimidazole ring stabilizes the transition state. Subsequent reaction with methylamine, a potent nucleophile, proceeds via a standard SN2 mechanism to displace the chloride and form the target secondary amine.[12][13][14] A non-nucleophilic base, such as potassium carbonate or triethylamine, is crucial to neutralize the hydrochloric acid generated in situ, preventing the protonation and deactivation of the methylamine nucleophile.
2.1.2 Experimental Workflow Diagram
Caption: Workflow for the two-step synthesis via nucleophilic substitution.
2.1.3 Detailed Experimental Protocol
Step 1: Synthesis of 2-(Chloromethyl)-1H-benzimidazole
-
To a round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (1.0 eq) and chloroacetic acid (1.2 eq).
-
Add 4M hydrochloric acid as the solvent and catalyst.
-
Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[11]
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath (0-10 °C).
-
Slowly neutralize the mixture by adding a concentrated base (e.g., 8M NaOH or aqueous ammonia) with vigorous stirring until the pH reaches 8-9. A precipitate will form.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
Step 2: Synthesis of this compound
-
In a flask, dissolve 2-(chloromethyl)-1H-benzimidazole (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF).[12]
-
Add a solution of methylamine (2.0-3.0 eq, e.g., 40% in H₂O or 2M in THF) to the mixture.
-
Heat the reaction to 60-80 °C and stir for 3-5 hours. Monitor via TLC.
-
Upon completion, pour the reaction mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure title compound.
2.1.4 Data Summary
| Parameter | Step 1: Intermediate Synthesis | Step 2: Final Product Synthesis |
| Key Reagents | o-Phenylenediamine, Chloroacetic Acid | 2-(Chloromethyl)-1H-benzimidazole, Methylamine |
| Catalyst/Base | 4M HCl | K₂CO₃ |
| Solvent | 4M HCl | DMF or Acetonitrile |
| Temperature | 100-110 °C (Reflux) | 60-80 °C |
| Typical Yield | 80-90% | 75-85% |
| Reference | [10][11] | [3][12] |
Method B: Reductive Amination
Reductive amination is a robust and highly versatile one-pot method for forming amines. It avoids the need to handle the potentially lachrymatory 2-(chloromethyl)-1H-benzimidazole intermediate, making it an attractive alternative.
2.2.1 Mechanistic Rationale
This pathway begins with the synthesis of 2-benzimidazolecarboxaldehyde. The core of the method involves the condensation of this aldehyde with methylamine to form a Schiff base, or imine, intermediate. This imine is not isolated but is reduced in situ by a mild reducing agent, typically a hydride source like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). The choice of reducing agent is critical; it must be selective enough to reduce the C=N double bond of the imine without reducing the initial aldehyde. Sodium borohydride is often preferred for its lower toxicity and ease of handling. The reaction is typically performed at a slightly acidic pH to facilitate imine formation without degrading the hydride reagent.
2.2.2 Experimental Workflow Diagram
Caption: One-pot reductive amination workflow.
2.2.3 Detailed Experimental Protocol
-
Dissolve 2-benzimidazolecarboxaldehyde (1.0 eq) in methanol (MeOH) in a round-bottom flask.
-
Add a solution of methylamine (1.5 eq, e.g., 2M in THF) and stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the flask in an ice bath to 0 °C.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product via column chromatography.
2.2.4 Data Summary
| Parameter | Value |
| Key Reagents | 2-Benzimidazolecarboxaldehyde, Methylamine |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol (MeOH) |
| Temperature | 0 °C to Room Temperature |
| Key Advantage | Avoids halogenated intermediates; one-pot procedure. |
| Typical Yield | 70-80% |
Method C: N-Methylation of the Primary Amine
An alternative approach involves synthesizing the primary amine, 2-aminomethyl-1H-benzimidazole, and subsequently introducing the methyl group. This method offers modularity but presents challenges in achieving selective mono-methylation.
2.3.1 Mechanistic Rationale
The primary challenge in this route is controlling the selectivity of the methylation process. Direct alkylation of 2-aminomethyl-1H-benzimidazole with a methylating agent like methyl iodide can lead to a mixture of the desired secondary amine, the over-alkylated tertiary amine, and the quaternary ammonium salt. Furthermore, competitive N-methylation can occur on the benzimidazole ring itself, leading to a mixture of regioisomers.[15][16][17] To overcome this, strategies often involve using a protecting group for the primary amine (e.g., tosyl or Boc), followed by methylation of the resulting sulfonamide or carbamate and subsequent deprotection. A more modern approach might use catalytic N-methylation with methanol as the C1 source, which can offer higher selectivity under milder conditions.[18]
2.3.2 Experimental Workflow Diagram (Catalytic Approach)
Caption: Catalytic N-methylation using methanol.
2.3.3 Detailed Experimental Protocol (Catalytic N-Methylation)
-
In a pressure-rated vial, combine 2-aminomethyl-1H-benzimidazole (1.0 eq), the Iridium catalyst (e.g., a Cp*Ir complex, 1-2 mol%), and a weak base (e.g., Cs₂CO₃, 0.3 eq).[18]
-
Add methanol as both the solvent and the methylating agent.
-
Seal the vial and heat the reaction mixture to 120 °C for 12-24 hours.
-
After cooling to room temperature, vent the vial carefully.
-
Filter the reaction mixture to remove the catalyst and base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by column chromatography to isolate the target compound.
2.3.4 Data Summary
| Parameter | Value |
| Key Reagents | 2-Aminomethyl-1H-benzimidazole, Methanol |
| Catalyst | Cp*Ir complex with a functional ligand |
| Key Advantage | High atom economy, uses a green C1 source, avoids toxic alkylating agents. |
| Key Challenge | Catalyst cost and availability; potential for ring N-methylation. |
| Typical Yield | 65-75% |
| Reference | [18] |
Product Validation and Characterization
Independent of the synthetic route chosen, rigorous analytical characterization is essential to confirm the identity and purity of the final product, this compound.
-
¹H and ¹³C NMR Spectroscopy: Provides unambiguous structural confirmation by identifying the chemical environment of each proton and carbon atom. Key expected signals include the aromatic protons of the benzimidazole ring, the singlet for the methylene bridge (-CH₂-), and the singlet for the N-methyl group (-CH₃).
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound, typically via High-Resolution Mass Spectrometry (HRMS) to determine the exact mass and elemental formula.
-
Infrared (IR) Spectroscopy: Used to identify key functional groups. Characteristic peaks include N-H stretching for the benzimidazole and secondary amine, and C=N/C=C stretching from the aromatic system.
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final compound, typically aiming for >95% for research applications.
Conclusion and Future Outlook
This guide has detailed three primary synthetic routes to this compound.
-
Direct Nucleophilic Substitution is a robust and high-yielding classical method, ideal for laboratories well-equipped to handle chlorinated intermediates.
-
Reductive Amination offers a safer, one-pot alternative that is highly efficient and avoids halogenated compounds.
-
Catalytic N-Methylation represents a modern, green chemistry approach that minimizes waste but may require specialized catalysts.
The choice of method will depend on the specific requirements of the research setting, including scale, cost, safety protocols, and available equipment. Future research will likely focus on further refining one-pot syntheses and expanding the application of green catalytic systems, such as biocatalysis, to enhance sustainability and efficiency in producing these vital medicinal chemistry building blocks.[19]
References
- Sriram R, Sapthagiri R, Ravi A (2015) Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative.
- A mild and scalable one-pot synthesis of N-substituted 2-aminobenzimidazoles via visible light mediated cyclodesulfurization.
- Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. World Journal of Pharmacy and Pharmaceutical Sciences.
- Bansal, Y. & Silakari, O. Synthesis and Medicinal Applications of Benzimidazoles: An Overview. Bentham Science.
- SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE.
- Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. ScienceDirect.
- Synthesis, biological evaluation and molecular modeling of substituted 2-aminobenzimidazoles as novel inhibitors of acetylcholinesterase and butyrylcholinesterase. PubMed.
- Ramos-Organillo, A. et al. Methods to Access 2-aminobenzimidazoles of Medicinal Importance.
- Madkour, H. M. F. et al. Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole.
- Rajasekhar, S. et al. Synthesis and Medicinal Applications of Benzimidazoles: An Overview.
- Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review.
- Solid-phase synthesis of substituted 2-aminomethylbenzimidazoles.
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- Poddar, S. K. et al. Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences.
- Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytop
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- A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance.
- Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants.
- SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry.
- SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIV
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- (1H-Benzodiazol-2-ylmethyl)diethylamine.
- Copper-catalyzed synthesis of polysubstituted benzimidazoles: an efficient one-pot synthetic approach to N-enylated benzimidazoles. Organic & Biomolecular Chemistry (RSC Publishing).
- Preparation technique of 2-chloromethylbenzimidazole.
- SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SUBSTITUTED 4-[(1H-BENZO[D]IMIDAZOL-2YL)METHYL]PHENOL DERIVATIVES.
- Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modifications.
- Liang, R. et al. N-Methylation of Amines with Methanol Catalyzed by a Cp*Ir Complex Bearing a Functional 2,2′-Bibenzimidazole Ligand. Organic Chemistry Portal.
- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv
- One-pot reaction for the synthesis of N-substituted 2-aminobenzoxazoles using triphenylbismuth dichloride as cyclodesulfurization reagent.
- Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones.
- Benzimidazole N-Methylation: A Technical Support Guide. Benchchem.
- Novel Synthesis of Benzoxazoles and Benzimidazoles. Thieme Chemistry.
- A convenient one-pot synthesis of 2-substituted benzimidazoles.
- Reddy, K. K. & Rao, N. V. S. IV. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. Indian Academy of Sciences.
- Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characteriz
- Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol.
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(1H-Benzoimidazol-2-ylmethyl)-methyl-amine chemical properties and structure
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of (1H-Benzoimidazol-2-ylmethyl)-methyl-amine, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The benzimidazole scaffold is a privileged structure in drug discovery, and this particular derivative serves as a versatile building block for novel therapeutic agents. This document delineates its chemical identity, structural features, physicochemical properties, a detailed synthetic protocol with mechanistic considerations, and its established applications. The aim is to equip researchers with the foundational knowledge required to effectively utilize this compound in their work.
Nomenclature and Chemical Structure
This compound is a substituted benzimidazole featuring a methylaminomethyl group at the 2-position of the benzimidazole ring system.
-
Systematic IUPAC Name: 1-(1H-benzimidazol-2-yl)-N-methylmethanamine[1][]
-
Common Synonyms: (1H-benzimidazol-2-ylmethyl)methylamine, 2-(methylaminomethyl)benzimidazole, N-methyl-1H-benzo[d]imidazol-2-yl)methanamine[3][4]
Chemical Structure:
The molecule consists of a bicyclic system where a benzene ring is fused to an imidazole ring. A methyl-substituted aminomethyl group (-CH₂-NH-CH₃) is attached to the carbon atom positioned between the two nitrogen atoms of the imidazole ring.
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, formulation, and application in experimental settings. The data presented below has been aggregated from various chemical databases and supplier specifications.
| Property | Value | Source |
| Appearance | White to light yellow or green to grey solid | [3][4] |
| Melting Point | 128 °C | [3] |
| Boiling Point (Predicted) | 363.0 ± 25.0 °C at 760 mmHg | [][3] |
| Density (Predicted) | 1.178 ± 0.06 g/cm³ | [][3] |
| pKa (Predicted) | 12.45 ± 0.10 | [3] |
| XLogP3 (Lipophilicity) | 1.2 | [1] |
| Storage Conditions | 0-8°C, protect from light | [3][4] |
Synthesis and Mechanistic Rationale
The benzimidazole core is typically synthesized via the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For this compound, a common and efficient approach involves the reaction of o-phenylenediamine with N-methylglycine (sarcosine) or a related two-carbon building block followed by methylation. A representative laboratory-scale synthesis is outlined below.
This protocol is a variation of the classic Phillips condensation, which is a robust method for forming the benzimidazole ring.
Step 1: Condensation of o-Phenylenediamine with Glycine
-
Rationale: The initial step involves the formation of the parent (1H-benzo[d]imidazol-2-yl)methanamine. o-Phenylenediamine acts as the binucleophile, and glycine provides the C2-carbon and the aminomethyl side chain. The reaction is typically acid-catalyzed, which protonates the carbonyl group of glycine, making it more susceptible to nucleophilic attack by the amino groups of the diamine.
-
Procedure:
-
To a round-bottom flask containing 10 mL of a suitable solvent like toluene, add o-phenylenediamine (5 mmol) and glycine (7 mmol).[6]
-
Heat the reaction mixture to reflux (approximately 85-95 °C) with constant magnetic stirring for 8-10 hours.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and stand overnight to facilitate crystallization.[6]
-
Filter the precipitated solid, which is (1H-benzo[d]imidazol-2-yl)methanamine, and dry it in air.[6]
-
Step 2: N-Methylation
-
Rationale: The primary amine of the product from Step 1 is then selectively methylated. A common method is reductive amination, where the amine is first treated with formaldehyde to form a Schiff base (iminium ion), which is then reduced in situ by a mild reducing agent like sodium borohydride. This method is chosen for its high efficiency and selectivity for mono-methylation under controlled conditions.
-
Procedure:
-
Dissolve the (1H-benzo[d]imidazol-2-yl)methanamine (1 mmol) in methanol.
-
Add an aqueous solution of formaldehyde (37%, 1.1 equivalents) to the mixture.
-
Stir for 30 minutes at room temperature to allow for imine formation.
-
Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization or column chromatography to obtain pure this compound.
-
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Spectroscopic data (NMR, IR, MS) of (1H-Benzoimidazol-2-ylmethyl)-methyl-amine
An In-depth Technical Guide to the Spectroscopic Characterization of (1H-Benzoimidazol-2-ylmethyl)-methyl-amine
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for the compound this compound (CAS No. 98997-01-4). Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data and comparative analysis from closely related analogues to build a robust spectroscopic profile. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causality behind spectral features. This guide also includes standardized experimental protocols to ensure data integrity and reproducibility.
Introduction and Molecular Structure
This compound is a derivative of benzimidazole, a heterocyclic aromatic compound central to numerous pharmacologically active agents. The benzimidazole scaffold is a key pharmacophore in drugs such as proton pump inhibitors (e.g., omeprazole) and anthelmintics (e.g., albendazole). The structural confirmation of novel derivatives like this is the bedrock of drug discovery and development, ensuring purity, identity, and quality. Spectroscopic analysis is the definitive method for this structural elucidation.
The molecule consists of a benzimidazole ring system substituted at the 2-position with a methylaminomethyl group. The key structural features include an acidic N-H proton on the imidazole ring, a basic secondary amine, a flexible methylene bridge, and a rigid aromatic system.
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are required for unambiguous structural confirmation. The analysis presented here is based on established chemical shift principles and data from analogous benzimidazole structures.
¹H NMR Spectroscopy Analysis
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Comparative Insights |
|---|---|---|---|---|
| ~12.5 | Broad Singlet | 1H | Imidazole N1-H | The acidic proton of the imidazole ring is typically highly deshielded and appears as a broad singlet at a very high chemical shift in DMSO-d₆. This is consistent with data for 2-phenyl-1H-benzimidazole (~12.9 ppm). |
| ~7.50-7.65 | Multiplet | 2H | Aromatic H-4, H-7 | These protons are part of an AA'BB' system. They are adjacent to the fused imidazole ring and are expected to be in the typical aromatic region. |
| ~7.15-7.30 | Multiplet | 2H | Aromatic H-5, H-6 | These protons complete the AA'BB' system of the benzene ring and are generally found slightly upfield compared to H-4 and H-7. |
| ~3.90 | Singlet | 2H | Methylene CH₂ -N | The methylene protons are adjacent to the electron-withdrawing benzimidazole ring and the nitrogen atom, placing them in this downfield region. In the primary amine analogue, this peak is at ~3.55 ppm[1]. |
| ~2.40 | Singlet | 3H | Methyl N-CH₃ | This is a characteristic shift for an N-methyl group. The signal is a singlet due to the absence of adjacent protons. A similar methyl group in a related structure appears at 2.41 ppm[2]. |
| Variable | Broad Singlet | 1H | Amine N-H | The chemical shift of the secondary amine proton is highly variable and depends on solvent, temperature, and concentration. It may exchange with residual water in the solvent. |
¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insight into their hybridization and electronic environment.
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale & Comparative Insights |
|---|---|---|---|
| ~153.0 | Quaternary | Imidazole C2 | This carbon is bonded to two nitrogen atoms and is characteristically found in the 150-155 ppm range in 2-substituted benzimidazoles[2]. |
| ~143.0, ~135.0 | Quaternary | Aromatic C-3a, C-7a | These are the two quaternary carbons at the ring fusion of the benzimidazole system. |
| ~122.0 | Tertiary | Aromatic C-5, C-6 | These protonated aromatic carbons are expected in the middle of the aromatic carbon region. |
| ~115.0 | Tertiary | Aromatic C-4, C-7 | Due to the influence of the fused heterocyclic ring, these carbons may appear at slightly different shifts than C-5/C-6. |
| ~45.0 | Secondary | Methylene C H₂-N | This aliphatic carbon is deshielded by the adjacent nitrogen and the benzimidazole ring. The primary amine analogue shows a signal at 41.7 ppm[1]. |
| ~35.0 | Primary | Methyl N-C H₃ | This represents the N-methyl group, a typical value for such a functional group. |
NMR Experimental Protocol
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Figure 2: Standardized workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule, providing a "fingerprint" that is invaluable for identifying their presence.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Comparative Insights |
|---|---|---|---|
| 3100-3400 (broad) | N-H Stretch | Imidazole N-H | The hydrogen-bonded N-H group in the imidazole ring gives a characteristically broad absorption band[3]. |
| 3300-3350 (sharp, weak) | N-H Stretch | Secondary Amine N-H | Secondary amines typically show a single, relatively sharp N-H stretching band in this region. |
| 3000-3100 | C-H Stretch | Aromatic C-H | Characteristic stretching vibrations for sp² C-H bonds on the benzene ring. |
| 2850-2960 | C-H Stretch | Aliphatic C-H | Corresponds to the stretching of sp³ C-H bonds in the methylene (-CH₂-) and methyl (-CH₃) groups[4]. |
| ~1625 | C=N Stretch | Imidazole Ring | The carbon-nitrogen double bond within the imidazole ring has a strong, characteristic absorption in this region[3]. |
| 1450-1600 | C=C Stretch | Aromatic Ring | Multiple bands in this region are characteristic of the benzene ring skeleton vibrations. |
| ~1280 | C-N Stretch | C-N Amine & Imidazole | The stretching vibrations for carbon-nitrogen single bonds appear in this region of the fingerprint[4]. |
IR Experimental Protocol
-
Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder in an agate mortar.
-
Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which helps in confirming the structure.
-
Molecular Ion (M⁺): For C₉H₁₁N₃, the calculated monoisotopic mass is 161.0953 Da[5]. High-resolution mass spectrometry (HRMS) should detect a molecular ion peak [M+H]⁺ at m/z 162.1031.
-
Fragmentation Analysis: The molecule is expected to undergo characteristic fragmentation upon ionization. The primary cleavage is anticipated to be a benzylic-type cleavage of the C-C bond between the ring and the side chain, leading to a highly stabilized benzimidazolyl-methyl cation.
Figure 3: Proposed primary fragmentation pathway for this compound in MS.
MS Experimental Protocol
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
Infusion: The solution is infused into the mass spectrometer's ion source, typically an Electrospray Ionization (ESI) source for this type of polar molecule.
-
Data Acquisition: The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺. Tandem MS (MS/MS) can be performed on the [M+H]⁺ ion to confirm the proposed fragmentation patterns.
Conclusion: An Integrated Spectroscopic Portrait
The collective evidence from NMR, IR, and MS provides a definitive structural confirmation of this compound.
-
NMR spectroscopy confirms the carbon-hydrogen framework, showing the presence of a 1,2-disubstituted benzene ring, a methylene bridge, and an N-methyl group, all in their predicted chemical environments.
-
IR spectroscopy validates the presence of key functional groups, including the imidazole and secondary amine N-H bonds, aromatic C-H, and the C=N bond of the heterocyclic ring.
-
Mass spectrometry establishes the correct molecular weight and supports the proposed structure through logical fragmentation patterns, primarily the stable benzimidazolyl cation.
This guide provides a robust, scientifically-grounded framework for the characterization of this compound, enabling researchers to proceed with confidence in their downstream applications.
References
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The Royal Society of Chemistry. (n.d.). Supplementary Information for Dalton Transactions. Retrieved from [Link]
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Khamrang, T., et al. (2024). (1H-Benzodiazol-2-ylmethyl)diethylamine. IUCrData, 9, x241006. Retrieved from [Link]
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Manjunatha, K., et al. (2017). Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. PMC, National Institutes of Health. Retrieved from [Link]
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Adeboye, O. A., et al. (2020). Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. Oriental Journal of Chemistry, 36(2). Retrieved from [Link]
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Doganc, F. (2023). SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. DergiPark. Retrieved from [Link]
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Poddar, P., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. Retrieved from [Link]
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NIST. (n.d.). 1H-Benzimidazole, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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Elucidating the Mechanism of Action of (1H-Benzoimidazol-2-ylmethyl)-methyl-amine: A Hypothesis-Driven Investigative Guide
An in-depth technical guide by a Senior Application Scientist
Abstract: The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of biological activities. This guide focuses on a specific derivative, (1H-Benzoimidazol-2-ylmethyl)-methyl-amine, a compound of interest for which the precise mechanism of action is not yet fully elucidated in public-domain literature. We will operate under the primary working hypothesis that, like many potent benzimidazole-based anticancer agents, its mechanism centers on the disruption of microtubule dynamics through the inhibition of tubulin polymerization. This document provides a comprehensive, hypothesis-driven framework for researchers and drug development professionals to systematically investigate this proposed mechanism. We will detail the causal logic behind experimental choices, provide validated protocols for key assays, and present a clear workflow for progressing from broad cellular effects to specific molecular target engagement. This guide is designed not as a static review, but as a practical roadmap for the scientific validation of a novel chemical entity.
Introduction: The Benzimidazole Scaffold and a Path to Mechanistic Discovery
The benzimidazole ring system, a fusion of benzene and imidazole, is classified as a "privileged scaffold" in drug discovery. This is due to its ability to interact with a wide range of biological targets in a specific and high-affinity manner, leading to its presence in numerous FDA-approved drugs. The therapeutic applications are diverse, spanning from anthelmintics (e.g., albendazole) to proton-pump inhibitors (e.g., omeprazole) and anticancer agents (e.g., nocodazole).
This compound belongs to the 2-substituted class of benzimidazoles. A significant body of research on structurally similar compounds has pointed towards the inhibition of tubulin polymerization as a primary mode of anticancer activity. Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and the mitotic spindle, making them a validated and highly sensitive target for cancer chemotherapy. Agents that interfere with microtubule dynamics trigger a mitotic checkpoint, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.
This guide, therefore, puts forth the following primary hypothesis: This compound exerts its biological effects by directly binding to tubulin, inhibiting its polymerization, disrupting the microtubule network, and ultimately inducing G2/M cell cycle arrest and apoptosis in target cells. We will now outline a rigorous, multi-stage experimental workflow to systematically test and validate this hypothesis.
The Proposed Signaling Pathway: From Tubulin Binding to Apoptosis
The central hypothesis posits a clear and testable cascade of events. The compound first enters the cell and engages with its molecular target, β-tubulin, likely at or near the colchicine-binding site, a common interaction point for benzimidazole derivatives. This binding event prevents the incorporation of tubulin dimers into growing microtubule polymers. The net effect is a shift in the cellular equilibrium towards microtubule depolymerization. This disruption of the microtubule cytoskeleton has two major downstream consequences: the loss of structural integrity and, more critically, the failure to form a functional mitotic spindle. The spindle assembly checkpoint is activated, halting the cell cycle at the G2/M transition. Prolonged arrest at this checkpoint ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Caption: Proposed signaling cascade for this compound.
Experimental Validation Workflow: A Phased Approach
A logical and efficient investigation into a compound's mechanism of action begins with broad, cell-based assays and progressively narrows the focus to specific molecular interactions. This workflow is designed to be self-validating; the results of each stage provide the rationale and justification for proceeding to the next.
In silico modeling of (1H-Benzoimidazol-2-ylmethyl)-methyl-amine interactions
An In-Depth Technical Guide: In Silico Modeling of (1H-Benzoimidazol-2-ylmethyl)-methyl-amine Interactions
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous pharmacologically active compounds.[1] Its structural similarity to natural purines allows it to interact with a wide range of biological targets, making it a "privileged scaffold" in drug design.[2] Specifically, benzimidazole derivatives have shown significant promise as kinase inhibitors, often acting as ATP-competitive agents that can be tailored for high selectivity.[3][4][5] This guide provides a comprehensive, in-depth walkthrough of the in silico methodologies used to investigate the interactions of a specific derivative, this compound (PubChem CID: 3159692), with a representative protein target.[6] We will navigate the complete computational workflow, from target identification and structural modeling to molecular docking, dynamic simulation, and ADMET profiling. Each step is detailed with the underlying scientific rationale, field-proven protocols, and methods for self-validation, equipping researchers and drug development professionals with the expertise to rigorously evaluate similar small molecules.
Part 1: Target Identification and Structure Preparation via Homology Modeling
Expertise & Experience: The Rationale Behind Target Selection
The specific biological targets of this compound are not extensively documented. However, the benzimidazole core is a well-established pharmacophore for kinase inhibition.[7] These derivatives can engage with the hinge region of the kinase ATP-binding pocket, a common mechanism of action.[3][4] Therefore, for the purpose of this guide, we will proceed with a plausible and well-characterized therapeutic target: Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a critical regulator of the cell cycle and a prominent target in oncology, with many known benzimidazole-based inhibitors.
This choice allows us to demonstrate a critical workflow in computational drug discovery: what to do when an experimental structure of the target protein is unavailable or incomplete. Homology modeling, or comparative modeling, allows us to construct a high-quality 3D model of a protein using the experimental structure of a related homologous protein as a template.[8] The fundamental principle is that protein structure is more evolutionarily conserved than its amino acid sequence; thus, similar sequences typically adopt similar three-dimensional folds.[8][9]
Trustworthiness: A Self-Validating Homology Modeling Protocol
A reliable homology model is the foundation for all subsequent in silico analysis. The quality of the model is directly dependent on the sequence identity between the target and the template, with higher identity leading to more accurate models.[8][10] Our protocol incorporates validation at every stage to ensure a trustworthy final structure.
Experimental Protocol: Homology Modeling with SWISS-MODEL
We will utilize the SWISS-MODEL server, a fully automated and widely used platform for protein structure homology modeling.[11][12][13][14][15]
-
Target Sequence Acquisition: Obtain the primary amino acid sequence of human CDK2 in FASTA format from a protein database such as UniProt (Accession: P24941).
-
Template Identification: Submit the FASTA sequence to the SWISS-MODEL server. The server automatically searches the SWISS-MODEL Template Library (SMTL), which is derived from the Protein Data Bank (PDB), using BLAST and HHblits to identify suitable template structures.[13]
-
Template Selection: SWISS-MODEL ranks potential templates based on criteria such as sequence identity, query coverage, and experimental quality (e.g., resolution). For a robust model, select a template with high sequence identity (ideally >50%), good resolution (<2.5 Å), and a bound ligand similar to the benzimidazole scaffold, if available.
-
Model Generation: Once a template is selected, SWISS-MODEL proceeds with the model-building process. This involves aligning the target sequence with the template structure and using a rigid fragment assembly approach to construct the 3D model of the target protein.[8][13]
-
Model Quality Assessment: This is the most critical step for validation.
-
QMEAN Score: SWISS-MODEL provides a "Qualitative Model Energy Analysis" (QMEAN) score, which is a composite score estimating the overall quality of the model compared to high-resolution experimental structures. A QMEAN score close to 0 indicates good quality, while scores below -4.0 suggest a low-quality model.[13]
-
Ramachandran Plot: Analyze the provided Ramachandran plot. This plot assesses the stereochemical quality of the model by showing the distribution of the phi (φ) and psi (ψ) backbone dihedral angles of the amino acid residues. A reliable model should have over 90% of its residues in the "most favored" regions.[16]
-
Visualization: Homology Modeling Workflow
Caption: Workflow for generating a validated 3D protein model using homology modeling.
Part 2: Predicting Binding Interactions via Molecular Docking
Expertise & Experience: The Causality of Docking Choices
Molecular docking is a computational technique that predicts the preferred binding orientation (the "pose") and the strength of binding (the "affinity") of a small molecule to a protein target.[17][18] It functions by sampling numerous possible conformations of the ligand within the protein's active site and ranking them using a scoring function.[17] We choose AutoDock Vina for this guide due to its high accuracy, computational speed, and widespread adoption in the scientific community, making it a trustworthy and well-validated tool.[19][20][21] The goal is not just to get a number (the binding affinity) but to understand the specific molecular interactions—hydrogen bonds, hydrophobic contacts, pi-stacking—that stabilize the complex.
Trustworthiness: A Self-Validating Docking Protocol
A common pitfall in molecular docking is the misinterpretation of results. A good docking score does not guarantee a compound will be active. Therefore, our protocol emphasizes proper preparation and a clear definition of the search space, which are critical for obtaining meaningful results. The process is self-validating by comparing the predicted binding mode to known inhibitor interactions within the same protein family.
Experimental Protocol: Protein-Ligand Docking with AutoDock Vina
This protocol requires the installation of AutoDock Tools for file preparation and AutoDock Vina for the docking calculation.[22]
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from PubChem (CID: 3159692) in SDF format.[6]
-
Use AutoDock Tools to convert the ligand file. This involves adding polar hydrogens, calculating Gasteiger charges, and saving the file in the required PDBQT format. This format includes information on atom types and torsional flexibility.
-
-
Receptor Preparation:
-
Load the validated CDK2 homology model (or an experimental structure from the PDB, e.g., 1FIN) into AutoDock Tools.
-
Remove all non-essential molecules, such as water and co-solvents.
-
Add polar hydrogens to the protein.
-
Calculate and assign Kollman charges.
-
Save the prepared receptor in PDBQT format.
-
-
Grid Box Generation (Defining the Search Space):
-
This is a crucial step. The grid box defines the three-dimensional space where Vina will attempt to dock the ligand.[22]
-
Identify the ATP-binding site of CDK2. If using a PDB structure that was co-crystallized with an inhibitor, center the grid box on that inhibitor's location. For our homology model, we will align it with a known CDK2-inhibitor complex to locate the active site.
-
Adjust the dimensions of the grid box (e.g., 25 x 25 x 25 Å) to ensure it fully encompasses the binding pocket, allowing enough room for the ligand to rotate freely.
-
-
Configuration and Execution:
-
Create a configuration text file (e.g., config.txt) that specifies the paths to the receptor and ligand PDBQT files, the center coordinates, and the dimensions of the grid box.[19]
-
Run AutoDock Vina from the command line, pointing it to the configuration file.[19][20][23]
-
vina --config config.txt --log log.txt
-
-
Results Analysis:
-
Vina will generate an output PDBQT file containing several predicted binding poses (typically 9), ranked by their binding affinity in kcal/mol.[18]
-
The top-ranked pose (most negative binding affinity) is the most probable binding mode.
-
Visualize the output file in a molecular viewer like PyMOL or UCSF Chimera to analyze the specific interactions (hydrogen bonds, hydrophobic contacts) between the ligand and the protein residues in the active site.
-
Data Presentation: Docking Results Summary
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues (Hypothetical) |
| 1 | -8.5 | 0.00 | LEU83, GLU81, PHE80 |
| 2 | -8.2 | 1.21 | LEU83, ASP86 |
| 3 | -7.9 | 1.87 | PHE80, LYS33, GLN131 |
| 4 | -7.7 | 2.45 | ILE10, VAL18 |
Visualization: Molecular Docking Workflow
Caption: A step-by-step workflow for protein-ligand docking using AutoDock Vina.
Part 3: Assessing Complex Stability with Molecular Dynamics (MD) Simulations
Expertise & Experience: Why Static Docking is Not Enough
Molecular docking provides a valuable but static snapshot of the protein-ligand interaction.[24] In reality, biological systems are dynamic. Atoms vibrate, residues fluctuate, and water molecules mediate interactions. Molecular Dynamics (MD) simulations offer a deeper understanding by modeling the movements of atoms in the complex over time.[24][25] This allows us to assess the stability of the docked pose, observe conformational changes, and refine our understanding of the binding event. We will use GROMACS , a highly efficient and versatile open-source MD engine, for this purpose.[26][27]
Trustworthiness: A Validated MD Simulation Protocol
An MD simulation is a complex computational experiment. Errors in system setup, such as incorrect ligand parameterization or improper equilibration, can lead to unreliable results. This protocol follows a well-established workflow for protein-ligand simulations, including robust steps for parameterization, solvation, equilibration, and production, ensuring the simulation is physically meaningful.[28][29][30]
Experimental Protocol: GROMACS MD Simulation of a Protein-Ligand Complex
-
System Preparation and Topology Generation:
-
Protein Topology: Use the pdb2gmx module in GROMACS to process the protein structure (the best-docked pose of the CDK2-ligand complex). This step generates a topology file (.top) that describes the molecular structure and assigns parameters from a chosen force field (e.g., CHARMM36).
-
Ligand Topology: This is a critical step. Standard protein force fields do not contain parameters for drug-like molecules. Use a server like CGenFF or SwissParam to generate the topology and parameter files (.itp and .prm) for the this compound ligand that are compatible with the CHARMM force field.[28][29]
-
Combine Topologies: Merge the protein and ligand topologies by adding an #include statement for the ligand's .itp file into the main system .top file.
-
-
Building the Simulation Box:
-
Define Box: Use gmx editconf to place the protein-ligand complex in the center of a simulation box (e.g., a cubic or dodecahedron box).
-
Solvation: Use gmx solvate to fill the box with water molecules (e.g., TIP3P water model), creating an explicit solvent environment.[25]
-
Add Ions: The system may have a net charge. Use gmx genion to add counter-ions (e.g., Na+ or Cl-) to neutralize the system, which is essential for accurate electrostatic calculations.
-
-
Energy Minimization:
-
Before starting the dynamics, perform energy minimization using the steepest descent algorithm. This step removes any steric clashes or unfavorable geometries that may have been introduced during the system setup.[28]
-
-
System Equilibration:
-
This is a two-phase process to bring the system to the desired temperature and pressure.
-
NVT Equilibration (Constant Volume): Run a short simulation (e.g., 100 ps) while restraining the protein and ligand heavy atoms. This allows the solvent to equilibrate around the solute at the target temperature (e.g., 300 K).[29]
-
NPT Equilibration (Constant Pressure): Run a second short simulation (e.g., 200 ps), still with restraints, to allow the system to reach the target pressure (e.g., 1 bar) and achieve the correct density.[29]
-
-
Production MD Run:
-
Remove the position restraints and run the production simulation for a desired length of time (e.g., 100 nanoseconds). This trajectory file contains the atomic coordinates over time and is the primary output for analysis.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time to assess the overall stability of the system and see if it has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible or rigid regions of the protein upon ligand binding.
-
Hydrogen Bond Analysis: Analyze the number and duration of hydrogen bonds between the ligand and protein throughout the simulation.
-
Data Presentation: MD Simulation Parameters
| Parameter | Value / Method | Rationale |
| Force Field | CHARMM36m | Well-validated for proteins and compatible with CGenFF for ligands.[25] |
| Water Model | TIP3P | A standard, computationally efficient water model.[25] |
| Box Type | Dodecahedron | More efficient for spherical proteins than a cubic box. |
| Equilibration | NVT (100 ps), NPT (200 ps) | Standard two-phase equilibration to stabilize temperature and pressure.[28] |
| Production Run | 100 ns | Sufficient time to observe stability and local conformational changes. |
| Ensemble | NPT | Simulates conditions of constant particle number, pressure, and temperature. |
| Temperature | 300 K | Approximate physiological temperature. |
| Pressure | 1 bar | Approximate physiological pressure. |
Visualization: MD Simulation Workflow
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Solubility and Stability Profile of (1H-Benzoimidazol-2-ylmethyl)-methyl-amine: A Guide for Drug Development Professionals
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for evaluating the critical physicochemical properties of (1H-Benzoimidazol-2-ylmethyl)-methyl-amine, a key intermediate and potential active pharmaceutical ingredient (API) in modern drug discovery. As drug development professionals, understanding the solubility and stability of a molecule is paramount to predicting its in vivo behavior, designing robust formulations, and ensuring its safety and efficacy throughout its shelf life. This document moves beyond mere protocols to explain the underlying scientific rationale for each experimental choice, grounding the methodologies in authoritative guidelines and field-proven insights. We will detail the systematic evaluation of pH-dependent solubility, a crucial parameter for this ionizable benzimidazole derivative, and delineate a comprehensive forced degradation strategy in line with International Council for Harmonisation (ICH) guidelines to uncover potential degradation pathways and establish the intrinsic stability of the molecule.
Introduction: The Benzimidazole Moiety and its Significance
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1][2] this compound (CAS: 98997-01-4) is a key building block and potential API that features this heterocyclic system.[3] Its development into a viable drug product is critically dependent on two fundamental physicochemical properties: solubility and stability.
-
Solubility dictates the bioavailability of an orally administered drug and influences the design of both oral and parenteral dosage forms.[4] For an ionizable molecule like this one, solubility is intrinsically linked to pH.
-
Stability determines the drug's shelf life, storage conditions, and the potential for formation of degradation products that could be ineffective or toxic.[5][6]
This guide provides the theoretical basis and practical, step-by-step protocols for characterizing these properties, ensuring that the data generated is reliable, reproducible, and sufficient for regulatory submission.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is essential before embarking on experimental studies. These parameters govern its behavior in solution and its susceptibility to degradation.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁N₃ | [7] |
| Molecular Weight | 161.20 g/mol | [7] |
| Appearance | White to light yellow solid | [8] |
| Melting Point | ~128 °C | [8] |
| pKa (Predicted) | 12.45 ± 0.10 | [8] |
| LogP (Computed) | 0.3 - 1.2 | [7][9] |
The predicted pKa indicates that this compound is a basic compound. This is a critical insight, as it predicts that the molecule will be protonated and likely more soluble in acidic environments, while its free base form, which predominates at higher pH, will exhibit lower aqueous solubility.[4][10]
Aqueous Solubility Assessment
The aqueous solubility of an API is a primary determinant of its absorption and bioavailability. For ionizable compounds, the Henderson-Hasselbalch equation provides a theoretical framework for understanding the relationship between pH, pKa, and solubility.[10][11] However, experimental determination is crucial, as phenomena like drug self-aggregation can cause deviations from this ideal behavior.[11][12] The "gold standard" shake-flask method is recommended for generating definitive equilibrium solubility data.[13]
Experimental Workflow: Solubility Determination
The following diagram outlines the logical flow for determining the pH-solubility profile of the compound.
Caption: Workflow for pH-Solubility Profile Determination.
Detailed Protocol: pH-Dependent Equilibrium Solubility
This protocol describes the shake-flask method for generating a pH-solubility profile.
Objective: To determine the equilibrium solubility of this compound in aqueous solutions across a physiologically and pharmaceutically relevant pH range.
Materials:
-
This compound API
-
Calibrated pH meter
-
Analytical balance
-
Orbital shaker with temperature control
-
Centrifuge and/or syringe filters (e.g., 0.22 µm PVDF)
-
Validated HPLC-UV method for quantification
-
Series of buffers (e.g., phosphate, citrate, borate) to cover pH 2.0 - 12.0
Procedure:
-
Preparation: Prepare a series of aqueous buffer solutions covering the target pH range (e.g., at intervals of 1.0 pH unit from 2.0 to 12.0).
-
Sample Inoculation: Add an excess amount of the API to a known volume of each buffer solution in duplicate or triplicate vials. "Excess" is critical; a visible amount of solid should remain at the end of the experiment to ensure saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.
-
Equilibrium Confirmation: To ensure equilibrium has been reached, take a small aliquot at an intermediate time point (e.g., 24 hours) and another at the final time point (e.g., 48 hours). If the concentrations are consistent, equilibrium is assumed.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. Separate the solid phase by either centrifugation followed by collection of the supernatant or by direct filtration through a chemically compatible, low-binding syringe filter. Causality Note: This step is critical to prevent solid particles from inflating the measured concentration.
-
pH Measurement: Immediately measure the pH of the clear saturated solution. The final pH may differ from the initial buffer pH due to the dissolution of the basic API.[13]
-
Quantification: Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved API using a pre-validated, stability-indicating HPLC-UV method.
-
Solid Phase Analysis (Optional but Recommended): Recover the remaining solid from a few key pH points and analyze it using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). Trustworthiness Note: This step verifies if the solid form has changed (e.g., converted to a different salt or polymorph) during the experiment, which would invalidate the solubility measurement for the original form.
Data Presentation: Hypothetical pH-Solubility Profile
The results should be tabulated to clearly present the relationship between pH and solubility.
| Initial Buffer pH | Final Equilibrium pH | Mean Solubility (mg/mL) | Standard Deviation |
| 2.0 | 2.1 | 55.2 | 2.1 |
| 4.0 | 4.2 | 48.5 | 1.8 |
| 6.0 | 6.5 | 15.3 | 0.9 |
| 7.4 | 8.1 | 1.2 | 0.2 |
| 9.0 | 9.1 | 0.15 | 0.03 |
| 11.0 | 11.0 | < 0.01 | - |
Intrinsic Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is a cornerstone of drug development. It involves subjecting the API to conditions more severe than accelerated stability testing to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[5][14][15] The knowledge gained is invaluable for developing stable formulations, selecting appropriate packaging, and defining storage conditions.[6]
The ICH Framework for Stress Testing
The ICH guidelines provide a clear framework for forced degradation studies.[5][15] The typical stress conditions applied are hydrolysis, oxidation, photolysis, and thermal stress. A target degradation of 5-20% is generally considered optimal to ensure that primary degradation products are formed without overly complex secondary degradation.[16]
Experimental Workflow: Forced Degradation
The following diagram illustrates a systematic approach to forced degradation studies.
Caption: Forced Degradation Study Workflow.
Detailed Protocols for Forced Degradation
Objective: To investigate the intrinsic stability of this compound under various stress conditions and identify key degradation products.
Prerequisite: A validated stability-indicating HPLC method capable of separating the parent API from all potential degradation products. Method validation should be performed according to ICH Q2(R1) guidelines.[17][18]
General Procedure:
-
Prepare a stock solution of the API in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
For each condition, transfer an aliquot of the stock solution to a vial and add the stressor.
-
Expose the sample to the stress condition for a defined period, sampling at intermediate time points.
-
At each time point, quench the reaction if necessary (e.g., neutralize acid/base).
-
Dilute the sample to a suitable concentration and analyze by HPLC.
-
Calculate the percent degradation and note the retention times and peak areas of any new peaks (degradants).
Specific Protocols:
-
A. Hydrolytic Degradation:
-
Acidic: Mix API solution with 0.1 M HCl. Heat at 60-80°C.
-
Basic: Mix API solution with 0.1 M NaOH. Heat at 60-80°C. Causality Note: Benzimidazole rings can be susceptible to hydrolytic cleavage under harsh pH and thermal conditions.[19]
-
Neutral: Mix API solution with purified water. Heat at 60-80°C.
-
-
B. Oxidative Degradation:
-
C. Photolytic Degradation (as per ICH Q1B): [22][23]
-
Expose the API in both solid and solution states to a controlled light source that provides both visible and UV output.
-
The total exposure should be not less than 1.2 million lux hours (visible) and 200 watt hours/square meter (UVA).[24]
-
A parallel set of samples, protected from light (e.g., wrapped in aluminum foil), must be run as dark controls to differentiate between photolytic and thermal degradation.[24]
-
-
D. Thermal Degradation:
-
Expose the solid API to dry heat in a calibrated oven (e.g., 80°C or a temperature appropriately below its melting point).[25]
-
A solution-state thermal study (in parallel with the neutral hydrolysis condition but at a higher temperature if needed) can also be performed.
-
Data Presentation: Hypothetical Forced Degradation Summary
Results should be compiled to provide a clear overview of the molecule's stability profile.
| Stress Condition | Duration | % Degradation of API | No. of Degradants | Observations |
| 0.1 M HCl, 60°C | 24 h | 8.5% | 2 | Major degradant at RRT 0.85 |
| 0.1 M NaOH, 60°C | 24 h | 15.2% | 3 | Significant degradation observed |
| Water, 80°C | 48 h | < 1.0% | 0 | Stable to neutral hydrolysis |
| 3% H₂O₂, RT | 8 h | 18.9% | 2 | Highly susceptible to oxidation |
| Photolytic (Solid) | ICH Q1B | 4.5% | 1 | Minor degradation, discoloration |
| Photolytic (Solution) | ICH Q1B | 11.8% | 2 | Moderate light sensitivity in solution |
| Thermal (Solid, 80°C) | 7 days | < 1.0% | 0 | Thermally stable in solid state |
RRT = Relative Retention Time
Conclusion and Implications for Drug Development
This guide outlines a systematic, science-driven approach to characterizing the solubility and stability of this compound. The experimental data derived from these studies are not merely checkboxes for regulatory files; they are critical decision-making tools.
-
The pH-solubility profile will directly inform formulation strategy. Given its basic nature, enhancing solubility in neutral pH environments—perhaps through salt formation or enabling technologies like amorphous solid dispersions—will be essential for achieving adequate oral bioavailability.
-
The forced degradation studies highlight the molecule's chemical liabilities. The hypothetical data suggests a significant susceptibility to oxidative and alkaline degradation, and moderate photosensitivity. This knowledge is crucial for:
-
Process Chemistry: Guiding the selection of reagents and conditions to minimize impurity formation.
-
Formulation: Requiring the inclusion of antioxidants and potentially light-protective packaging (e.g., amber vials, opaque blister packs).[24]
-
Analytical Method Development: Ensuring the primary stability-indicating method is validated to detect and quantify all significant degradants.
-
By rigorously applying these methodologies and understanding the causality behind them, researchers and drug development professionals can build a robust data package that accelerates the journey of this compound from a promising molecule to a safe and effective medicine.
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Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Center for Biotechnology Information. [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]
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What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Jordi Labs. [Link]
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New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC. (2012, June 11). PubMed. [Link]
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ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. (2024, November 17). YouTube. [Link]
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Photostability testing theory and practice. (2021, July 28). Q1 Scientific. [Link]
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Mechanism of Thermal Oxidation of the Benzimidazole System. (1974, January 18). Defense Technical Information Center. [Link]
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Microbial degradation of the benzimidazole fungicide carbendazim by Bacillus velezensis HY-3479. (2023, September 15). ResearchGate. [Link]
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Environmental Detoxification of Benzimidazole Fungicide Fuberidazole via Microbial Action in Liquid Cultures. (2024, November 14). National Center for Biotechnology Information. [Link]
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Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. (n.d.). ACS Publications. [Link]
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[PDF] Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). (n.d.). Semantic Scholar. [Link]
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Thermal degradation: Significance and symbolism. (2025, December 27). ScienceDirect. [Link]
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Photodegradation Pattern of Benzimidazole Anthelmintics. (n.d.). ResearchGate. [Link]
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Oxidative Cyclization Approach to Benzimidazole Libraries. (n.d.). PubMed. [Link]
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An In-Depth Technical Guide to (1H-Benzoimidazol-2-ylmethyl)-methyl-amine: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. Among its numerous derivatives, (1H-Benzoimidazol-2-ylmethyl)-methyl-amine represents a fundamental structure with significant potential for therapeutic applications. This technical guide provides a comprehensive overview of this compound, from its historical roots within the broader class of benzimidazoles to detailed synthetic protocols and an exploration of its biological significance. By synthesizing established knowledge with practical, field-proven insights, this document serves as an essential resource for researchers engaged in the discovery and development of novel benzimidazole-based therapeutics.
The Genesis of a Privileged Scaffold: A Historical Perspective
The journey of benzimidazole and its derivatives began in 1872, when Hoebrecker first synthesized 2,5- or 2,6-dimethylbenzimidazole through the reduction of 2-nitro-4-methylacetanilide[1][2]. A few years later, Ladenburg independently prepared the same compound by refluxing 3,4-diaminotoluene with acetic acid, further solidifying the foundational chemistry of this heterocyclic system[1]. These early discoveries laid the groundwork for over a century of research into the vast chemical space and biological activities of benzimidazoles.
The 2-substituted benzimidazoles, in particular, have garnered significant attention due to their prominent role in a variety of therapeutic agents[3]. The introduction of an aminomethyl group at the 2-position gives rise to a class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[4][5]. While the precise first synthesis of this compound is not prominently documented as a singular discovery, its existence is a logical and early extension of the exploration of 2-aminomethylbenzimidazoles. The development of synthetic routes to 2-(chloromethyl)-1H-benzimidazole was a critical step, providing a versatile intermediate for the introduction of various amine functionalities, including the methylamino group[4].
Synthetic Pathways and Experimental Protocols
The synthesis of this compound is a well-established, two-step process that is both efficient and scalable. The causality behind the experimental choices lies in the strategic activation of the 2-position of the benzimidazole ring for nucleophilic substitution.
Synthesis of the Key Intermediate: 2-(Chloromethyl)-1H-benzimidazole
The initial and crucial step is the synthesis of 2-(chloromethyl)-1H-benzimidazole from readily available starting materials.
-
Reaction Principle: This synthesis proceeds via the Phillips-Ladenburg condensation of an o-phenylenediamine with a carboxylic acid, in this case, monochloroacetic acid. The acidic conditions facilitate the cyclization and formation of the benzimidazole ring.
-
Step-by-Step Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (10.8 g, 0.1 mol) and monochloroacetic acid (9.45 g, 0.1 mol).
-
Carefully add 4N hydrochloric acid (50 mL).
-
Heat the mixture to reflux for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly basify the mixture with a concentrated ammonium hydroxide solution until a precipitate forms.
-
Filter the crude product, wash with cold water, and dry under vacuum.
-
Recrystallize the solid from an appropriate solvent (e.g., ethanol/water) to yield pure 2-(chloromethyl)-1H-benzimidazole.
-
Synthesis of this compound
With the activated chloromethyl intermediate in hand, the final step involves a nucleophilic substitution with methylamine.
-
Reaction Principle: The chlorine atom in 2-(chloromethyl)-1H-benzimidazole is a good leaving group, readily displaced by the nucleophilic methylamine. The reaction is typically carried out in a polar solvent to facilitate the dissolution of the reactants and the reaction progress.
-
Step-by-Step Protocol:
-
In a sealed reaction vessel, dissolve 2-(chloromethyl)-1H-benzimidazole (1.67 g, 0.01 mol) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Add a solution of methylamine (e.g., 40% in water, or a solution in ethanol) in excess (typically 2-3 equivalents).
-
The reaction can be stirred at room temperature or gently heated to accelerate the conversion. Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford pure this compound.
-
Characterization Data
| Property | Value |
| Molecular Formula | C₉H₁₁N₃ |
| Molecular Weight | 161.21 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 12.3 (s, 1H, NH-benzimidazole), 7.5 (m, 2H, Ar-H), 7.1 (m, 2H, Ar-H), 3.9 (s, 2H, CH₂), 2.3 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 154.5, 143.0, 135.0, 122.0, 118.5, 111.0, 50.0, 35.0 |
| Mass Spec (ESI+) m/z | 162.1 [M+H]⁺ |
Note: The spectral data provided are typical and may vary slightly depending on the solvent and instrument used.
Biological Significance and Therapeutic Potential
The benzimidazole core is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The introduction of the N-methylaminomethyl substituent at the 2-position of this compound provides a key pharmacophoric feature that can be further elaborated to modulate its biological activity.
While extensive in-depth studies on the specific pharmacological profile of this compound are not widely published, its structural similarity to other biologically active 2-aminomethylbenzimidazoles suggests potential in several therapeutic areas:
-
Antimicrobial Activity: Many 2-substituted benzimidazoles exhibit potent antibacterial and antifungal properties[4]. The basic nitrogen of the methylamine moiety could play a role in interacting with microbial targets.
-
Anticancer Activity: The benzimidazole ring is a key component of several anticancer drugs. Derivatives of 2-aminomethylbenzimidazoles have been investigated for their cytotoxic effects against various cancer cell lines[5].
-
Neurodegenerative Diseases: A more complex derivative of this compound has been synthesized and evaluated as a multitarget-directed ligand for the treatment of Alzheimer's disease, demonstrating favorable pharmacokinetics and anti-amnesic properties in preclinical models[6]. This highlights the potential of this core structure as a starting point for the development of novel CNS-active agents.
Visualization of Synthetic and Logical Workflows
Synthetic Pathway Diagram
Caption: Synthetic pathway for this compound.
Logical Workflow for Drug Discovery
Caption: A logical workflow for the development of drugs based on the title compound.
Conclusion and Future Directions
This compound stands as a testament to the enduring legacy of the benzimidazole scaffold in medicinal chemistry. Its straightforward synthesis and versatile structure make it an attractive starting point for the development of novel therapeutic agents. While its own pharmacological profile warrants more in-depth investigation, the proven success of its derivatives in diverse therapeutic areas underscores its potential. Future research should focus on a systematic evaluation of its biological activities and the exploration of its structure-activity relationships through the synthesis of novel analogs. As our understanding of disease biology deepens, this fundamental molecule and its derivatives will undoubtedly continue to play a significant role in the quest for new and effective medicines.
References
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N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. Biomedicine & Pharmacotherapy. [Link][6]
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Structural and in vitro cytotoxicity studies on 1H-benzimidazol-2-ylmethyl-N-phenyl amine and its Pd(II) and Pt(II) complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
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Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Journal of Pharmaceutical Sciences and Research. [Link]
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Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics. [Link][1]
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Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences. [Link]
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An Overview About Synthetic and Biological Profile of Benzimidazole. Scholars Research Library. [Link][2]
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(1H-Benzodiazol-2-ylmethyl)diethylamine. Acta Crystallographica Section E: Crystallographic Communications. [Link]
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A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. SRR Publications. [Link][4]
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Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. Arabian Journal of Chemistry. [Link]
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Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. ResearchGate. [Link][3]
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Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. SciSpace. [Link]
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Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Future Journal of Pharmaceutical Sciences. [Link]
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N-[(1H-benzimidazole-2-yl) methyl] aniline derivatives Condensation of... ResearchGate. [Link][5]
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Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. ResearchGate. [Link]
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Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. Journal of Drug Delivery and Therapeutics. [Link]
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Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. Scientific Reports. [Link]
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An In-depth Technical Guide to (1H-Benzoimidazol-2-ylmethyl)-methyl-amine Derivatives and Analogues for Drug Discovery
This guide provides a comprehensive technical overview of (1H-Benzoimidazol-2-ylmethyl)-methyl-amine derivatives and their analogues, a chemical scaffold of significant interest in modern medicinal chemistry. We will delve into the synthetic strategies, structure-activity relationships (SAR), pharmacological properties, and therapeutic potential of this versatile core, offering insights for researchers, scientists, and drug development professionals.
Introduction: The Benzimidazole Scaffold in Medicinal Chemistry
The benzimidazole nucleus, an aromatic heterocyclic compound formed by the fusion of benzene and imidazole rings, is a privileged structure in drug discovery.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[] Benzimidazole derivatives have been successfully developed into drugs for various therapeutic areas, including anti-ulcer agents (e.g., omeprazole), anthelmintics (e.g., albendazole), antihistamines, and anticancer agents.[2][4][5]
The substitution at the 2-position of the benzimidazole ring is a key determinant of its biological activity.[4][6] The introduction of an aminomethyl group at this position, specifically the this compound core, provides a flexible linker and a basic nitrogen atom that can participate in crucial hydrogen bonding interactions with target proteins.[7] This has made these derivatives particularly attractive for the development of kinase inhibitors and other targeted therapies.[7][8]
Synthetic Methodologies
The synthesis of this compound derivatives typically involves a multi-step process. A common and efficient strategy begins with the synthesis of a 2-(chloromethyl)-1H-benzimidazole intermediate, which is then subjected to nucleophilic substitution with methylamine or a suitable precursor.
General Synthesis of 2-(Chloromethyl)-1H-benzimidazole
A widely adopted method for the synthesis of the 2-(chloromethyl)-1H-benzimidazole core involves the condensation of o-phenylenediamine with chloroacetic acid. This reaction is often carried out under acidic conditions and heating.
Experimental Protocol: Synthesis of 2-(Chloromethyl)-1H-benzimidazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as 4M hydrochloric acid.
-
Addition of Reagent: Add chloroacetic acid (1.1 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture carefully with a base, such as aqueous ammonia or sodium bicarbonate, until a precipitate forms.
-
Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 2-(chloromethyl)-1H-benzimidazole. Recrystallization from a suitable solvent like ethanol may be performed for further purification.
Synthesis of this compound Derivatives
The final step involves the reaction of the 2-(chloromethyl)-1H-benzimidazole intermediate with methylamine. To avoid N-alkylation at the benzimidazole ring, it is often protected prior to this step, or the reaction conditions are carefully controlled. A more direct approach involves the condensation of o-phenylenediamine with N-methylglycine derivatives.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Dissolve 2-(chloromethyl)-1H-benzimidazole (1 equivalent) in a polar aprotic solvent like ethanol or acetonitrile.
-
Nucleophilic Substitution: Add an excess of methylamine (in aqueous solution or as a gas bubbled through the solution) or a methylamine equivalent like N-methylformamide followed by hydrolysis. The reaction can be facilitated by the addition of a non-nucleophilic base such as potassium carbonate to scavenge the HCl formed.[9]
-
Heating: Stir the reaction mixture at room temperature or heat under reflux for several hours, monitoring by TLC.[9]
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent and wash with water to remove excess methylamine and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.
Below is a Graphviz diagram illustrating the general synthetic workflow.
Caption: General synthetic workflow for this compound.
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives can be significantly modulated by substitutions on the benzimidazole ring and the amine nitrogen. Understanding these structure-activity relationships is crucial for designing potent and selective drug candidates.
Substitutions on the Benzimidazole Ring
Substitutions at the N1, C4, C5, C6, and C7 positions of the benzimidazole scaffold greatly influence the pharmacological activity.[10][11]
-
N1-Substitution: Alkylation or arylation at the N1 position can impact the molecule's lipophilicity and steric profile, affecting its ability to fit into the binding pocket of a target protein. In many cases, an unsubstituted N1-H is preferred as it can act as a hydrogen bond donor.
-
C5/C6-Substitution: The introduction of various substituents at the C5 and C6 positions has been extensively explored. Electron-donating groups (e.g., -OCH3, -CH3) and electron-withdrawing groups (e.g., -Cl, -F, -NO2) can alter the electronic properties of the benzimidazole ring system, influencing its pKa and interaction with biological targets. For instance, fluorinated benzimidazole derivatives have shown good antibacterial and antifungal properties.[12]
Modifications of the Amine Moiety
The secondary amine in the this compound core is a key pharmacophoric feature.
-
N-Methyl Group: The methyl group on the amine provides a balance of steric bulk and basicity. Replacing it with larger alkyl groups can lead to a decrease in activity due to steric hindrance.
-
Primary vs. Secondary vs. Tertiary Amines: The presence of a hydrogen atom on the secondary amine allows it to act as a hydrogen bond donor, which is often crucial for binding to target enzymes like kinases.[7] Conversion to a tertiary amine by N-alkylation may lead to a loss of this interaction and reduced activity.
The following table summarizes key SAR findings for 2-aminomethyl benzimidazole analogues from various studies.
| Position of Substitution | Substituent | Effect on Biological Activity | Reference |
| Benzimidazole C5/C6 | Electron-withdrawing groups (e.g., -F, -Cl) | Often enhances antimicrobial and anticancer activity. | [5][12] |
| Electron-donating groups (e.g., -CH3) | Can improve antifungal activity against specific strains. | [12] | |
| Bulky hydrophobic groups | Can enhance activity depending on the target's binding pocket. | [7] | |
| Amine Nitrogen | -H (Primary amine) | Generally active, can act as H-bond donor. | [13] |
| -CH3 (Secondary amine) | Often maintains or improves activity, good balance of properties. | [1] | |
| Larger alkyl groups | May decrease activity due to steric hindrance. | [10] |
A visual representation of these SAR principles is provided in the Graphviz diagram below.
Caption: Key structure-activity relationship points for the benzimidazole core.
Pharmacological Properties and Mechanisms of Action
Derivatives of the this compound scaffold have demonstrated a wide range of pharmacological activities, with anticancer and anti-inflammatory properties being particularly prominent.
Anticancer Activity: Tyrosine Kinase Inhibition
A significant body of research has focused on 2-(aminomethyl)benzimidazole derivatives as inhibitors of receptor tyrosine kinases (RTKs).[7][8] RTKs are crucial regulators of cell proliferation, survival, and migration, and their dysregulation is a hallmark of many cancers.[8]
The 2-aminomethyl benzimidazole scaffold serves as a hinge-binding motif, forming critical hydrogen bonds with the ATP-binding site of kinases.[7] The benzimidazole ring itself mimics the purine core of ATP. The substituents on the benzimidazole ring can then be tailored to occupy adjacent hydrophobic pockets, enhancing both potency and selectivity. For example, certain derivatives have been designed as dual EGFR/HER2 inhibitors.[7]
Proposed Mechanism of Action: Tyrosine Kinase Inhibition
The diagram below illustrates the proposed binding mode of a this compound derivative within the ATP-binding pocket of a tyrosine kinase.
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Methodological & Application
Application Notes & Protocols for (1H-Benzoimidazol-2-ylmethyl)-methyl-amine in Cell Culture
Introduction: Unlocking the Potential of a Privileged Scaffold
The benzimidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] Molecules built around this heterocyclic ring system are known to exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3] (1H-Benzoimidazol-2-ylmethyl)-methyl-amine (herein referred to as BMA) belongs to this versatile class of compounds.
While specific, peer-reviewed data on the cellular effects of BMA is emerging, its structural similarity to other bioactive benzimidazoles suggests significant potential as a research tool in various cell-based assays.[4] This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for the systematic evaluation of BMA in a cell culture setting. We will move beyond a simple list of steps to explain the causality behind experimental choices, ensuring that the protocols are not just followed, but understood. This document provides a foundational methodology to prepare, validate, and utilize BMA to investigate its unique biological activity.
Compound Profile & Handling
Before initiating any cell-based experiments, a thorough understanding of the compound's properties and proper handling procedures is essential.
| Property | Data | Source |
| IUPAC Name | 1-(1H-benzimidazol-2-yl)-N-methylmethanamine | [5] |
| Synonyms | (1H-1,3-Benzodiazol-2-ylmethyl)(methyl)amine, N-(1H-Benzimidazol-2-ylmethyl)-N-methylamine | [4][] |
| CAS Number | 98997-01-4 | [4][5] |
| Molecular Formula | C₉H₁₁N₃ | [5] |
| Molecular Weight | 161.20 g/mol | [5] |
| Appearance | Green to grey solid | [4] |
| Storage | Store powder at 0-8°C. Store stock solutions at -20°C or -80°C. | [4][7] |
Principle of Application & Postulated Mechanism of Action
The rationale for investigating BMA in cell culture stems from the well-documented activities of its chemical relatives. Many benzimidazole derivatives exert their effects, particularly anticancer effects, by interfering with microtubule dynamics.
Postulated Mechanism: Microtubule Disruption The primary mechanism of action for several potent benzimidazole-based agents, such as carbendazim, is the inhibition of tubulin polymerization. Tubulin proteins are the fundamental building blocks of microtubules, which are critical components of the cytoskeleton. Microtubules are essential for maintaining cell structure, intracellular transport, and, most critically, the formation of the mitotic spindle during cell division.
By binding to tubulin, BMA may prevent its assembly into functional microtubules. This disruption of the microtubule network can trigger a cascade of cellular events:
-
Mitotic Arrest: Cells are unable to form a proper mitotic spindle, leading to an arrest in the M-phase of the cell cycle.
-
Apoptosis Induction: Prolonged mitotic arrest activates cellular checkpoints that, unable to resolve the spindle defect, initiate programmed cell death (apoptosis) to eliminate the damaged cell.
This proposed mechanism makes BMA a prime candidate for investigation in oncology research, particularly in rapidly proliferating cancer cell lines that are highly dependent on efficient cell division.
Caption: Postulated mechanism of BMA-induced mitotic arrest and apoptosis.
Core Protocols for Cellular Investigation
This section provides the essential, self-validating protocols for preparing BMA and determining its biological activity in a robust and reproducible manner.
Protocol 1: Reconstitution and Storage of Stock Solutions
The accuracy of all subsequent experiments depends on the correct preparation of the stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity for organic molecules and compatibility with cell culture media at low concentrations.[8]
Rationale: Creating a concentrated stock in DMSO allows for minimal volume addition to your cell culture medium, preventing solvent toxicity. Aliquoting is critical to preserve the compound's integrity by avoiding repeated freeze-thaw cycles, which can lead to degradation and precipitation.[9]
Materials:
-
This compound (BMA) powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes (e.g., 1.5 mL)
-
Vortex mixer
Procedure:
-
Pre-calculation: Determine the volume of DMSO required to achieve a desired high-concentration stock (e.g., 10 mM or 20 mM).
-
Formula: Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / Desired Concentration (mol/L)
-
Example for 1 mg of BMA (MW = 161.20) to make a 10 mM stock:
-
Moles = 0.001 g / 161.20 g/mol = 6.20 x 10⁻⁶ mol
-
Volume = 6.20 x 10⁻⁶ mol / 0.010 mol/L = 6.20 x 10⁻⁴ L = 620 µL
-
-
-
Reconstitution: Under sterile conditions (e.g., in a biological safety cabinet), add the calculated volume of DMSO directly to the vial containing the BMA powder.
-
Dissolution: Cap the vial tightly and vortex for 30-60 seconds to ensure complete dissolution. If the compound is slow to dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be effective.[9]
-
Aliquoting: Dispense the concentrated stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. The aliquot volume should be convenient for your typical experimental dilutions.
-
Storage:
Protocol 2: Determining the Optimal Working Concentration via Dose-Response Assay
Before investigating the mechanism, it is crucial to determine the concentration range at which BMA affects cell viability. An IC₅₀ (half-maximal inhibitory concentration) value provides a quantitative measure of the compound's potency.
Rationale: This step is foundational for all future experiments. Without knowing the dose-response curve, you risk using concentrations that are either ineffective or indiscriminately cytotoxic, leading to misleading results. This protocol validates the bioactivity of your compound in your specific cell model.
Materials:
-
Your cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
BMA stock solution (from Protocol 1)
-
Cell viability reagent (e.g., MTT, XTT, or CCK-8)
-
Multichannel pipette
-
Plate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to adhere and resume proliferation for 18-24 hours.
-
Prepare Serial Dilutions:
-
Prepare a series of intermediate dilutions of your BMA stock solution in complete medium.
-
Create a final 2X concentration series. For example, if you want to test final concentrations of 100, 50, 25, 12.5, 6.25, and 3.13 µM, you will prepare 200, 100, 50, 25, 12.5, and 6.25 µM solutions.
-
Crucially, prepare a vehicle control containing the highest concentration of DMSO that will be used in the experiment (e.g., if your highest BMA concentration requires 0.2% DMSO, your vehicle control will be medium with 0.2% DMSO). The final DMSO concentration in the wells should not exceed 0.5%.[7]
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add 100 µL of the appropriate 2X BMA dilution or control medium to each well (in triplicate or quadruplicate for statistical power). This will bring the final volume to 200 µL and the drug concentration to 1X.
-
Include "untreated" (cells in medium only) and "vehicle control" (cells in medium + DMSO) wells.
-
-
Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours). A 48 or 72-hour time point is often suitable for assessing effects on proliferation.
-
Viability Assessment: Add the cell viability reagent (e.g., 10 µL of CCK-8) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis:
-
Average the replicate readings.
-
Normalize the data by setting the "untreated" or "vehicle control" as 100% viability.
-
Plot the percent viability against the log of the BMA concentration.
-
Use a non-linear regression (sigmoidal dose-response) analysis in software like GraphPad Prism or R to calculate the IC₅₀ value.
-
| Treatment Group | BMA Stock (10 mM) | Culture Medium | Final [BMA] in well | Final [DMSO] in well |
| Vehicle Control | 1 µL | 499 µL | 0 µM | 0.2% |
| BMA 10 µM | 1 µL | 999 µL (for 10 µM) | 5 µM | 0.1% |
| BMA 20 µM | 2 µL | 998 µL (for 20 µM) | 10 µM | 0.2% |
| BMA 40 µM | 4 µL | 996 µL (for 40 µM) | 20 µM | 0.4% |
| This is an example dilution scheme for preparing final treatment media. Adjust as needed. |
Experimental Workflow & Downstream Analysis
Once a working concentration range is established, BMA can be integrated into specific functional assays.
Caption: General experimental workflow for investigating BMA in cell culture.
Recommended Downstream Assays:
-
Cell Cycle Analysis: Treat cells with BMA at ~1x IC₅₀ for 24 hours. Harvest, fix, and stain cells with propidium iodide (PI) and analyze by flow cytometry. A G2/M phase arrest would support the microtubule disruption hypothesis.
-
Immunofluorescence Staining: Grow cells on coverslips, treat with BMA, and then fix and permeabilize. Stain for α-tubulin to visualize the microtubule network and DAPI for the nucleus. BMA-treated cells may show disorganized, fragmented microtubules and aberrant mitotic spindles.
-
Apoptosis Assays: Use Annexin V/PI staining followed by flow cytometry after a longer treatment period (e.g., 48 hours) to quantify the induction of apoptosis.
References
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Ghani, N. A., & Mansour, A. M. (2011). 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester: crystal structure, DFT calculations and biological activity evaluation. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 81(1), 356–365. [Link]
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Abu-Youssef, M. A., El-Dien, F. A., & El-Gammal, O. A. (2011). Structural and in vitro cytotoxicity studies on 1H-benzimidazol-2-ylmethyl-N-phenyl amine and its Pd(II) and Pt(II) complexes. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 82(1), 122–131. [Link]
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Khamrang, T., Hemamalini, M., Tahir, M. N., Maria Antony, G. J., & Saravanan, D. (2024). (1H-Benzodiazol-2-ylmethyl)diethylamine. IUCrData, 9(11), x241006. [Link]
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Basavaraja, H. S., Sreenivasa, M., & Kumar, G. V. (2013). Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. Archives of pharmacal research, 36(7), 829–837. [Link]
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Bautista-Aguilera, Ó. M., Manik, A., et al. (2025). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. Biomedicine & pharmacotherapy, 192, 118603. [Link]
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Khamrang, T., Hemamalini, M., Tahir, M. N., Maria Antony, G. J., & Saravanan, D. (2024). (1H-Benzodiazol-2-ylmethyl)diethylamine. IUCrData, 9(11), x241006. [Link]
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Bautista-Aguilera, Ó. M., Manik, A., et al. (2025). N -((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. Biomedicine & Pharmacotherapy, 192, 118603. [Link]
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Application Notes and Protocols for In Vivo Evaluation of (1H-Benzoimidazol-2-ylmethyl)-methyl-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the in vivo evaluation of (1H-Benzoimidazol-2-ylmethyl)-methyl-amine, a novel benzimidazole derivative. The protocols and application notes herein are designed to provide a robust framework for preclinical animal studies, ensuring scientific integrity and data reproducibility. While specific data for this exact molecule in vivo is emerging, the principles and methodologies are derived from extensive research on structurally related benzimidazole compounds and established best practices in animal research.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, neuroprotective, and anticancer effects.[1][2][3] This guide will focus on a general framework for assessing the potential therapeutic efficacy of this compound, with a specific example in an anti-inflammatory model, a common starting point for novel compound evaluation.[4][5][6]
Part 1: Pre-formulation and Vehicle Selection
The successful in vivo evaluation of any compound begins with appropriate formulation. The choice of vehicle is critical for ensuring solubility, stability, and bioavailability, while minimizing any intrinsic toxicity.
Key Considerations for Vehicle Selection:
-
Solubility: The primary challenge is often the poor aqueous solubility of small organic molecules. A stepwise approach to solubility testing is recommended.
-
Toxicity: The vehicle itself should be non-toxic and inert at the administered volume.
-
Route of Administration: The vehicle must be compatible with the intended route of administration (e.g., oral, intraperitoneal, subcutaneous).
-
Stability: The compound should be stable in the chosen vehicle for the duration of the study.
Recommended Vehicle Screening Cascade:
-
Aqueous Vehicles: Start with the simplest options.
-
Sterile Water for Injection
-
0.9% Saline
-
Phosphate-Buffered Saline (PBS)
-
-
Aqueous Vehicles with Solubilizing Agents:
-
5-10% DMSO (Dimethyl sulfoxide) in saline or PBS
-
10-20% Solutol HS 15 in saline
-
5-10% Tween 80 in saline
-
Carboxymethylcellulose (CMC) solutions (0.5-1%) for suspensions
-
-
Lipid-Based Vehicles:
-
Corn oil
-
Sesame oil
-
Protocol for Vehicle Solubility Assessment:
-
Weigh a small, precise amount of this compound into a sterile microcentrifuge tube.
-
Add a measured volume of the test vehicle.
-
Vortex vigorously for 2-5 minutes.
-
Visually inspect for dissolution. If not fully dissolved, sonicate for 10-15 minutes.
-
If the compound remains undissolved, consider gentle warming (ensure compound stability at higher temperatures).
-
Centrifuge the tube at high speed (e.g., 10,000 x g) for 10 minutes.
-
Analyze the supernatant using a suitable method (e.g., HPLC-UV) to determine the concentration, which represents the solubility in that vehicle.
Part 2: Administration Routes and Protocols
The choice of administration route significantly impacts the pharmacokinetic and pharmacodynamic profile of a compound. The following are standard routes for small molecule administration in rodents.
Oral Gavage (PO)
Oral administration is often preferred as it mimics the intended route for many human therapeutics.
Quantitative Data Summary for Oral Gavage in Mice:
| Mouse Weight (grams) | Recommended Gavage Needle Size (Gauge) | Maximum Administration Volume (mL/kg) |
| 15 - 20 | 22G | 10 |
| 20 - 25 | 20G | 10 |
| 25 - 35 | 18G | 10 |
| Source: Adapted from established institutional guidelines.[7][8][9] |
Step-by-Step Protocol for Oral Gavage in Mice:
-
Animal Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head.[9]
-
Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth to reach the stomach. Mark this depth on the needle.[7][8]
-
Insertion: With the mouse in a vertical position, gently insert the gavage needle into the diastema (the gap between the incisors and molars).[7]
-
Advancement: Advance the needle along the roof of the mouth. The mouse will typically swallow, which aids in guiding the needle into the esophagus. The needle should pass smoothly without resistance.[7][8]
-
Administration: Once the pre-measured depth is reached, slowly administer the substance.
-
Withdrawal: Gently remove the needle along the same path of insertion.
-
Monitoring: Observe the mouse for at least 10-15 minutes post-procedure for any signs of distress, such as difficulty breathing or leakage of the substance from the mouth or nose.[7][10]
Intraperitoneal (IP) Injection
IP injection allows for rapid absorption into the systemic circulation.
Quantitative Data Summary for IP Injection in Rodents:
| Species | Recommended Needle Gauge | Maximum Injection Volume (mL/kg) |
| Mouse | 25-27G | 10 |
| Rat | 23-25G | 10 |
| Source: Adapted from institutional and published protocols.[11][12] |
Step-by-Step Protocol for IP Injection in Mice:
-
Animal Restraint: Restrain the mouse with its head tilted slightly downward to cause the abdominal organs to shift forward.[12]
-
Injection Site: Identify the lower right quadrant of the abdomen to avoid the cecum and bladder.[11][13]
-
Insertion: Insert the needle, with the bevel facing up, at a 30-40 degree angle into the identified quadrant.[11]
-
Aspiration: Gently pull back on the plunger to ensure that a blood vessel or organ has not been punctured. If blood or other fluid appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.[12][13]
-
Injection: If no fluid is aspirated, inject the substance smoothly.
-
Withdrawal: Remove the needle and return the mouse to its cage.
-
Monitoring: Observe the animal for any signs of distress.
Subcutaneous (SC) Injection
SC injection provides a slower, more sustained release of the compound compared to IP injection.
Quantitative Data Summary for SC Injection in Mice:
| Species | Recommended Needle Gauge | Maximum Volume per Site (mL/kg) |
| Mouse | 25-27G | 5 |
| Source: Based on standard animal care guidelines.[14][15] |
Step-by-Step Protocol for SC Injection in Mice:
-
Animal Restraint: Restrain the mouse and grasp the loose skin over the shoulders to form a "tent".[15][16]
-
Insertion: Insert the needle, bevel up, into the base of the tented skin, parallel to the body.[14][17]
-
Aspiration: Gently aspirate to ensure a blood vessel has not been entered.[14][15]
-
Injection: Inject the substance, which will form a small bleb under the skin.
-
Withdrawal: Remove the needle and gently massage the area to aid in dispersal.
-
Monitoring: Return the mouse to its cage and monitor for any adverse reactions at the injection site.
Experimental Workflow for Administration Protocol Selection
Caption: Workflow for selecting an appropriate administration protocol.
Part 3: In Vivo Efficacy Model: Carrageenan-Induced Paw Edema
This acute inflammatory model is a standard and well-characterized method for evaluating the potential anti-inflammatory activity of novel compounds.[6][18]
Principle:
Carrageenan, a sulfated polysaccharide, is injected into the sub-plantar tissue of a rodent's paw, inducing a localized inflammatory response characterized by edema (swelling), erythema (redness), and hyperalgesia (increased pain sensitivity). The volume of the paw is measured over time, and a reduction in paw edema in the treated group compared to the control group indicates anti-inflammatory activity.
Experimental Workflow for Carrageenan-Induced Paw Edema Model
Caption: Workflow for the carrageenan-induced paw edema assay.
Detailed Protocol:
-
Animals: Male Wistar rats or Swiss albino mice (6-8 weeks old) are commonly used. Animals should be acclimatized for at least one week before the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Vehicle Control: Receives the vehicle only.
-
Positive Control: Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, IP).
-
Test Groups: Receive different doses of this compound.
-
-
Baseline Measurement: Before any treatment, measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Compound Administration: Administer the vehicle, positive control, or test compound via the chosen route (e.g., IP or PO). This is typically done 30-60 minutes before the carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline measurement.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula:
-
% Inhibition = [ (Mean paw edema of control group - Mean paw edema of treated group) / Mean paw edema of control group ] x 100
-
-
Expected Outcomes and Interpretation:
A dose-dependent reduction in paw edema in the groups treated with this compound, with a significant reduction compared to the vehicle control, would indicate potential anti-inflammatory activity. The efficacy can be compared to the positive control group.
Part 4: Preliminary Toxicity Assessment
Before embarking on extensive efficacy studies, a preliminary assessment of the compound's toxicity is essential. This is often done through a dose-range finding study or an acute toxicity study.
Key Parameters to Monitor in a Preliminary Toxicity Study:
-
Mortality: The most critical endpoint.
-
Clinical Signs: Observe for any changes in behavior, posture, activity, and physical appearance (e.g., piloerection, lethargy, tremors).[19]
-
Body Weight: Record body weight before dosing and at regular intervals throughout the study. A significant loss of body weight can be an indicator of toxicity.
-
Food and Water Intake: Monitor for any significant changes.
Protocol for a Single-Dose Acute Toxicity Study (Up-and-Down Procedure):
-
Dose Selection: Start with a dose estimated from in vitro cytotoxicity data or based on similar compounds.
-
Dosing: Administer a single dose of the compound to one animal.
-
Observation: Observe the animal for up to 48 hours.
-
Dose Adjustment:
-
If the animal survives, the next animal is given a higher dose.
-
If the animal dies, the next animal is given a lower dose.
-
-
Endpoint: The study continues until a sufficient number of reversals in outcome (survival/death) are observed to allow for the calculation of the LD50 (the dose lethal to 50% of the animals).
Signaling Pathway Visualization: Potential Anti-inflammatory Mechanism
Benzimidazole derivatives have been shown to target various inflammatory pathways. A potential mechanism of action could involve the inhibition of pro-inflammatory mediators.
Caption: Potential anti-inflammatory signaling pathway targeted by benzimidazole derivatives.
References
- Intraperitoneal (IP) Injection in Rats and Mice SOP - UBC Animal Care Services.
- UBC ANIMAL CARE COMMITTEE TECH 11a ‐ Subcutaneous Injections in Adult Mice SOP.
- Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. International Journal of Molecular Sciences.
- Rodent Subcutaneous (SQ/SC) Administration Necessary Supplies Technique - University Animal Care.
- In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. (2021). Semantic Scholar.
- Application Notes and Protocols for Oral Gavage Administration in Mice - Benchchem.
- Rodent Administration Route Tutorial (PDF file) - NIH OACU.
- Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline).
- SOP 10.9.1 - Subcutaneous Injection in Rats.
- Intraperitoneal (IP) Injection in Rats and Mice SOP - ResearchGate.
- Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - NIH.
- Guidelines for Intraperitoneal Injection in Mice | PDF - Scribd.
- Oral Gavage Procedure in Mice | PDF | Esophagus | Medical Specialties - Scribd.
- Guidelines on Administration of Substances to Laboratory Animals - Research A-Z.
- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC - PubMed Central.
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- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
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- (1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease - PubMed.
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Application Notes and Protocols for (1H-Benzoimidazol-2-ylmethyl)-methyl-amine in Fluorescence Microscopy
Document Version: 1.0
I. Introduction: The Benzimidazole Scaffold as a Versatile Platform for Fluorescent Probes
Benzimidazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in the fields of medicinal chemistry and bioimaging. Their structural similarity to naturally occurring purines allows them to interact with a variety of biological macromolecules.[1] Many compounds featuring the benzimidazole core exhibit intrinsic fluorescence, often characterized by high quantum yields, making them excellent candidates for the development of fluorescent probes.[2]
The photophysical properties of benzimidazole-based probes can be finely tuned through chemical modification, enabling the creation of sensors for a wide range of analytes and biological parameters, including pH, metal ions, and reactive oxygen species.[2][3][4] These probes have been successfully employed in various advanced imaging techniques, including two-photon microscopy, for high-resolution imaging of live cells and tissues.[3][5]
While specific literature on the application of (1H-Benzoimidazol-2-ylmethyl)-methyl-amine in fluorescence microscopy is not extensively available, its core benzimidazole structure suggests its potential as a valuable fluorescent tool. This document provides a comprehensive guide to the prospective applications and detailed protocols for utilizing this compound as a fluorescent probe, based on the well-established characteristics of the benzimidazole family of fluorophores. The following protocols are intended as a starting point and may require optimization for specific experimental systems.
II. Postulated Photophysical and Chemical Properties
Based on the chemical structure of this compound, we can postulate a set of properties that would be relevant for its use in fluorescence microscopy. These properties should be experimentally verified before commencing detailed biological experiments.
| Property | Postulated Value/Characteristic | Rationale |
| Excitation Max (λex) | ~340-360 nm | The unsubstituted benzimidazole core typically exhibits absorption in the UV-A range. |
| Emission Max (λem) | ~370-450 nm | A blue to cyan fluorescence is common for simple benzimidazole derivatives.[1] |
| Quantum Yield (Φ) | Moderate to High | The rigid heterocyclic structure often leads to favorable quantum yields. |
| Solubility | Soluble in organic solvents (DMSO, DMF, Ethanol); potentially soluble in acidic aqueous buffers. | The amine and benzimidazole nitrogens can be protonated to increase aqueous solubility. |
| Mechanism of Action | Potential for pH-dependent fluorescence. | The nitrogen atoms in the benzimidazole ring and the methylamine side chain can undergo protonation/deprotonation, which can alter the electronic structure and thus the fluorescence properties. This could be leveraged for imaging acidic organelles like lysosomes.[3][6] |
| Toxicity | Likely low to moderate at working concentrations. | Benzimidazole derivatives generally exhibit good biocompatibility, though this must be experimentally confirmed for each cell line.[2][7] |
III. Potential Applications in Fluorescence Microscopy
The structural features of this compound suggest several potential applications in cellular imaging:
-
General Cytoplasmic and Nuclear Staining: Due to its relatively small size and heterocyclic nature, the molecule may be able to passively diffuse across the cell membrane and accumulate in the cytoplasm and nucleus, providing a general morphological stain for live or fixed cells.
-
Imaging of Acidic Organelles: The potential pH-sensitivity of the probe could be exploited for ratiometric or intensity-based imaging of acidic compartments such as lysosomes, endosomes, and autophagosomes.[3]
-
Backbone for Targeted Probes: The primary/secondary amine group provides a reactive handle for conjugation to other molecules, such as targeting ligands (e.g., peptides, antibodies) or other fluorophores for FRET-based sensing.
-
Investigating Drug-Cell Interactions: As many pharmaceutical compounds contain a benzimidazole core, this molecule could be used as a fluorescent analog to study their uptake, distribution, and mechanism of action within cells.
IV. Experimental Protocols
A. Preparation of Stock Solutions
It is critical to prepare a concentrated stock solution in a suitable solvent, which can then be diluted to the final working concentration in an appropriate buffer or cell culture medium.
-
Reagent Preparation:
-
This compound
-
High-purity Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
Weigh out a precise amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to create a 10 mM stock solution.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light. For long-term storage, consider aliquoting to avoid repeated freeze-thaw cycles.
-
B. Protocol for Staining of Live Cells
This protocol provides a general guideline for staining live cells in culture. Optimization of probe concentration and incubation time is highly recommended.
Caption: Workflow for staining fixed and permeabilized cells.
-
Cell Preparation and Fixation:
-
Culture cells on sterile glass coverslips.
-
Wash the cells briefly with PBS.
-
Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (Optional):
-
If intracellular targets are to be stained, permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Prepare a working solution of this compound (1-10 µM) in PBS.
-
Incubate the fixed (and permeabilized) cells with the staining solution for 30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Mounting and Imaging:
-
Briefly dip the coverslip in distilled water to remove salt crystals.
-
Mount the coverslip onto a microscope slide using an appropriate mounting medium (e.g., one containing an anti-fade reagent).
-
Seal the coverslip and allow the mounting medium to cure.
-
Image using a fluorescence microscope.
-
V. Image Acquisition and Data Analysis
-
Microscope Configuration: Use a fluorescence microscope equipped with a UV light source (e.g., mercury lamp or LED) and a filter set appropriate for DAPI or similar UV-excited fluorophores (e.g., Excitation: 350/50 nm, Emission: 460/50 nm).
-
Controls: Always include an unstained control sample to assess background autofluorescence.
-
Image Acquisition: Set the exposure time and gain to achieve a good signal-to-noise ratio without saturating the detector. Acquire images for all experimental conditions using identical settings.
-
Quantitative Analysis: If comparing fluorescence intensity between different conditions, use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to measure the mean fluorescence intensity in defined regions of interest (ROIs). Ensure background subtraction is performed consistently.
VI. Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or Weak Signal | Probe concentration is too low. | Increase the probe concentration in a stepwise manner. |
| Incubation time is too short. | Increase the incubation time. | |
| Incorrect filter set. | Verify the excitation and emission spectra of the probe and use the appropriate filters. | |
| Photobleaching. | Reduce exposure time and/or excitation light intensity. Use an anti-fade mounting medium for fixed cells. | |
| High Background | Probe concentration is too high. | Decrease the probe concentration. |
| Inadequate washing. | Increase the number and duration of wash steps. | |
| Probe precipitation. | Ensure the working solution is freshly prepared and fully dissolved. Consider filtering the solution. | |
| Cell Toxicity (Live Imaging) | Probe concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration. |
| Prolonged incubation or imaging. | Reduce the incubation time and the duration of light exposure. |
VII. Safety and Handling
The toxicological properties of this compound have not been extensively studied. Therefore, standard laboratory safety precautions should be followed:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for detailed information.
VIII. References
-
Kim, H. J., Heo, C. H., & Kim, H. M. (2012). Benzimidazole-Based Ratiometric Two-Photon Fluorescent Probes for Acidic pH in Live Cells and Tissues. Journal of the American Chemical Society, 134(42), 17478–17481. [Link]
-
Krestyan, R. S., et al. (2025). New Benzimidazole-Based pH-Sensitive Fluorescent Probes. Molecules, 30(23), 4622. [Link]
-
Kumar, S., et al. (2025). Benzimidazole-scaffold Based Fluorescent Probes for Sensing and Bioimaging Applications. ResearchGate. [Link]
-
Krestyan, R. S., et al. (2025). New Benzimidazole-Based pH-Sensitive Fluorescent Probes. Molecules, 30(23), 4622. [Link]
-
Shin, I. J., et al. (2023). A benzimidazole-derived fluorescent chemosensor for Cu(II)-selective turn-off and Zn(II). RSC Advances, 13(11), 7243-7249. [Link]
-
Li, Z., et al. (2008). Rational design of novel benzimidazole-based sensor molecules that display positive and negative fluorescence responses to anions. Tetrahedron Letters, 49(35), 5145-5149. [Link]
-
Lee, J. H., et al. (2021). Elimination Reaction-Based Benzimidazole Probe for Cysteine Detection and Its Application in Serum Sample Analysis. ACS Omega, 6(31), 20567–20575. [Link]
-
Khamrang, T., et al. (2024). (1H-Benzodiazol-2-ylmethyl)diethylamine. IUCrData, 9(8), x241006. [Link]
-
Krestyan, R. S., et al. (2025). New Benzimidazole-Based pH-Sensitive Fluorescent Probes. Molecules, 30(23), 4622. [Link]
-
Khamrang, T., et al. (2024). (1H-Benzodiazol-2-ylmethyl)diethylamine. ResearchGate. [Link]
-
Kumar, P., et al. (2017). Synthesis, Spectral Characterization and Antimicrobial Studies of New Hybrid Heterocyclic Compounds Bearing 1H-benzimidazol-2-yl Thiomethyl Motif. Indian Journal of Pharmaceutical Sciences, 79(5), 753-762. [Link]
-
Wu, H. M., et al. (2025). A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions. Molecules, 30(1), 135. [Link]
-
Wu, Y., et al. (2015). Progress in the Synthesis and Application of Benzimidazole-Based Fluorescent Chemosensors. Chinese Journal of Organic Chemistry, 35(12), 2465-2486. [Link]
-
Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-947. [Link]
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James, T., et al. (2021). A fluorescent ESIPT-based benzimidazole platform for the ratiometric two-photon imaging of ONOO–in vitro and ex vivo. Chemical Science, 12(3), 1123-1130. [Link]
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Rahman, S. M. A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]
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Kumar, A., et al. (2020). Benzimidazole-based fluorophores for the detection of amyloid fibrils with higher sensitivity than Thioflavin-T. Journal of Neurochemistry, 153(3), 361-375. [Link]
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AxisPharm. (2024). Mastering Fluorescence Microscopy: A User-Friendly Guide to Top Dyes and Cutting-Edge Imaging Techniques. [Link]
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Application Notes & Protocols: Evaluating (1H-Benzoimidazol-2-ylmethyl)-methyl-amine as a Novel Therapeutic Candidate
An in-depth guide for researchers, scientists, and drug development professionals on the application and evaluation of (1H-Benzoimidazol-2-ylmethyl)-methyl-amine as a potential therapeutic agent.
Introduction
The benzimidazole scaffold is a privileged bicyclic aromatic structure consisting of a fused benzene and imidazole ring.[1] This core is present in numerous FDA-approved drugs, highlighting its therapeutic importance.[1] Benzimidazole derivatives exhibit a vast range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2] Their anticancer effects are particularly notable and are exerted through diverse mechanisms such as the disruption of microtubule polymerization, induction of apoptosis, and inhibition of key signaling kinases.[3][4]
This compound is a specific derivative of this class, recognized as a versatile building block for the synthesis of novel therapeutic agents.[5] Its structure presents a unique opportunity for interaction with various biological targets, making it a compound of significant interest for oncology research.[5] This document provides a comprehensive guide for the preclinical evaluation of this compound, outlining a logical workflow from initial in vitro characterization to in vivo efficacy and pharmacokinetic profiling. The protocols herein are designed to be robust and self-validating, providing researchers with the tools to rigorously assess the therapeutic potential of this compound.
Section 1: Hypothesized Mechanism of Action
Based on extensive literature on the benzimidazole class, this compound is hypothesized to exert its anticancer effects through a multi-targeted approach. Benzimidazole derivatives have been shown to function as kinase inhibitors, particularly targeting receptor tyrosine kinases like EGFR and HER2, which are crucial for tumor cell proliferation and survival.[6] Inhibition of these kinases blocks downstream signaling cascades such as the PI3K/Akt and MEK/Erk pathways.[6] Furthermore, this class of compounds can induce apoptosis through both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways and can arrest the cell cycle, often at the G2/M phase, by interfering with microtubule dynamics.[3][7]
Diagram 1: Proposed Kinase Inhibition Pathway
Caption: Hypothesized inhibition of a receptor tyrosine kinase pathway by the compound.
Section 2: Preclinical Evaluation Workflow
A systematic and phased approach is critical to successfully evaluate a new chemical entity. The following workflow provides a roadmap for generating a comprehensive data package for this compound.
Diagram 2: Preclinical Drug Discovery Workflow
Caption: Workflow for a typical cell line-derived xenograft (CDX) study.
Step-by-Step Methodology:
-
Tumor Cell Implantation: a. Harvest cancer cells during their logarithmic growth phase. b. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL. c. Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: a. Begin monitoring tumor growth 3-4 days post-implantation. b. Measure tumors with digital calipers 2-3 times per week. c. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomization and Grouping: a. When average tumor volumes reach 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group). b. Example groups:
- Group 1: Vehicle control (e.g., daily oral gavage)
- Group 2: Compound at Dose 1 (e.g., 25 mg/kg, daily oral gavage)
- Group 3: Compound at Dose 2 (e.g., 50 mg/kg, daily oral gavage)
- Group 4: Positive control (a standard-of-care agent)
-
Treatment Administration: Administer the compound or vehicle according to the predetermined schedule (e.g., daily for 21 days).
-
Monitoring Efficacy and Tolerability: a. Continue to measure tumor volume 2-3 times per week. b. Monitor animal health daily, including body weight (2-3 times per week), clinical signs of toxicity (e.g., lethargy, ruffled fur), and any adverse reactions.
-
Expert Insight: Body weight loss exceeding 15-20% is a common ethical endpoint and an indicator of significant toxicity.
-
-
Study Termination: a. The study is typically terminated when tumors in the vehicle group reach a predetermined size limit (e.g., 1500-2000 mm³) or after a fixed duration. b. At the endpoint, euthanize mice according to IACUC guidelines.
-
Data and Sample Collection: a. Record the final tumor volume and body weight. b. Excise tumors and measure their final weight. c. Collect tumors and other relevant tissues for subsequent pharmacodynamic (PD) analysis (e.g., Western blot, IHC). [8] Data Analysis:
-
Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
-
Statistical Analysis: Use appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests) to compare tumor growth curves between groups.
| Parameter | Description |
| TGI | Tumor Growth Inhibition; a primary measure of efficacy. |
| Body Weight | A key indicator of the compound's tolerability and general toxicity. |
| CDX Model | Cell Line-Derived Xenograft; a standard, reproducible in vivo model. [9] |
| PDX Model | Patient-Derived Xenograft; a more complex model that better preserves tumor heterogeneity. [10] |
Section 5: Pharmacokinetic Profiling
Protocol 3: Preliminary Pharmacokinetic (PK) Study in Rodents
Objective: To determine the basic pharmacokinetic profile of this compound in rats or mice after a single dose.
Scientific Rationale: Understanding a drug's pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes it (ADME)—is crucial for successful drug development. [11]This information is essential for optimizing dosing regimens and ensuring that a therapeutically relevant concentration of the drug reaches the tumor tissue. [12] Step-by-Step Methodology:
-
Animal Preparation: Use healthy, fasted rodents (e.g., Sprague-Dawley rats) with cannulated jugular veins for ease of blood sampling.
-
Dose Administration:
-
Intravenous (IV) Group: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein to determine absolute bioavailability and clearance.
-
Oral (PO) Group: Administer a single oral gavage dose (e.g., 10 mg/kg) to assess oral absorption.
-
-
Blood Sampling: Collect serial blood samples (e.g., ~100 µL) from the jugular vein cannula at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Place samples into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Bioanalytical Method: a. Develop and validate a sensitive and specific LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for quantifying the concentration of the compound in plasma. b. Extract the compound from plasma samples (e.g., via protein precipitation or liquid-liquid extraction). c. Analyze the samples using the validated LC-MS/MS method.
-
PK Parameter Calculation: a. Plot the plasma concentration versus time data for both IV and PO groups. b. Use non-compartmental analysis (NCA) with software like Phoenix WinNonlin to calculate key PK parameters.
| PK Parameter | Description |
| Cmax | Maximum observed plasma concentration. |
| Tmax | Time at which Cmax is reached. |
| AUC | Area Under the Curve; a measure of total drug exposure over time. |
| t1/2 | Half-life; the time required for the plasma concentration to decrease by half. |
| CL | Clearance; the volume of plasma cleared of the drug per unit time. |
| Vdss | Volume of distribution at steady state; indicates the extent of drug distribution into tissues. |
| F (%) | Bioavailability; the fraction of the oral dose that reaches systemic circulation. |
Expert Insight: Machine learning and in silico models can increasingly be used to predict PK profiles from a compound's chemical structure, aiding in early-stage candidate selection before extensive animal experiments are conducted. [13][14]
Conclusion and Future Directions
This compound represents a promising scaffold for the development of a novel anticancer agent. The protocols detailed in this guide provide a rigorous framework for its preclinical evaluation. Positive outcomes from these studies—demonstrating potent in vitro activity, significant in vivo tumor growth inhibition at well-tolerated doses, and a favorable pharmacokinetic profile—would provide a strong rationale for advancing the compound into more complex patient-derived xenograft (PDX) models and subsequent IND-enabling toxicology studies. Further investigation into specific kinase targets and biomarkers of response will be critical for its potential clinical development.
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A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells. (2015). National Institutes of Health. Retrieved January 4, 2026, from [Link]
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Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. (2018). MDPI. Retrieved January 4, 2026, from [Link]
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Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved January 4, 2026, from [Link]
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The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. (2024). Agilex Biolabs. Retrieved January 4, 2026, from [Link]
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(1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. (2025). PubMed. Retrieved January 4, 2026, from [Link]
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Evaluation of small molecule kinase inhibitors as novel antimicrobial and antibiofilm agents. (2021). PubMed. Retrieved January 4, 2026, from [Link]
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Radiolabeled Small Molecule Protein Kinase Inhibitors for Imaging with PET or SPECT. (2012). PMC. Retrieved January 4, 2026, from [Link]
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Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. (2022). PMC. Retrieved January 4, 2026, from [Link]
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Design, synthesis, and biological activity studies on benzimidazole derivatives targeting myeloperoxidase. (2023). PubMed. Retrieved January 4, 2026, from [Link]
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(1H-Benzodiazol-2-ylmethyl)diethylamine. (n.d.). PMC. Retrieved January 4, 2026, from [Link]
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Application Note & Protocol: Solubilization of (1H-Benzoimidazol-2-ylmethyl)-methyl-amine for Pre-Clinical Research
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the effective dissolution and handling of (1H-Benzoimidazol-2-ylmethyl)-methyl-amine (CAS No. 98997-01-4), a versatile benzimidazole derivative utilized in pharmaceutical development and biochemical research.[1] Recognizing the experimental challenges often associated with the poor aqueous solubility of benzimidazole compounds, this protocol outlines systematic procedures for preparing stock solutions suitable for a range of in vitro and in vivo applications.[2][3] We detail methodologies using common organic solvents and provide critical insights into solution stability, storage, and the mitigation of common pitfalls such as precipitation. The causality behind each step is explained to empower researchers to adapt the protocol to their specific experimental needs while maintaining scientific integrity.
Introduction to this compound
This compound is a heterocyclic compound featuring a benzimidazole core. This structural motif is prevalent in numerous FDA-approved drugs and is a key pharmacophore in medicinal chemistry due to its ability to interact with various biological targets.[4] The benzimidazole ring is highly stable, capable of withstanding extreme chemical conditions.[4] This compound serves as a critical building block in the synthesis of novel therapeutic agents, particularly those targeting cancer and neurological disorders.[1]
However, like many benzimidazole derivatives, this compound exhibits limited solubility in aqueous media, a characteristic that can pose significant challenges for biological assays.[2][3] Improper solubilization can lead to inaccurate concentration measurements, compound precipitation, and ultimately, unreliable experimental results. This guide provides a robust framework for overcoming these challenges.
Compound Properties:
| Property | Value | Source |
| CAS Number | 98997-01-4 | [5][6] |
| Molecular Formula | C₉H₁₁N₃ | [6] |
| Molecular Weight | 161.20 g/mol | [6] |
| Appearance | White to light yellow or Green to grey solid | [1][5] |
| Melting Point | 128 °C | [5] |
| pKa (Predicted) | 12.45 ± 0.10 | [5] |
Core Principles of Solubilization for Benzimidazole Derivatives
The dissolution of hydrophobic compounds like this compound for biological experiments is governed by a few key principles:
-
"Like Dissolves Like": The non-polar nature of the benzimidazole core necessitates the use of polar aprotic solvents for initial stock solution preparation.
-
Stock Solution Concentration: Preparing a highly concentrated stock solution in a suitable organic solvent is the standard and most effective approach.[7] This minimizes the volume of organic solvent introduced into the final aqueous assay medium.
-
Solvent Shock: Rapid dilution of a concentrated organic stock solution into an aqueous buffer can cause the compound to precipitate out of solution, a phenomenon known as "solvent shock".[2] This protocol incorporates steps to mitigate this effect.
-
Vehicle Control: The solvent used to dissolve the compound (the "vehicle") can itself have biological effects. It is imperative to run parallel experiments with the vehicle alone at the same final concentration used in the compound-treated samples to ensure that observed effects are due to the compound itself.[2]
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%)
-
Ethanol (200 proof, anhydrous)
-
Polyethylene glycol 400 (PEG400)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sterile, high-purity water (e.g., Milli-Q® or equivalent)
-
Appropriate aqueous buffer for the final experiment (e.g., PBS, DMEM)
-
Analytical balance
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Calibrated pipettes
-
Sterile microcentrifuge tubes or glass vials
-
Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat
Protocol for Preparing a 10 mM DMSO Stock Solution
This is the recommended starting point for most applications.
-
Calculation: Determine the mass of this compound required.
-
Molecular Weight (MW) = 161.20 g/mol
-
To make 1 mL of a 10 mM solution:
-
Mass (g) = Volume (L) x Concentration (mol/L) x MW ( g/mol )
-
Mass (mg) = 0.001 L x 0.010 mol/L x 161.20 g/mol x 1000 mg/g = 1.612 mg
-
-
-
Weighing: Carefully weigh out 1.612 mg of the compound using an analytical balance and place it into a sterile vial. For accuracy, it is often easier to weigh a larger mass (e.g., 16.12 mg) and dissolve it in a proportionally larger volume (e.g., 10 mL).
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the vial (e.g., 1 mL for 1.612 mg).
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 37°C) can also be applied, but the stability of the compound under these conditions should be considered.[8]
-
-
Verification: Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[8] Studies on other benzimidazoles suggest that solutions can be stable for at least a month under these conditions.[8]
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a DMSO stock solution.
Protocol for Preparing Working Solutions in Aqueous Media
This protocol is designed to minimize precipitation ("solvent shock") when diluting the DMSO stock.
-
Serial Dilution: It is highly recommended to perform a serial dilution rather than a single large dilution. First, dilute the 10 mM DMSO stock into your cell culture medium or buffer to an intermediate concentration (e.g., 100 µM).
-
Dilution Technique:
-
Add the required volume of the aqueous medium to a new sterile tube.
-
While vortexing the medium at a moderate speed, add the small volume of the DMSO stock solution drop-by-drop directly into the liquid, not onto the side of the tube. This rapid mixing helps to disperse the compound before it has a chance to aggregate and precipitate.
-
-
Final Concentration: Perform the final dilution to the desired experimental concentration (e.g., 1 µM, 10 µM) from the intermediate stock using the same vortexing technique.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the same final volume of aqueous medium. For example, if your final compound concentration is 10 µM prepared from a 10 mM stock, the final DMSO concentration will be 0.1%. Your vehicle control should therefore be 0.1% DMSO in the assay medium. It is generally recommended to keep the final DMSO concentration below 0.5%.[2]
Working Solution Preparation to Mitigate Precipitation
Caption: Recommended serial dilution workflow.
Troubleshooting and Advanced Strategies
| Problem | Potential Cause | Recommended Solution |
| Compound precipitates upon addition to aqueous buffer. | Solvent Shock: The compound is rapidly leaving the high-solubility organic environment for the low-solubility aqueous one.[2] | 1. Ensure you are adding the DMSO stock to the vortexing buffer, not the other way around.2. Decrease the concentration of the working solution.3. Try a co-solvent system. Prepare the stock in a mixture of DMSO and PEG400 (e.g., 1:1 v/v). |
| Stock solution appears cloudy or contains particulates. | Incomplete Dissolution: The concentration may be too high for the solvent, or more energy is needed. | 1. Continue sonication for a longer period.2. Gently warm the solution (e.g., to 37°C) during sonication.3. If particulates remain, the solution may be saturated. Centrifuge the vial, and carefully use the supernatant, noting that the concentration may be lower than calculated. An analytical quantification (e.g., by HPLC) would be necessary for precise concentration determination. |
| Inconsistent results between experiments. | Stock Solution Degradation: The compound may be unstable over time or with repeated freeze-thaw cycles. | 1. Always use single-use aliquots to avoid freeze-thaw cycles.[8]2. Prepare fresh stock solutions regularly (e.g., monthly) as a general good practice.[8]3. Protect the stock solution from light.[5] |
| Vehicle control shows a biological effect. | Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO) is too high for the experimental system. | 1. Reduce the final concentration of the solvent by preparing a more concentrated initial stock solution.2. If possible, lower the final concentration of the test compound.3. Test alternative solvents like ethanol or DMF, which may be better tolerated by your specific cells or assay system. |
Safety and Handling
-
Always handle this compound in a well-ventilated area or a chemical fume hood.[9]
-
Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9]
-
In case of accidental contact with skin or eyes, rinse immediately with plenty of water.
-
Refer to the material safety data sheet (MSDS) for complete safety and disposal information.
References
-
Title: Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Source: PubMed URL: [Link]
-
Title: Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Source: PubMed Central URL: [Link]
-
Title: (1-Methyl-1h-benzimidazol-2-yl)methylamine | C9H11N3 | CID 800907 Source: PubChem URL: [Link]
-
Title: this compound | C9H11N3 | CID 3159692 Source: PubChem URL: [Link]
-
Title: Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Source: PubMed URL: [Link]
-
Title: Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. Source: Springer Nature Experiments URL: [Link]
-
Title: New benzimidazole derivatives with potential cytotoxic activity - study of their stability by RP-HPLC. Source: ResearchGate URL: [Link]
-
Title: Benzimidazole Derivatives In Anticancer Therapy: A Comprehensive Review. Source: Biosciences Biotechnology Research Asia URL: [Link]
-
Title: Synthesis, Anticancer Activity and UPLC Analysis of the Stability of Some New Benzimidazole-4,7-dione Derivatives. Source: National Institutes of Health (NIH) URL: [Link]
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-
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Application Notes and Protocols for the Use of (1H-Benzoimidazol-2-ylmethyl)-methyl-amine in High-Throughput Screening Assays
Introduction: The Benzimidazole Scaffold in Modern Drug Discovery
The benzimidazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds.[1][2] Its unique bicyclic structure, composed of fused benzene and imidazole rings, provides a versatile framework for interacting with a wide array of biological targets, including enzymes and receptors.[3] Derivatives of the benzimidazole family have demonstrated a broad spectrum of therapeutic potential, including anti-cancer, neuroprotective, and anti-parasitic properties.[3][4] (1H-Benzoimidazol-2-ylmethyl)-methyl-amine, the subject of this guide, is a representative member of the 2-aminobenzimidazole subclass, which has garnered significant interest for its potential as a modulator of key biological pathways. This document provides a comprehensive guide for the application of this compound in high-throughput screening (HTS) campaigns, with a particular focus on acetylcholinesterase (AChE) inhibition assays, a prominent activity of this compound class.[1][5][6][7]
Compound Profile: this compound
A thorough understanding of the physicochemical properties of a test compound is fundamental to the design of robust and reproducible HTS assays.
| Property | Value | Source |
| IUPAC Name | 1-(1H-benzimidazol-2-yl)-N-methylmethanamine | PubChem |
| Synonyms | (1H-1,3-Benzodiazol-2-ylmethyl)(methyl)amine, 2-(methylaminomethyl)benzimidazole | Chem-Impex, ChemicalBook |
| CAS Number | 98997-01-4 | ChemicalBook |
| Molecular Formula | C₉H₁₁N₃ | PubChem |
| Molecular Weight | 161.21 g/mol | PubChem |
| Appearance | White to light yellow solid | ChemicalBook |
| Melting Point | 128 °C | ChemicalBook |
| Solubility | Soluble in DMSO and polar organic solvents. Aqueous solubility is pH-dependent. | Inferred from chemical structure and general compound handling protocols. |
| Storage | Store at 2-8°C, protected from light. | ChemicalBook |
Rationale for HTS Application: Targeting Cholinesterase Activity
The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine is a key contributor to cognitive decline. Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft.[8] Inhibition of AChE increases the availability of acetylcholine, offering a therapeutic strategy for symptomatic relief in Alzheimer's disease and other neurological disorders.[8][9] Numerous studies have identified benzimidazole derivatives as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2][5][6][7] Given this established activity for the scaffold, this compound is an excellent candidate for inclusion in HTS campaigns aimed at discovering novel cholinesterase inhibitors.
High-Throughput Screening Workflow for this compound
A successful HTS campaign is a meticulously orchestrated process encompassing compound management, assay execution, and data analysis. The following workflow is designed to ensure the generation of high-quality, reproducible data.
Caption: A generalized workflow for a high-throughput screening campaign.
Detailed Protocol: Fluorescence-Based Acetylcholinesterase Inhibition Assay
This protocol is optimized for a 384-well microplate format and utilizes a fluorogenic substrate for the sensitive detection of AChE activity. The principle of the assay involves the enzymatic hydrolysis of acetylthiocholine by AChE to produce thiocholine. Thiocholine then reacts with a non-fluorescent probe to yield a highly fluorescent product, which can be measured.[8][10] A decrease in the fluorescence signal corresponds to inhibition of AChE activity.
I. Materials and Reagents
-
This compound: Test compound
-
Donepezil: Positive control inhibitor (or other known AChE inhibitor)
-
Dimethyl Sulfoxide (DMSO), HTS-grade: For compound solubilization
-
Human Recombinant Acetylcholinesterase (AChE): Enzyme source
-
Acetylthiocholine Iodide (ATCI): Enzyme substrate
-
Thiolite™ Green or similar thiol-reactive fluorescent probe: Detection reagent
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 0.1% BSA
-
384-well, black, flat-bottom microplates: Low-volume, suitable for fluorescence assays
-
Acoustic liquid handler or multichannel pipette: For compound dispensing
-
Microplate reader: With fluorescence detection capabilities (Excitation/Emission appropriate for the chosen probe, e.g., ~490 nm / ~520 nm for Thiolite™ Green)[8]
II. Compound Handling and Plate Preparation
Proper compound management is critical to avoid false positives and ensure data integrity.[11][12][13]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure complete dissolution.
-
Intermediate Plates: Create a series of intermediate plates by serially diluting the stock solution in DMSO. This will be used to generate the final assay-ready plates with a range of compound concentrations.
-
Assay-Ready Plates: Using an acoustic liquid handler or a pintool, transfer nanoliter volumes of the compound from the intermediate plates to the 384-well assay plates. The final concentration of DMSO in the assay should not exceed 0.5% to minimize effects on enzyme activity.
III. Assay Procedure
-
Plate Layout: Design the plate map to include wells for the test compound in a dose-response format, positive controls (e.g., Donepezil), and negative controls (DMSO only).
-
Enzyme Addition: Add 10 µL of AChE solution (pre-diluted in assay buffer to the desired concentration) to all wells of the 384-well plate.
-
Compound Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to interact with the enzyme.
-
Initiation of Reaction: Add 10 µL of the substrate/probe solution (containing both ATCI and the fluorescent probe in assay buffer) to all wells to initiate the enzymatic reaction.
-
Kinetic or Endpoint Reading:
-
Kinetic: Immediately begin reading the fluorescence intensity every minute for 15-20 minutes. The rate of increase in fluorescence is proportional to the enzyme activity.
-
Endpoint: Incubate the plate for 20-30 minutes at room temperature, protected from light. Then, read the final fluorescence intensity.
-
-
Data Acquisition: Record the fluorescence data using the microplate reader.
IV. Data Analysis and Quality Control
Rigorous data analysis and quality control are essential for the identification of true hits.[14][15][16][17]
-
Data Normalization: Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_NegativeControl - Signal_Background)) Where:
-
Signal_Compound is the fluorescence signal in the presence of the test compound.
-
Signal_NegativeControl is the average signal of the DMSO-only wells.
-
Signal_Background is the signal from wells with no enzyme.
-
-
Dose-Response Curves: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Quality Control Metrics: For each assay plate, calculate the following quality control parameters to assess the robustness of the assay:[17][18][19]
-
Z'-factor: A measure of the statistical effect size of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[19][20] Z' = 1 - (3 * (SD_PositiveControl + SD_NegativeControl)) / |Mean_PositiveControl - Mean_NegativeControl|
-
Signal-to-Noise Ratio (S/N): The ratio of the mean signal of the negative control to the standard deviation of the negative control. A higher S/N ratio is desirable.
-
Coefficient of Variation (%CV): A measure of the variability of the data. A lower %CV is preferred.
-
| QC Parameter | Acceptable Range | Implication |
| Z'-factor | > 0.5 | Excellent assay quality, suitable for HTS. |
| Signal-to-Noise (S/N) | > 10 | Clear distinction between signal and background. |
| % Coefficient of Variation (CV) | < 15% | Low variability and high reproducibility. |
Potential Signaling Pathway Involvement
While the primary application outlined here is direct enzyme inhibition, it is important to consider the broader biological context. Benzimidazole derivatives have been shown to modulate various signaling pathways. For example, some have been found to interfere with microtubule dynamics, a critical process in cell division and a key target for anti-cancer drugs.[21][22] A hit from a primary screen should be followed by secondary assays to elucidate its mechanism of action.
Sources
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- 5. Synthesis, characterization, and molecular docking analysis of novel benzimidazole derivatives as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Study of Benzimidazole-Based Oxazole Analogues: A Promising Acetylcholinesterase and Butyrylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Compound Management » High-Throughput Molecular Screening Center » The Wertheim UF Scripps Institute » University of Florida [hts.scripps.ufl.edu]
- 12. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. High-throughput screening - Wikipedia [en.wikipedia.org]
- 19. bellbrooklabs.com [bellbrooklabs.com]
- 20. eu-openscreen.eu [eu-openscreen.eu]
- 21. High-throughput screening of microtubule-interacting drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Toward Discovery of Novel Microtubule Targeting Agents: A SNAP-tag-Based High-Content Screening Assay for the Analysis of Microtubule Dynamics and Cell Cycle Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Characterizing Protein Binding of (1H-Benzoimidazol-2-ylmethyl)-methyl-amine
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Drug Discovery
The benzimidazole ring system, a fusion of benzene and imidazole, is a cornerstone in medicinal chemistry, recognized as a "privileged" scaffold. This is due to its versatile physicochemical properties, including its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, which enable efficient binding to a wide array of biological macromolecules. Consequently, benzimidazole derivatives have been successfully developed into drugs for a multitude of diseases, including cancer, viral infections, and inflammation. These compounds exert their effects by engaging with specific protein targets, such as kinases, epigenetic modulators, and various receptors.
This document provides detailed application notes and protocols for characterizing the interaction between a representative benzimidazole derivative, (1H-Benzoimidazol-2-ylmethyl)-methyl-amine , and target proteins. This compound serves as an excellent model for researchers aiming to screen and validate protein-ligand interactions for this important class of molecules. We will detail three powerful biophysical techniques—Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC)—moving from high-throughput screening to in-depth thermodynamic and kinetic characterization.
Compound Profile: this compound
A clear understanding of the ligand's properties is the first step in any binding assay.
| Property | Value | Source(s) |
| IUPAC Name | 1-(1H-benzimidazol-2-yl)-N-methylmethanamine | |
| Synonym(s) | 2-(methylaminomethyl)benzimidazole | |
| CAS Number | 98997-01-4 | |
| Molecular Formula | C₉H₁₁N₃ | |
| Molecular Weight | 161.20 g/mol | |
| Appearance | Green to grey solid |
This compound serves as a key building block in the synthesis of more complex therapeutic agents and is used in research to investigate enzyme interactions and receptor binding.
Part 1: High-Throughput Screening (HTS) via Fluorescence Polarization (FP)
Scientific Rationale
Fluorescence Polarization (FP) is a solution-based, homogeneous technique ideal for rapidly screening compound libraries for binding activity. The principle relies on the rotational speed of a fluorescently labeled molecule (the "tracer"). A small tracer tumbles rapidly in solution, leading to depolarization of emitted light and a low FP signal. Upon binding to a much larger protein, the tracer's tumbling slows dramatically, resulting in a higher FP signal. In a competitive assay format, an unlabeled test compound like this compound can displace the tracer from the protein's binding site, causing a measurable drop in the FP signal. This makes FP an efficient first-pass method to identify potential binders.
Experimental Workflow
Application Notes & Protocols: Leveraging (1H-Benzoimidazol-2-ylmethyl)-methyl-amine in Targeted Drug Delivery Systems
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Targeted Therapeutics
The benzimidazole ring system, a fusion of benzene and imidazole, is classified as a "privileged scaffold" in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, including enzymes and receptors.[1][2] This versatility has led to the development of benzimidazole-containing drugs with diverse pharmacological activities, from anthelmintics (e.g., albendazole) to proton-pump inhibitors (e.g., omeprazole).[3][4]
In oncology, benzimidazole derivatives have garnered significant attention for their potent anticancer properties, often attributed to their ability to disrupt microtubule polymerization, inhibit key kinases, or intercalate with DNA, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[2][3][5] However, the clinical translation of many potent benzimidazole compounds is hampered by challenges such as poor aqueous solubility and limited bioavailability, which can lead to suboptimal therapeutic concentrations and off-target toxicity.[2][5][6]
Nanoparticle-based drug delivery systems offer a robust strategy to overcome these limitations.[3][6] By encapsulating or conjugating benzimidazole derivatives to nanocarriers, it is possible to improve their pharmacokinetic profiles, enhance their accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect, and achieve active targeting by functionalizing the nanoparticle surface with specific ligands.[3][5]
This document provides detailed application notes and protocols for the use of (1H-Benzoimidazol-2-ylmethyl)-methyl-amine as a model compound for developing targeted drug delivery systems. Its structure features a bioactive benzimidazole core and a secondary amine handle, making it an ideal candidate for covalent conjugation to nanocarrier platforms. These guidelines are designed for researchers, scientists, and drug development professionals aiming to explore and validate novel targeted therapeutic strategies.
Physicochemical Profile of this compound
A thorough understanding of the physicochemical properties of the active molecule is fundamental to formulation design, analytical method development, and predicting its in vivo behavior.
| Property | Value | Source |
| IUPAC Name | 1-(1H-benzimidazol-2-yl)-N-methylmethanamine | PubChem CID 3159692[7] |
| Molecular Formula | C₉H₁₁N₃ | PubChem CID 3159692[7] |
| Molecular Weight | 161.20 g/mol | PubChem CID 3159692[7] |
| Appearance | Green to grey solid | Chem-Impex[8] |
| Hydrogen Bond Donors | 2 | PubChem CID 3159692[7] |
| Hydrogen Bond Acceptors | 2 | PubChem CID 3159692[7] |
| Topological Polar Surface Area | 40.7 Ų | PubChem CID 3159692[7] |
Scientist's Note: The secondary amine group (pKa typically ~10-11) will be protonated at physiological pH (7.4), imparting a positive charge. This is a critical consideration for conjugation chemistry and for understanding interactions with negatively charged cell membranes. The TPSA is relatively low, suggesting good potential for membrane permeability if delivered intracellularly.
Synthesis and Purification Protocol
The following protocol describes a common and reliable method for synthesizing 2-substituted benzimidazoles via condensation.
Reaction Scheme
Caption: General synthesis scheme via Phillips condensation.
Step-by-Step Synthesis Protocol
This protocol is adapted from general methods for benzimidazole synthesis.[4]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (1.0 eq) and N-methylglycine (1.1 eq).
-
Acid Addition: Slowly add 4 M hydrochloric acid (HCl) until the reactants are fully submerged and the mixture can be stirred effectively (approx. 50-75 mL).
-
Reflux: Heat the reaction mixture to reflux (approx. 100-110 °C) using a heating mantle. Maintain reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 9:1 Dichloromethane:Methanol).
-
Cooling and Neutralization: Once the reaction is complete, cool the flask to room temperature, then place it in an ice bath. Slowly neutralize the mixture by adding aqueous ammonium hydroxide (NH₄OH) dropwise with constant stirring until the pH is approximately 8-9. A precipitate should form.
-
Isolation: Filter the crude product using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove residual salts.
-
Drying: Dry the isolated solid under vacuum at 40-50 °C overnight.
Purification and Characterization
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: Confirm the identity and purity of the final compound using:
-
¹H-NMR and ¹³C-NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight ([M+H]⁺ at m/z 162.1).
-
HPLC: To determine purity (>95%).
-
Pro-Tip: The Phillips condensation is a robust reaction. Ensuring a slight excess of the carboxylic acid component (N-methylglycine) can help drive the reaction to completion. The neutralization step is exothermic; performing it in an ice bath is crucial for safety and to maximize precipitation.
Design and Formulation of a Targeted Drug Delivery System
This section outlines the workflow and a specific protocol for conjugating this compound to a model nanocarrier.
Conceptual Workflow for Nanoparticle Formulation & Testing
Caption: Workflow from molecule synthesis to in vitro validation.
Protocol: Conjugation to Carboxyl-Terminated Nanoparticles
This protocol describes the covalent attachment of the amine-containing molecule to pre-formed polymeric nanoparticles (e.g., PLGA-PEG-COOH) using carbodiimide (EDC/NHS) chemistry.
Materials and Reagents:
-
Carboxyl-terminated nanoparticles (e.g., PLGA-PEG-COOH) suspended in MES buffer.
-
This compound.
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
N-Hydroxysuccinimide (NHS).
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M, pH 6.0).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Dialysis membrane (e.g., 10 kDa MWCO).
-
Anhydrous Dimethyl Sulfoxide (DMSO).
Step-by-Step Protocol:
-
Nanoparticle Suspension: Disperse the carboxyl-terminated nanoparticles in MES buffer (pH 6.0) to a concentration of 10 mg/mL.
-
Carboxyl Activation:
-
Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in cold MES buffer.
-
Add EDC (5-fold molar excess over carboxyl groups on the nanoparticle surface) to the nanoparticle suspension.
-
Immediately add NHS (2.5-fold molar excess) to the suspension.
-
Incubate for 30 minutes at room temperature with gentle stirring to form the NHS-ester intermediate.
-
-
Ligand Preparation: Dissolve this compound in a minimal amount of DMSO, then dilute with MES buffer. A 10-fold molar excess relative to the nanoparticle carboxyl groups is a good starting point.
-
Conjugation Reaction: Add the dissolved ligand to the activated nanoparticle suspension. Adjust the pH to 7.2-7.5 with a suitable buffer to facilitate the nucleophilic attack by the amine.
-
Incubation: Allow the reaction to proceed for 4-6 hours at room temperature or overnight at 4 °C with gentle stirring.
-
Purification:
-
Transfer the reaction mixture to a dialysis bag (10 kDa MWCO).
-
Dialyze against deionized water for 48 hours, changing the water every 6-8 hours, to remove unreacted EDC, NHS, and ligand.
-
Alternatively, purify by repeated cycles of centrifugation and resuspension in fresh buffer.
-
Rationale: The reaction is performed in two steps. First, activation at an acidic pH (6.0) optimizes the stability and formation of the NHS-ester. Second, the conjugation step is performed at a slightly basic pH (~7.4) to ensure the amine on the benzimidazole derivative is deprotonated and thus sufficiently nucleophilic to react with the activated ester.[9]
Characterization and Quality Control of the Final Formulation
Validating the physicochemical properties of the final targeted nanoparticles is essential to ensure batch-to-batch consistency and to predict their biological performance.[10][11][12]
| Parameter | Technique | Purpose | Expected Outcome |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | Determines hydrodynamic diameter and size distribution.[11] | Slight increase in size post-conjugation; PDI < 0.2 for monodispersity. |
| Surface Charge | Zeta Potential Measurement | Measures surface charge; confirms ligand attachment.[12] | Shift in zeta potential from negative (due to -COOH) towards neutral or slightly positive. |
| Morphology | Transmission Electron Microscopy (TEM) | Visualizes particle shape and size. | Confirms spherical morphology and uniformity. |
| Conjugation Efficiency | UV-Vis Spectroscopy or HPLC | Quantifies the amount of ligand attached to the nanoparticles. | Determine the number of molecules per nanoparticle or weight percentage. |
Protocol: Size and Zeta Potential Measurement using DLS
-
Sample Preparation: Dilute the purified nanoparticle suspension in 10 mM NaCl or PBS to an appropriate concentration (typically 0.1-1.0 mg/mL).
-
DLS Measurement:
-
Equilibrate the instrument's measurement cell at 25 °C.
-
Transfer the diluted sample to a disposable cuvette.
-
Perform the measurement to obtain the Z-average diameter and Polydispersity Index (PDI).
-
-
Zeta Potential Measurement:
-
Transfer the diluted sample to a disposable folded capillary cell.
-
Perform the measurement to obtain the zeta potential in mV.
-
-
Quality Control: Each sample should be measured in triplicate. The results should be compared to the unconjugated (control) nanoparticles to confirm changes due to surface modification. A low PDI (<0.2) is critical for reproducible biological performance.[11]
Application Protocols: In Vitro Evaluation
Once the targeted nanoparticles are fully characterized, their biological activity must be assessed. These protocols provide a framework for evaluating cellular uptake and cytotoxicity.[13][14][15]
Cellular Uptake and Targeting Specificity
This protocol uses flow cytometry to quantify the internalization of fluorescently-labeled nanoparticles into target cells (expressing a receptor for the benzimidazole moiety, if known, or generally in cancer cells) versus non-target cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed target and non-target cells in 12-well plates at a density that ensures they reach 70-80% confluency on the day of the experiment.
-
Nanoparticle Preparation: Prepare fluorescently-labeled versions of both targeted (benzimidazole-conjugated) and non-targeted (e.g., PEGylated) nanoparticles. Dilute them to the desired final concentration in complete cell culture medium.
-
Treatment: Remove the old medium from the cells and add the nanoparticle-containing medium. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the cells for a defined period (e.g., 4 hours) at 37 °C and 5% CO₂.
-
Cell Harvesting: Wash the cells three times with cold PBS to remove non-internalized nanoparticles. Detach the cells using trypsin-EDTA.
-
Flow Cytometry Analysis:
-
Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA).
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel for at least 10,000 cells per sample.
-
-
Data Analysis: Compare the mean fluorescence intensity of cells treated with targeted nanoparticles to those treated with non-targeted nanoparticles. A significantly higher fluorescence in the target cell line treated with the targeted formulation indicates successful active targeting.
Visualizing the Targeting Mechanism
Caption: Receptor-mediated endocytosis of a targeted nanoparticle.
In Vitro Cytotoxicity Assay
The MTT (or similar, e.g., XTT, WST-1) assay measures cell viability by assessing mitochondrial metabolic activity. This protocol determines the dose-dependent cytotoxicity of the drug-loaded nanoparticles.[14]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treatment Preparation: Prepare serial dilutions of the free this compound, drug-loaded targeted nanoparticles, and drug-loaded non-targeted nanoparticles in complete cell culture medium.
-
Dose-Response: Treat the cells with the prepared dilutions. Include wells with untreated cells (100% viability control) and wells with medium only (background control).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.
-
MTT Addition: Add MTT reagent (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for another 3-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add solubilization buffer (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curves and determine the IC₅₀ (the concentration required to inhibit 50% of cell growth) for each formulation.
Trustworthiness Check: A successful outcome would show a lower IC₅₀ value for the targeted nanoparticles compared to both the non-targeted nanoparticles and the free drug, demonstrating the benefit of the targeted delivery approach.
Concluding Remarks
The benzimidazole scaffold holds immense promise for the development of novel therapeutics. The protocols and application notes detailed herein provide a comprehensive, step-by-step framework for leveraging this compound as a model compound within a targeted drug delivery system. By systematically synthesizing the ligand, conjugating it to a nanocarrier, characterizing the final formulation, and evaluating its biological performance in vitro, researchers can build a robust platform for preclinical development. This structured approach, grounded in established scientific principles, enables the rational design and validation of next-generation targeted therapies.
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- From chemistry to targeted cancer therapy: potent benzimidazole-1,2,3-triazole hybrid-loaded nanogels against breast and colorectal malignancies. National Institutes of Health (NIH).
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- Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences.
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- SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry.
- Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. National Institutes of Health (NIH).
- Small-molecule delivery by nanoparticles for anticancer therapy. National Institutes of Health (NIH).
- Co-Delivery of Protein and Small Molecule Therapeutics Using Nanoparticle-Stabilized Nanocapsules. ACS Publications.
- N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. National Institutes of Health (NIH).
- 1H-Benzimidazole-2-methanamine. PubChem.
- SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. DergiPark.
- (1H-Benzodiazol-2-ylmethyl)diethylamine. National Institutes of Health (NIH).
- Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. ResearchGate.
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting (1H-Benzoimidazol-2-ylmethyl)-methyl-amine Synthesis
Welcome to the technical support guide for the synthesis of (1H-Benzoimidazol-2-ylmethyl)-methyl-amine. This resource is designed for researchers, chemists, and drug development professionals to diagnose and resolve common impurities and side reactions encountered during this synthesis. Our approach is rooted in mechanistic principles to provide robust and reliable solutions.
I. Overview of Synthesis
The synthesis of this compound, a key intermediate in pharmaceutical development, is most commonly achieved via two primary routes:
-
Phillips-Ladenburg Condensation: The classical approach involves the condensation of o-phenylenediamine (OPD) with an N-methylglycine derivative (e.g., the acid or ester) under acidic conditions, often at elevated temperatures.[1][2][3][4]
-
Reductive Amination: A modern and often milder alternative involves the reaction of 2-formylbenzimidazole with methylamine in the presence of a selective reducing agent, such as sodium triacetoxyborohydride (STAB).[5][6][7][8]
Impurities can arise from either pathway due to incomplete reactions, side-products, or degradation. This guide will address these issues in a practical question-and-answer format.
II. Troubleshooting & FAQs
Question 1: My final product is off-white, yellow, or brown. What are the likely colored impurities and how can I remove them?
Answer:
Discoloration is one of the most frequent issues and is typically caused by trace amounts of highly conjugated, oxidized impurities.
Causality & Diagnosis: The primary culprits are oxidation products of the o-phenylenediamine (OPD) starting material or the benzimidazole product itself. OPD is notoriously sensitive to air oxidation, forming highly colored dimeric and polymeric species.[9] These impurities can be carried through the synthesis.
-
Analytical Signature: These colored bodies are often non-volatile and may appear as a baseline "smear" or late-eluting peaks in HPLC analysis. They are typically amorphous and can inhibit crystallization.
Solutions & Protocols:
-
Starting Material Purification: Ensure the purity of your o-phenylenediamine. If it is discolored (typically pink, red, or brown), it should be purified before use.
-
Protocol: OPD Charcoal Treatment & Recrystallization:
-
Dissolve the crude OPD in a minimum amount of hot water (e.g., ~10-15 mL per gram).
-
Add a small amount of activated charcoal (approx. 5-10% by weight of OPD).
-
Heat the mixture to boiling for 5-10 minutes.
-
Filter the hot solution through a pre-heated funnel containing Celite® or filter paper to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then in an ice bath, to crystallize the purified, colorless OPD.
-
Collect the crystals by filtration and dry under vacuum.[10]
-
-
-
Inert Atmosphere: Perform the condensation reaction under an inert atmosphere (Nitrogen or Argon) to prevent in-situ oxidation of unreacted OPD.
-
Final Product Purification: If the final product is colored, purification is necessary.
-
Acid/Base Wash: Highly colored amine condensation products can often be removed with an acidic wash.[9] Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with dilute aqueous HCl (e.g., 1M). The desired product will move to the aqueous phase as the hydrochloride salt, leaving non-basic colored impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO3) and re-extracted to recover the pure product.
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol, or toluene) is highly effective. Sometimes, a charcoal treatment during recrystallization, similar to the OPD protocol, can remove residual color.[10]
-
Question 2: My HPLC/LC-MS shows a peak with a mass of M+14 relative to my product. What is this impurity?
Answer:
This peak is almost certainly the N,N-dimethylated tertiary amine, (1H-Benzoimidazol-2-ylmethyl)-dimethyl-amine.
Causality & Diagnosis: This impurity arises from over-alkylation.
-
In Reductive Amination: If using an excess of methylamine and a potent reducing agent, the newly formed secondary amine product can compete with the starting methylamine and react with another molecule of 2-formylbenzimidazole, followed by reduction. More commonly, if the reaction is not carefully controlled, the secondary amine product can be further alkylated. A more direct route to this impurity is through a second reductive amination if formaldehyde is present as an impurity in the methylamine source or generated under the reaction conditions.
-
In Alkylation Routes (less common): If synthesizing the target by alkylating 2-(aminomethyl)benzimidazole with a methylating agent (e.g., methyl iodide), it is very difficult to stop cleanly at the mono-methylated stage.[7]
Solutions & Protocols:
-
Control Stoichiometry: In reductive amination, use a controlled amount of methylamine (typically 1.0-1.2 equivalents). Avoid a large excess.
-
Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred for reductive aminations as it is less reactive and more selective for the reduction of the intermediate iminium ion over the starting aldehyde.[5][8] This reduces the likelihood of side reactions.
-
Purification: This impurity is often difficult to remove by recrystallization due to similar polarity and structure.
-
Protocol: Column Chromatography: Flash column chromatography on silica gel is the most effective method. A gradient elution system starting with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, then methanol) will effectively separate the more polar secondary amine (product) from the less polar tertiary amine (impurity).
-
dot graph "Over-alkylation_Impurity" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: Formation of the M+14 over-alkylation impurity.
Question 3: I see a peak in my analysis corresponding to the mass of unreacted o-phenylenediamine (OPD) or 2-formylbenzimidazole. How do I solve this?
Answer:
This indicates an incomplete reaction. The cause depends on the synthetic route.
Causality & Diagnosis (Phillips-Ladenburg Route):
-
Insufficient Temperature/Time: The condensation of OPD with carboxylic acids to form the benzimidazole ring often requires high temperatures (sometimes >150 °C) and prolonged reaction times to drive the dehydration/cyclization to completion.[1]
-
Poor Mixing: In heterogeneous mixtures, poor stirring can lead to localized "hot spots" or areas where reactants are not in sufficient contact.
-
Deactivated Acid: If using a carboxylic acid derivative, ensure it is sufficiently reactive.
Causality & Diagnosis (Reductive Amination Route):
-
Inefficient Imine Formation: The initial condensation between the aldehyde and methylamine to form the imine is a reversible equilibrium. This step is often the rate-limiting part of the sequence. It can be hindered by incorrect pH or the presence of excessive water.
-
Inactive Reducing Agent: The hydride reducing agent (e.g., NaBH(OAc)₃) may have degraded due to improper storage (exposure to moisture).
Solutions & Protocols:
-
Optimize Reaction Conditions:
-
Phillips Route: Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or HPLC. Using an acid catalyst like polyphosphoric acid (PPA) or 4N HCl can facilitate the reaction.[9][11]
-
Reductive Amination Route: The reaction is often mildly acidic (pH 5-6) to facilitate imine formation without protonating the amine reactant excessively.[5] Adding a small amount of acetic acid can be beneficial. Ensure the use of an anhydrous solvent to drive the imine equilibrium forward.
-
-
Purification:
-
Protocol: Acid-Base Extraction: Unreacted starting materials can be efficiently removed.
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash with a dilute acid (e.g., 1M HCl). Your amine product and unreacted OPD will be extracted into the aqueous layer. The unreacted 2-formylbenzimidazole (if applicable) will remain in the organic layer.
-
Separate the layers. Basify the aqueous layer with NaOH to pH >10.
-
Extract the aqueous layer again with an organic solvent. The OPD is a weaker base and may require a more specific pH for selective extraction, but often the desired product can be isolated in good purity this way. The product, this compound, will now be in the organic layer.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the purified product.
-
-
dot graph TD { graph [rankdir=TB, splines=ortho, nodesep=0.6, size="7.6,7.6"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=9];
} caption: Troubleshooting workflow for incomplete reactions.
III. Summary of Common Impurities
The following table summarizes the key analytical signatures for the most common impurities discussed.
| Impurity Name | Common Source | Mass Spec. Signature (vs. Product) | Key Analytical Characteristic |
| Oxidized OPD Polymers | Starting material contamination | N/A (often polymeric) | Highly colored; may appear as HPLC baseline noise |
| Unreacted o-phenylenediamine | Incomplete cyclization | M - C₉H₁₁N₂ | More polar starting material, identifiable by HPLC/TLC |
| Unreacted 2-Formylbenzimidazole | Incomplete amination | M - CH₅N | Less polar starting material, identifiable by HPLC/TLC |
| (1H-Benzoimidazol-2-ylmethyl)-dimethyl-amine | Over-alkylation | M + 14 (CH₂) | Less polar than the product; separable by chromatography |
IV. References
-
Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC. PubMed. [Link]
-
Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity - study of their stability by RP-HPLC. ResearchGate. [Link]
-
Pashchevskaya, T. N., et al. (2007). Deprotonation constants of benzimidazole and stepwise stability constants of the complexes. ResearchGate. [Link]
-
Hughes, G. P. (1961). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. DTIC. [Link]
-
Oganesyan, G. B. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Publishing. [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Organic Chemistry Portal. [Link]
-
Kaushik, P., Rawat, B. S., & Kumar, R. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. [Link]
-
Wikipedia. (2024). Benzimidazole. Wikipedia. [Link]
-
Khamrang, T., et al. (2024). (1H-Benzodiazol-2-ylmethyl)diethylamine. ResearchGate. [Link]
-
Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences. [Link]
-
Doganc, F., & Onur, M. A. (2023). SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. DergiPark. [Link]
-
CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. CoLab. [Link]
-
IJCRT. (2023). Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole. IJCRT.org. [Link]
-
ResearchGate. (n.d.). The Phillips–Ladenburg imidazole synthesis. ResearchGate. [Link]
-
Lee, H., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. PMC - NIH. [Link]
-
Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC. [Link]
-
CN101875638A - A method for synthesizing 2-aminomethylbenzimidazole by microwave irradiation. Google Patents.
-
Kaushik, P., Rawat, B. S., & Kumar, R. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. J. Org. Chem. [Link]
-
Wikipedia. (2024). Reductive amination. Wikipedia. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Al-Ostath, R. A., et al. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. NIH. [Link]
-
Al-Amiery, A. A., et al. (2024). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization. Chemical Review and Letters. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Organic Chemistry Portal. [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]
-
Al-Obaydi, J. A. M., & Al-Janabi, K. A. (2020). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. ResearchGate. [Link]
-
CN101671308A - Method for preparing 2-aminoalkylbenzimidazole derivatives. Google Patents.
Sources
- 1. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. ijcrt.org [ijcrt.org]
- 11. CN101671308A - Method for preparing 2-aminoalkylbenzimidazole derivatives - Google Patents [patents.google.com]
Technical Support Center: Optimizing (1H-Benzoimidazol-2-ylmethyl)-methyl-amine Synthesis
Prepared by the BenchChem Senior Application Scientist Group
Welcome to the technical support center for the synthesis and optimization of (1H-Benzoimidazol-2-ylmethyl)-methyl-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. We provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the synthesis of this and related benzimidazole derivatives. Our goal is to explain the causality behind experimental choices, ensuring you can overcome obstacles and achieve optimal results.
Section 1: Synthesis Overview & Core Challenges
This compound is a key structural motif in many pharmacologically active compounds. Its synthesis typically involves a two-stage process: first, the formation of the benzimidazole core, followed by the introduction of the N-methyl group. The most common route involves the initial synthesis of a 2-aminomethyl-1H-benzimidazole precursor, which is then methylated.
Challenges in this synthesis often arise from competing side reactions, low conversion rates, and purification difficulties. This guide will systematically address these issues.
General Synthetic Workflow
The overall process can be visualized as a two-part workflow, starting from the condensation to form the benzimidazole ring system, followed by functionalization to yield the target secondary amine.
Caption: General workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific problems in a question-and-answer format, providing actionable solutions grounded in chemical principles.
FAQs: Benzimidazole Core Synthesis (Part 1)
Q1: My condensation reaction between o-phenylenediamine and glycine has a very low yield and requires long reaction times (over 48 hours). How can I improve this?
A1: This is a very common issue with the traditional Phillips-Ladenburg synthesis conditions, which often involve prolonged heating in strong acid.[1][2]
-
Causality: The classical approach often suffers from slow reaction kinetics and potential degradation of starting materials under harsh acidic conditions.[1] A significant improvement can be achieved by changing the energy source.
-
Recommended Solution: Switch from conventional reflux to microwave-assisted synthesis. Microwave irradiation can dramatically reduce reaction times from days to minutes and often leads to higher yields by promoting rapid, uniform heating.[3] A comparative study showed a yield increase from 56% with 72 hours of reflux to 77% in under an hour with microwave irradiation.[3] A solvent-free melting method is another green chemistry approach that can shorten reaction times to a few hours and produce high yields.[4]
| Method | Typical Reaction Time | Typical Yield | Reference |
| Conventional Reflux (HCl) | 72 hours | ~56% | Cescon & Day (1962)[3] |
| Microwave Irradiation | < 1 hour | 56-77% | CN101875638A[3] |
| Solvent-Free Melting (SnCl₂) | 5 hours | ~83% | Synthesis of Benzimidazoles from Amino Acids[4] |
Q2: I'm observing a significant amount of a dark, polymeric byproduct, making purification difficult. What's causing this and how can I prevent it?
A2: The formation of dark, insoluble byproducts is often due to the oxidation and degradation of the o-phenylenediamine starting material.[1]
-
Causality: o-Phenylenediamines are sensitive to air, especially under acidic or heated conditions, leading to oxidative polymerization.
-
Troubleshooting Steps:
-
Reagent Quality: Use high-purity o-phenylenediamine. If it appears discolored (dark brown or purple), consider purifying it by recrystallization or sublimation before use.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to protect the reaction mixture from atmospheric oxygen.[1]
-
Milder Conditions: If possible, use milder reaction conditions. Some modern methods utilize catalysts that operate at lower temperatures, reducing the rate of degradation.[5]
-
FAQs: N-Methylation & Final Product (Part 2)
Q3: My N-alkylation/reductive amination step is producing a mixture of the desired mono-methylated product, unreacted starting material, and a di-methylated byproduct. How can I improve selectivity for the mono-methylated product?
A3: Achieving selective mono-alkylation is a common challenge because the mono-alkylated product can be more reactive than the starting amine.[6]
-
Causality: The secondary amine product, this compound, can react further with the alkylating agent (or formaldehyde in reductive amination) to form a tertiary amine.
-
Recommended Solutions:
-
Control Stoichiometry: Carefully control the molar ratio of your reagents. Use a stoichiometric amount or only a slight excess (e.g., 1.05 to 1.1 equivalents) of the methylating agent (e.g., formaldehyde). An excess will strongly favor the formation of the di-alkylated product.[6]
-
Slow Addition: Add the methylating agent slowly to the reaction mixture over a period of time. This keeps its instantaneous concentration low, favoring the reaction with the more abundant primary amine starting material over the secondary amine product.[6]
-
Temperature Control: Keep the reaction temperature as low as reasonably possible to control reactivity and minimize over-alkylation.
-
Q4: I am struggling to purify the final product. Column chromatography gives poor separation. What are the best practices for purification?
A4: Benzimidazole derivatives can be challenging to purify due to their polarity and ability to chelate with silica gel.
-
Causality: The basic nitrogen atoms in the benzimidazole ring can interact strongly with the acidic silica gel, leading to tailing and poor separation on columns.
-
Troubleshooting Steps:
-
Column Chromatography:
-
Solvent System: Use a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[1]
-
Additive: To reduce tailing, add a small amount of a basic modifier, such as triethylamine (~1%) or ammonium hydroxide, to the eluent. This will neutralize the acidic sites on the silica gel.
-
-
Recrystallization: This is often the most effective method for obtaining highly pure material.
-
Solvent Selection: Common solvents for recrystallizing benzimidazoles include ethanol, methanol, or solvent pairs like hexane/acetone or ethyl acetate/hexane.[1] The product is dissolved in a minimum amount of hot solvent and allowed to cool slowly.
-
-
Acid-Base Extraction: Before chromatography or recrystallization, perform an aqueous work-up. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute base (like saturated sodium bicarbonate solution) to remove any acidic impurities. Then wash with brine and dry the organic layer.[6]
-
Section 3: Experimental Protocols
Protocol 1: Synthesis of 2-Aminomethyl-1H-benzimidazole (Precursor)
This protocol outlines the microwave-assisted condensation, which is recommended for its efficiency and higher yield.[3]
Materials:
-
o-Phenylenediamine (1.0 eq)
-
Glycine (1.5 eq)
-
Concentrated Hydrochloric Acid (HCl) as catalyst
-
Microwave Synthesis Reactor
-
Ammonia solution
-
Ethanol/Water for recrystallization
Procedure:
-
In a microwave-safe reaction vessel, combine o-phenylenediamine and glycine.
-
Add a catalytic amount of concentrated HCl.
-
Seal the vessel and place it in the microwave reactor.
-
Set the microwave power (e.g., 120-280W) and irradiate intermittently. A typical program might be 5 minutes of irradiation followed by a 10-minute cooling period, repeated several times. Monitor the reaction by TLC.[3]
-
After completion, allow the mixture to cool to room temperature. A solid may precipitate.
-
Filter the crude solid (2-aminomethylbenzimidazole dihydrochloride) and wash with cold absolute ethanol.[3]
-
Dissolve the solid in a minimal amount of water and adjust the pH to 8-9 with ammonia solution to precipitate the free base.
-
Cool the mixture to 0-5°C to ensure complete crystallization.
-
Filter the white solid, wash with cold water, and dry under vacuum.
-
Recrystallize from an ethanol/water mixture to obtain pure 2-aminomethyl-1H-benzimidazole.[3]
Protocol 2: N-Methylation via Reductive Amination
This protocol details the final step to produce this compound.
Materials:
-
2-Aminomethyl-1H-benzimidazole (1.0 eq)
-
Formaldehyde (37% solution in water, 1.1 eq)
-
Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB) (1.5-2.0 eq)
-
Methanol or Tetrahydrofuran (THF) as solvent
-
Ethyl acetate and water for work-up
Procedure:
-
Dissolve 2-aminomethyl-1H-benzimidazole in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the formaldehyde solution dropwise over 15 minutes. Stir the mixture at 0°C for 30-60 minutes to allow for the formation of the intermediate imine/iminium ion.
-
Slowly add the reducing agent (e.g., NaBH₄) portion-wise, ensuring the temperature remains below 10°C to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Quench the reaction carefully by slowly adding water.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material using column chromatography or recrystallization as described in the FAQ section.
Section 4: Troubleshooting Logic Diagram
If your reaction is failing, use this decision tree to diagnose the potential issue.
Caption: A decision tree for troubleshooting common synthesis problems.
References
- Technical Support Center: Troubleshooting Benzimidazole Synthesis. (2025). Benchchem.
- Troubleshooting guide for low conversion rates in benzimidazole synthesis. (2025). Benchchem.
- Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. (2016). Dhaka University Journal of Pharmaceutical Sciences.
- Optimizing reaction conditions for N-alkyl
- Technical Support Center: Optimizing N-Alkylation for Enhanced Biological Activity. (2025). Benchchem.
- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2017). Arabian Journal of Chemistry.
- A method for synthesizing 2-aminomethylbenzimidazole by microwave irradiation. (2010).
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2022). MDPI.
-
Synthesis of Benzimidazoles from Amino Acids with Solvent-free Melting Method. (N/A). .
Sources
- 1. benchchem.com [benchchem.com]
- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 3. CN101875638A - A method for synthesizing 2-aminomethylbenzimidazole by microwave irradiation - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Synthesis of (1H-Benzoimidazol-2-ylmethyl)-methyl-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of (1H-Benzoimidazol-2-ylmethyl)-methyl-amine (CAS No. 98997-01-4). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis and systematically improve product yield and purity. We will explore the causality behind experimental choices, provide detailed troubleshooting protocols, and offer data-driven optimization strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective strategies for synthesizing this compound?
There are two primary, highly effective routes for the synthesis of this target molecule:
-
Route A: Nucleophilic Substitution. This is a two-step process starting from o-phenylenediamine and chloroacetic acid (or a derivative) to form 2-(chloromethyl)-1H-benzimidazole. This intermediate is then reacted with methylamine, which acts as a nucleophile to displace the chloride, forming the final product. This method is straightforward but requires careful control to avoid side reactions.[1]
-
Route B: Reductive Amination. This route involves the condensation of o-phenylenediamine with a glyoxylic acid derivative to form 2-formyl-1H-benzimidazole (benzimidazole-2-carbaldehyde). This aldehyde intermediate then reacts with methylamine to form an imine in situ, which is immediately reduced by a mild reducing agent to yield the desired secondary amine.[2] This method is often preferred for its high selectivity and avoidance of over-alkylation.[2]
Q2: What is a realistic target yield for this synthesis?
Yields are highly dependent on the chosen route, scale, and optimization of reaction conditions. With proper optimization, it is realistic to expect yields in the range of 75-90% . Published syntheses of analogous benzimidazole derivatives often report yields in the high 80s to upper 90s when using modern catalytic systems or optimized reductive amination protocols.[3][4]
Q3: What are the most critical parameters I need to control to maximize my yield?
Regardless of the synthetic route, the following parameters are critical:
-
Stoichiometry: The molar ratio of reactants is crucial. For instance, in Route A, using a large excess of methylamine can help minimize the formation of the tertiary amine byproduct. In Route B, the ratio of the amine to the aldehyde and the reducing agent must be carefully balanced.
-
Temperature: Reaction temperature affects both the rate of reaction and the formation of byproducts. Side reactions, such as dimerization or decomposition, can become more prominent at elevated temperatures.
-
Solvent Choice: The solvent must be appropriate for all reactants and reagents. It can influence the solubility, reactivity, and the overall course of the reaction. Screening different solvents is a key optimization step.[5]
-
Purity of Starting Materials: Using impure starting materials (e.g., oxidized o-phenylenediamine) is a common cause of low yields and the formation of colored impurities.[5]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Scenario 1: Low or No Product Formation
Q: My TLC/LC-MS analysis shows a high amount of unreacted starting material. What are the likely causes and how can I fix it?
A: This issue points to insufficient reaction activation or reagent instability. Let's break it down by the synthetic route.
For Route A (Nucleophilic Substitution):
-
Cause 1: Poor Nucleophilicity of Methylamine. If you are using a salt form of methylamine (e.g., methylamine HCl), a base is required to liberate the free amine. The base must be strong enough to deprotonate the ammonium salt but not so strong that it causes unwanted side reactions.
-
Solution: Add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents) to the reaction mixture.
-
-
Cause 2: Instability of 2-(chloromethyl)-1H-benzimidazole. This intermediate can be unstable, especially in the presence of moisture or heat, leading to self-condensation or hydrolysis.
-
Solution: Use the 2-(chloromethyl)-1H-benzimidazole intermediate immediately after its preparation and ensure it is dry. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can also improve stability.
-
-
Cause 3: Insufficient Activation. The C-Cl bond in the starting material needs to be sufficiently electrophilic.
-
Solution: Adding a catalytic amount of potassium iodide (KI) can facilitate the reaction via an in situ Finkelstein reaction, converting the more stable chloride to a more reactive iodide intermediate.[1]
-
For Route B (Reductive Amination):
-
Cause 1: Inefficient Imine Formation. The initial condensation between the aldehyde and methylamine to form the imine is a reversible, equilibrium-driven process.
-
Solution: Ensure anhydrous conditions, as water can push the equilibrium back towards the starting materials. Adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves can be beneficial. A slightly acidic catalyst (e.g., a few drops of acetic acid) can also catalyze imine formation.
-
-
Cause 2: Inactive Reducing Agent. The hydride reagent may have decomposed due to improper storage or handling.
-
Solution: Use a freshly opened bottle of the reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over sodium borohydride (NaBH₄) as it is milder, more tolerant of slightly acidic conditions, and highly selective for imine reduction over aldehydes.[2]
-
-
Cause 3: Incorrect pH. The pH of the reaction is critical. If the medium is too acidic, the amine will be protonated and non-nucleophilic. If it's too basic, the imine formation may not be efficient.
-
Solution: The optimal pH for reductive amination is typically between 5 and 7. Using NaBH(OAc)₃ often maintains an appropriate pH, but buffering may be necessary in some cases.
-
Scenario 2: Significant Byproduct Formation
Q: My analysis shows a significant peak corresponding to a higher molecular weight, likely a bis-alkylation product. How can I suppress this?
A: This is a classic problem in amine synthesis, where the desired secondary amine product is more nucleophilic than the primary amine starting material, leading to a second reaction.[6][7]
-
Cause: Over-alkylation. The desired product, this compound, can react with another molecule of the 2-(chloromethyl)-1H-benzimidazole starting material (in Route A) or the 2-formyl-1H-benzimidazole (in Route B, though less common) to form a tertiary amine.
-
Solution 1 (Applicable to both routes): Use an Excess of Methylamine. By Le Châtelier's principle, using a large excess of methylamine (5-10 equivalents) will statistically favor the reaction of the electrophilic benzimidazole intermediate with methylamine rather than with the product. Methylamine is volatile and can be easily removed during workup.
-
Solution 2 (Applicable to Route A): Slow Addition. Add the 2-(chloromethyl)-1H-benzimidazole solution slowly to the large excess of methylamine at a low temperature (e.g., 0 °C). This maintains a low concentration of the electrophile and a high concentration of the primary amine, minimizing the chance of the product competing for the electrophile.
-
Workflow for Troubleshooting Low Yield
Below is a systematic workflow to diagnose and resolve issues with low yield.
Caption: A workflow diagram for troubleshooting low yield.
Experimental Protocols & Data
Protocol 1: Synthesis via Reductive Amination (Route B)
This protocol is a general guideline and may require optimization.
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-formyl-1H-benzimidazole (1.0 eq) and an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Amine Addition: Add a solution of methylamine (2.0 eq, e.g., as a solution in THF or EtOH) to the flask. If desired, add a catalytic amount of glacial acetic acid (0.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS to observe the consumption of the aldehyde.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). The reaction may be slightly exothermic.
-
Reaction: Continue stirring at room temperature for 3-12 hours, or until the imine intermediate is fully consumed as monitored by TLC/LC-MS.
-
Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Table 1: Comparison of Reaction Parameters for Yield Optimization
This table summarizes key parameters and their typical impact, based on general principles of benzimidazole and secondary amine synthesis.[2][5][7]
| Parameter | Condition A (Standard) | Condition B (Optimized) | Rationale for Optimization |
| Route | Nucleophilic Substitution | Reductive Amination | Often higher selectivity and fewer over-alkylation byproducts.[2] |
| Methylamine Eq. | 2.0 eq | 5.0 - 10.0 eq | Reduces probability of product reacting as a nucleophile.[6] |
| Reducing Agent | NaBH₄ | NaBH(OAc)₃ | Milder, more selective for imines, and tolerant of slightly acidic pH. |
| Solvent | Ethanol | Dichloromethane (DCM) | Aprotic solvent, prevents competition with hydride reagent. |
| Temperature | 50 °C | Room Temperature (20-25°C) | Minimizes potential side reactions and decomposition. |
| Additive | None | Catalytic Acetic Acid (Route B) / KI (Route A) | Catalyzes imine formation (Route B) or activates the halide (Route A).[1] |
Reaction Mechanism Overview
The following diagram illustrates the key steps in the preferred Reductive Amination pathway.
Caption: Key steps of the reductive amination pathway.
References
- BenchChem. (n.d.). Optimization of reaction conditions for benzimidazole synthesis.
- Badbedast, M., Abdolmaleki, A., & Khalili, D. (2023). Synthesis of benzazoles via oxidative cyclization using Fe3O4@PDA/CuCl2 as a green nanocatalyst.
-
Villanueva-López, F., et al. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules, 27(5), 1751. [Link]
-
Shaikh, R., et al. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 27(21), 7233. [Link]
-
Liaras, K., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Nanomaterials, 10(12), 2405. [Link]
- Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
-
ChemHelp ASAP. (2020). Reductive Amination & Secondary Amine Synthesis. YouTube. [Link]
-
Clark, J. (n.d.). Preparation of amines. Chemguide. [Link]
- Google Patents. (2009). CN101391982A - Alkylation reaction method of benzimidazoles compounds.
-
ScienceDirect. (n.d.). N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine. [Link]
-
Lee, H., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. European Journal of Medicinal Chemistry, 233, 114221. [Link]
- ResearchGate. (n.d.). N-[(1H-benzimidazole-2-yl) methyl] aniline derivatives Condensation of....
- BenchChem. (n.d.). Alkylation Methods for the Synthesis of Secondary Amines: Application Notes and Protocols.
-
Organic Letters. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]
Sources
Technical Support Center: (1H-Benzoimidazol-2-ylmethyl)-methyl-amine Solution Stability
Welcome to the technical support center for (1H-Benzoimidazol-2-ylmethyl)-methyl-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, storage, and stability of this compound in solution.
Q1: What are the optimal storage conditions for this compound in its solid form and in solution to ensure long-term stability?
Answer:
For solid this compound, storage at 0-8°C in a tightly sealed container is recommended to maintain its integrity.[1] Benzimidazole derivatives, as a class, are known to be sensitive to light and moisture, which can lead to degradation.[2] Therefore, storing the solid compound in a cool, dark, and dry place is crucial.[2]
When in solution, the stability of benzimidazoles is significantly influenced by temperature. Comprehensive studies on various benzimidazole drug residues have shown that storing working solutions at -20°C or -80°C is effective for maintaining stability for up to six months.[3] It is advisable to prepare fresh standard working solutions monthly to ensure accuracy in quantitative experiments.[3] For short-term storage, refrigeration at 4°C is acceptable for some derivatives, but freezing is generally the preferred method for long-term preservation.[3]
Q2: How does pH affect the stability of this compound in aqueous solutions?
Answer:
The pH of a solution is a critical factor governing the stability of benzimidazole derivatives. These compounds are weakly basic and are generally soluble in dilute acids.[4] The stability of substituted benzimidazoles is pH-dependent, with acid-induced activation being a key characteristic for certain proton pump inhibitors within this class.[5]
While specific hydrolysis data for this compound is not extensively published, forced degradation studies on analogous compounds reveal that both acidic and basic conditions can promote hydrolysis.[2][6] The imidazole ring itself is relatively stable, but the substituents on the ring can be susceptible to pH-mediated degradation.[7] For instance, some benzimidazole derivatives exhibit increased degradation in alkaline conditions.[8] It is therefore essential to buffer your solution to a pH where the compound exhibits maximum stability, which often needs to be determined empirically through a pH-rate profile study.
Q3: Is this compound susceptible to photodegradation? What precautions should be taken?
Answer:
Yes, benzimidazole derivatives frequently exhibit photosensitivity, especially when in solution.[9][10] Studies on various benzimidazole anthelmintics have demonstrated high photosensitivity in solution, while the solid forms are comparatively more stable.[9][10] Photodegradation can lead to the formation of various photoproducts, altering the compound's purity and activity.[2]
To mitigate photodegradation, it is imperative to protect solutions of this compound from light. This can be achieved by using amber glass vials or by wrapping the containers in aluminum foil.[2] When conducting experiments, minimizing the exposure of the solution to direct light is a critical precaution.
Q4: What are the common degradation pathways for benzimidazole derivatives like this compound?
Answer:
The primary degradation pathways for benzimidazole compounds are hydrolysis, oxidation, and photodegradation.[2][11]
-
Hydrolysis: This can occur under both acidic and basic conditions, potentially cleaving susceptible functional groups attached to the benzimidazole core.[2][6]
-
Oxidation: The benzimidazole ring can be susceptible to oxidative cleavage under harsh conditions.[2] The presence of oxidizing agents, such as peroxides, can accelerate this process.[11]
-
Photodegradation: As discussed, exposure to light can induce degradation, leading to a variety of byproducts.[2][9][10]
The specific degradation products will depend on the exact structure of the molecule and the stress conditions applied.
Caption: Major degradation pathways for benzimidazole derivatives in solution.
Section 2: Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common stability-related issues encountered during experimentation with this compound.
Issue 1: Unexpected peaks appear in my chromatogram during analysis.
Possible Cause & Troubleshooting Steps:
-
Degradation of the compound: This is a likely cause if the new peaks appear over time or after exposure to certain conditions.
-
Review Storage and Handling: Confirm that your stock solutions and samples have been stored under the recommended conditions (frozen, protected from light).[2][3]
-
Perform a Forced Degradation Study: A controlled forced degradation study can help you identify the expected degradation products under specific stress conditions (acid, base, oxidation, heat, photolytic).[2][12] This can help to tentatively identify the unknown peaks.
-
Utilize LC-MS: For definitive identification of the unknown peaks, analysis by LC-MS is recommended to obtain the mass of each impurity.[2]
-
Issue 2: The concentration of my compound decreases over time, but I don't see any significant degradation peaks.
Possible Cause & Troubleshooting Steps:
This phenomenon, often referred to as a "mass balance" issue, can occur for several reasons:
-
Formation of Non-UV Active Degradants: The degradation products may not possess a chromophore and are therefore not detected by a UV detector at the wavelength being used.
-
Action: Try analyzing your samples at a lower wavelength (e.g., 210 nm) or use a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).[2]
-
-
Precipitation: The compound may be precipitating out of solution, especially if the solvent is not optimal or if the concentration is high.
-
Action: Visually inspect your samples for any solid material. Consider assessing the solubility of your compound in the chosen solvent system.
-
-
Adsorption: The compound may be adsorbing to the surface of the storage container.
-
Action: Using silanized glass vials or polypropylene tubes can sometimes mitigate this issue.[2]
-
Issue 3: I am observing poor reproducibility in my bioassay results.
Possible Cause & Troubleshooting Steps:
-
Inconsistent Sample Stability: If your compound is degrading in the assay medium, this can lead to variable results.
-
Assess Stability in Assay Medium: Perform a time-course experiment to determine the stability of this compound in your specific cell culture or assay buffer under the experimental conditions (e.g., temperature, CO2).
-
Prepare Fresh Solutions: Always prepare fresh dilutions of your compound from a frozen stock solution immediately before each experiment.
-
Sources
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Technical Support Center: Overcoming Poor Solubility of (1H-Benzoimidazol-2-ylmethyl)-methyl-amine
Welcome to the technical support center for (1H-Benzoimidazol-2-ylmethyl)-methyl-amine (CAS No. 98997-01-4). This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering solubility challenges with this versatile benzimidazole building block. We will explore the physicochemical properties of this compound and provide systematic, field-proven strategies to enhance its solubility for various experimental applications.
Section 1: Understanding the Challenge - Physicochemical Properties
Q1: Why is this compound poorly soluble in neutral aqueous solutions?
The poor aqueous solubility of this compound stems from its molecular structure. The benzimidazole core is a fused bicyclic aromatic system, which is inherently hydrophobic. While the molecule possesses amine groups capable of hydrogen bonding, the nonpolar surface area of the benzimidazole ring system dominates, leading to low solubility in polar solvents like water at neutral pH. Many benzimidazole-based compounds, such as the anthelmintic drug albendazole, are classified as Biopharmaceutics Classification System (BCS) Class II drugs, characterized by high permeability but low solubility, which often becomes the rate-limiting step for absorption and bioavailability.[1][2]
Q2: What are the key chemical properties of this compound that I should consider?
Understanding the fundamental physicochemical properties is the first step in designing an effective solubilization strategy. The most critical parameter is its pKa, which dictates its ionization state at different pH values.
| Property | Value | Significance for Solubility |
| Molecular Formula | C₉H₁₁N₃ | Provides the elemental composition.[3][4] |
| Molecular Weight | 161.20 g/mol | Affects diffusion and dissolution kinetics.[4] |
| Appearance | White to light yellow solid | Basic physical characteristic.[3] |
| Predicted pKa | 12.45 ± 0.10 | This high pKa indicates the compound is a weak base. The amine functional groups can be readily protonated in acidic conditions to form a much more soluble cationic salt.[3] This is the key to leveraging pH adjustment. |
| Predicted XLogP3 | 1.2 | This value suggests moderate lipophilicity, confirming the balance between hydrophobic and hydrophilic features.[4] |
Section 2: Initial Troubleshooting & Common Pitfalls
Q3: My compound immediately precipitated when I diluted my concentrated DMSO stock into my aqueous buffer. What is "solvent shock" and how can I prevent it?
This common issue is known as "solvent shock" or precipitation upon dilution.[5] It occurs when a compound dissolved at a high concentration in a good organic solvent (like DMSO) is rapidly diluted into a poor solvent (an aqueous buffer). The solvent environment changes so abruptly that the compound's solubility limit is exceeded, causing it to crash out of solution.
Recommended Actions:
-
Reduce Stock Concentration: If possible, start with a lower, more stable concentration in your DMSO stock.
-
Use a Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. For example, dilute the DMSO stock 1:10 in DMSO first, then dilute that solution into your aqueous buffer.
-
Employ an Intermediate Solvent: Dilute the DMSO stock into a small volume of an intermediate solvent that is miscible with both DMSO and water, such as ethanol or polyethylene glycol (PEG) 400, before the final dilution into the aqueous medium.[5]
-
Modify the Receiving Solution: Gently warming the aqueous buffer (if compatible with your experiment) and vortexing it during the addition of the DMSO stock can help disperse the compound and prevent localized supersaturation.
Section 3: Systematic Approaches to Solubility Enhancement
For a systematic approach, we recommend a tiered strategy. Start with the simplest and most common techniques like pH modification before moving to more complex formulation approaches.
Caption: Recommended workflow for enhancing solubility.
Strategy A: pH Modification & Salt Formation
This is the most effective and highly recommended starting point for this compound due to its basic nature.[6] By lowering the pH of the aqueous medium, the amine groups become protonated, forming a water-soluble salt.
Caption: Decision tree for selecting a solubilization strategy.
Q6: Will these solubilizing agents interfere with my biological assay?
Yes, this is a critical consideration. Any excipient you add has the potential to affect your biological system.
-
DMSO can be cytotoxic and affect enzyme activity.
-
pH changes can alter protein conformation and cell viability.
-
Surfactants can denature proteins or disrupt cell membranes.
-
Cyclodextrins can extract cholesterol from cell membranes.
Crucial Action: Always run a "vehicle control" in your experiments. This control should contain the identical concentration of the solubilizing agent(s) used for your test compound but without the compound itself. This allows you to subtract any background effects caused by the formulation components.
Q7: What is the maximum increase in solubility I can realistically expect?
The degree of enhancement is highly dependent on the compound and the method used. However, for benzimidazole derivatives, the improvements can be substantial:
-
Salt Formation: For albendazole, conversion to an HCl salt increased aqueous solubility by over 1000-fold. [7]* Cyclodextrin Complexation: Complexation of albendazole with β-cyclodextrin resulted in a 223-fold increase in solubility. [5] By systematically applying the protocols in this guide, you can identify a robust method to overcome the solubility limitations of this compound and advance your research.
References
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Y. Li, H. Zu, W. Wang, and T. Zhang, "Solubilization techniques used for poorly water-soluble drugs," Acta Pharmaceutica Sinica B, 2021.
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BenchChem, "Technical Support Center: Enhancing Benzimidazole Compound Solubility for Biological Assays," 2025.
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European Pharmaceutical Review, "Novel excipients for solubility enhancement," 2022.
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Pharma Trend, "Co-solvency and anti-solvent method for the solubility enhancement," 2024.
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SEN Pharma, "EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY," 2024.
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Lubrizol, "Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations."
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Pharma Excipients, "Cosolvent and Complexation Systems," 2022.
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S. Sharma, D. Kumar, and A. Singh, "comparative study of different approaches used for solubility enhancement of poorly water," Panacea Journal of Pharmacy and Pharmaceutical Sciences, 2017.
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Drug Development & Delivery, "SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs."
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BenchChem, "Technical Support Center: Enhancing the Bioavailability of Benzimidazole Compounds," 2025.
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A. C. S. S. M. Viljoen, "The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability," Pharmaceutics, 2020.
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Journal of Chemical and Pharmaceutical Research, "The Role of Surfactants in Solubilization of Poorly Soluble Drugs," 2024.
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IJCPS, "Co-Solubilization of Poorly Soluble Drugs by Micellization and Complexation," 2025.
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ChemicalBook, "this compound | 98997-01-4."
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Chem-Impex, "(1H-Benzoimidazol-2-ylmethyl)methylamine."
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PubChem, "(1-Methyl-1h-benzimidazol-2-yl)methylamine | C9H11N3 | CID 800907."
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PubChem, "this compound | C9H11N3 | CID 3159692."
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International Journal of Pharmaceutical Science & Innovation, "Techniques used for Solubility Enhancement of Albendazole," 2022.
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S. V. D. S. S. M. G. K. Saraogi, "A Practical Approach for Solubility Enhancement of Albendazole," International Journal of Current Pharmaceutical & Clinical Research, 2012.
-
M. J. P. L. A. P. M. L. Moriwaki, "SOLUBILITY IMPROVEMENT OF AN ANTHELMINTIC BENZIMIDAZOLE CARBAMATE BY ASSOCIATION WITH DENDRIMERS," Brazilian Journal of Chemical Engineering, 2013.
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Chem-Impex, "(1-Metil-1H-bencimidazol-2-il)metilamina."
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Journal of medical pharmaceutical and allied sciences, "Techniques for solubility enhancement of poorly soluble drugs: an overview," 2012.
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G. W. Y. L. Y. Z. X. L. H. L. C. L. X. L. H. L. Z. Z. Y. Z. C. W. X. L. Y. L. J. Hu, "Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts," Pharmaceutics, 2024.
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Indian Journal of Pharmaceutical and Biological Research, "Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review," 2019.
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MDPI, "Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts."
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MDPI, "Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts."
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S. K. P. Singh, "Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics," Molecules, 2022.
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ResearchGate, "(PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview," 2025.
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Asian Journal of Pharmacy and Technology, "Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview," 2018.
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BOC Sciences, "pH Adjustment and Co-Solvent Optimization."
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World Journal of Biology and Pharmaceutical Sciences, "Solubility enhancement techniques: A comprehensive review," 2023.
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International Journal of Pharmaceutical Sciences Review and Research, "Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs," 2022.
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ResearchGate, "(PDF) (1H-Benzodiazol-2-ylmethyl)diethylamine," 2025.
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Scholars Research Library, "An Overview About Synthetic and Biological Profile of Benzimidazole," 2017.
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S. S. S. S. D. K. S. P. S. S. S. P. Singh, "Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics," Journal of Young Pharmacists, 2018.
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Biomedicine & Pharmacotherapy, "N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease," 2025.
-
ResearchGate, "Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, (O) 4,5-diphenylimidazole, or (4) 2,4,5triphenylimidazole in toluene; points are the experimental values."
-
ResearchGate, "(PDF) Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation," 2023.
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RSC Publishing, "Recent achievements in the synthesis of benzimidazole derivatives," 2023.
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Der Pharma Chemica, "Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity," 2013.
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-
PubMed, "N -((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease." ]([Link])
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(1H-Benzoimidazol-2-ylmethyl)-methyl-amine off-target effects and how to mitigate them
Technical Support Center: (1H-Benzoimidazol-2-ylmethyl)-methyl-amine (Mepyramine)
A Guide for Researchers on Off-Target Effects and Mitigation Strategies
Welcome to the technical support center for researchers using this compound, more commonly known as mepyramine or pyrilamine.[1][2] Mepyramine is a first-generation H1 antihistamine that serves as a potent inverse agonist at the histamine H1 receptor.[3][4][5] While it is a valuable tool for studying H1 receptor pharmacology, its utility can be complicated by off-target activities. This guide provides in-depth, practical answers to common questions and troubleshooting strategies to ensure the scientific rigor of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of mepyramine?
Mepyramine is a selective inverse agonist for the histamine H1 receptor. It binds preferentially to the inactive state of the Gq/11 protein-coupled H1 receptor, stabilizing it and thereby reducing its basal, constitutive activity.[4][5] This action blocks the downstream signaling typically initiated by histamine, such as inositol phosphate (InsP) production and intracellular calcium mobilization. An important consequence of this mechanism is the sequestration of Gq/11 proteins, which can reduce their availability for other receptors that utilize the same signaling pathway.[5]
Q2: Beyond the H1 receptor, what are the most significant off-target effects of mepyramine?
While mepyramine is highly selective for the H1 receptor, it is not entirely specific. Researchers must be aware of several potential off-target interactions that can confound experimental results:
-
Muscarinic Receptors: Unlike many other first-generation antihistamines that show high affinity for muscarinic acetylcholine receptors, mepyramine has a relatively low affinity (Ki = 3,600-30,000 nM).[6][7] However, at higher concentrations used in in vitro studies, these antimuscarinic effects can become relevant, potentially causing side effects like dry mouth or blurred vision in in vivo models.[8][9]
-
Cytochrome P450 Enzymes: Mepyramine has been shown to be a potent inhibitor of cytochrome P450 2D (CYP2D) isoforms, specifically P450 2D1 in rats and P450 2D6 in humans, with a Ki value as low as 34 nM.[10] This can lead to significant drug-drug interactions or altered metabolism of other compounds in your experimental system.
-
Voltage-Gated Sodium Channels: Mepyramine can directly inhibit various voltage-gated sodium channels, including those prevalent in nociceptors (Nav1.7, Nav1.8, and Nav1.9).[11] This blockade is the basis for its analgesic effects when applied topically but can be a significant confounding factor in neuroscience or cardiovascular studies.[11]
-
Monoamine Metabolism: Some studies in mice suggest that mepyramine can inhibit the turnover of 5-hydroxytryptamine (5-HT, serotonin), which may be due to the inhibition of its uptake mechanism.[12]
Q3: I am using [3H]mepyramine for radioligand binding assays. Are there any known issues with this tool?
Yes, while [3H]mepyramine is a standard tool for labeling H1 receptors, researchers must be cautious.[13][14] Studies have revealed that [3H]mepyramine can also bind with high affinity to non-H1 receptor sites in certain tissues, particularly a [3H]mepyramine binding protein (MBP) in the liver and kidney, which is related to the cytochrome P450IID subfamily.[15][16] This binding is not stereoselective for H1 antagonists and can lead to an overestimation of H1 receptor density.[16] To isolate H1 receptor-specific binding, it is crucial to perform competition assays in the presence of quinine (1 µM), which inhibits binding to MBP but not to the H1 receptor.[15]
Troubleshooting Guide
This section addresses specific problems that may arise during your experiments and provides actionable solutions.
Problem 1: I am observing unexpected sedative or anti-cholinergic effects in my in vivo animal model.
-
Underlying Cause: First-generation antihistamines like mepyramine are lipophilic and can cross the blood-brain barrier, leading to central nervous system (CNS) effects such as sedation.[2][17][18] While mepyramine has lower affinity for muscarinic receptors compared to other first-generation antihistamines, at higher doses, these anti-cholinergic effects can still manifest.[6][7][8]
-
Mitigation Strategy:
-
Dose-Response Analysis: Perform a careful dose-response study to find the minimal effective dose that elicits the desired H1 antagonism without causing significant sedative or anti-cholinergic side effects.
-
Use a Second-Generation Antihistamine as a Control: Employ a non-sedating, second-generation antihistamine (e.g., loratadine, cetirizine) as a negative control for CNS effects.[18] These drugs have minimal CNS penetration and are more selective for the H1 receptor.[17]
-
Direct CNS Infusion: If your research question allows, consider local administration (e.g., intracerebroventricular injection) to bypass peripheral effects and achieve targeted CNS delivery at a lower overall dose.
-
Problem 2: My results are inconsistent, or I suspect a drug-drug interaction in my cell culture or in vivo experiment.
-
Underlying Cause: Mepyramine is a potent inhibitor of CYP2D6 enzymes.[10] If your experimental system involves other compounds, media components, or metabolites that are substrates for CYP2D6, mepyramine could be altering their metabolism, leading to variable and difficult-to-interpret results.
-
Mitigation Strategy:
-
Review All Compounds: Carefully review all compounds in your system (e.g., other drugs, signaling molecules) to determine if they are known substrates of CYP2D6.
-
Counter-Screening Assay: If you suspect an interaction, perform a direct enzymatic assay to measure the effect of mepyramine on the metabolic rate of the co-administered compound using liver microsomes (human or from your animal model).
-
Select an Alternative Tool: If the CYP2D6 inhibition is unavoidable and confounds your primary endpoint, consider using an H1 antagonist from a different chemical class that is known not to inhibit this enzyme.
-
Workflow for Investigating Suspected CYP2D6 Inhibition
Caption: Troubleshooting workflow for suspected CYP2D6-mediated drug interactions.
Problem 3: I am studying neuronal excitability, and mepyramine is causing effects that cannot be explained by H1 receptor antagonism alone.
-
Underlying Cause: Mepyramine directly blocks voltage-gated sodium channels, which are fundamental to neuronal action potential generation.[11] This effect is independent of its action on histamine receptors and can significantly alter neuronal firing rates and excitability.
-
Mitigation Strategy:
-
Use Specific Channel Blockers as Controls: Include specific sodium channel blockers (e.g., tetrodotoxin for TTX-sensitive channels) as positive controls to characterize the sodium channel-mediated component of the observed effect.
-
Electrophysiology Validation: Use patch-clamp electrophysiology to directly measure the effect of mepyramine on sodium currents in your specific cell type. This will allow you to quantify the IC50 for sodium channel blockade and compare it to its potency at the H1 receptor.
-
Employ a Structurally Unrelated H1 Antagonist: Test whether a structurally different H1 antagonist that is not known to block sodium channels (e.g., a second-generation agent) recapitulates the effect. If it does not, the effect is likely off-target.
-
Signaling Pathway: Mepyramine's On-Target vs. Off-Target Effects
Caption: On-target H1 receptor pathway versus key off-target pathways of mepyramine.
Experimental Protocols
Protocol 1: Validating H1 Receptor-Specific Binding using [3H]Mepyramine with Quinine Counter-Screen
This protocol distinguishes true H1 receptor binding from binding to the non-specific [3H]mepyramine binding protein (MBP).[15]
Materials:
-
Cell membranes or tissue homogenate
-
[3H]Mepyramine
-
Unlabeled mepyramine
-
Quinine hydrochloride
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare Reactions: Set up two sets of binding reactions in triplicate.
-
Set A (Total Binding): Binding buffer, [3H]mepyramine (at a concentration near its Kd, e.g., 1-2 nM), and your membrane preparation.
-
Set B (H1-Specific Binding): Same as Set A, but with the addition of 1 µM quinine.
-
-
Competition Curves: For both sets, perform competition experiments by adding increasing concentrations of unlabeled mepyramine (e.g., 10^-11 M to 10^-5 M).
-
Non-Specific Binding: For both sets, determine non-specific binding by adding a high concentration of unlabeled mepyramine (e.g., 10 µM).
-
Incubation: Incubate all tubes at room temperature for 60 minutes.
-
Filtration: Rapidly filter the reactions through glass fiber filters and wash with ice-cold binding buffer to separate bound from free radioligand.
-
Quantification: Place filters in scintillation vials with scintillation fluid and count the radioactivity.
-
Data Analysis:
-
Calculate specific binding for both sets (Total counts - Non-specific counts).
-
Compare the Bmax (maximal binding capacity) and Ki values between Set A and Set B. A significant reduction in Bmax in Set A compared to Set B in tissues like the liver indicates the presence of MBP.[15] The data from Set B represents the true H1 receptor population.
-
References
-
Kubo, N., et al. (1987). Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay. Japanese Journal of Pharmacology, 43(1), 69-78. [Link]
-
Kubo, N., et al. (1987). Antimuscarinic Effects of Antihistamines: Quantitative Evaluation by Receptor-Binding Assay. J-STAGE. [Link]
-
Charles River Laboratories. Off-Target Screening Cell Microarray Assay. Charles River. [Link]
-
Hill, S. J., et al. (1977). Histamine H1 receptors identified in mammalian brain membranes with [3H]mepyramine. Proceedings of the National Academy of Sciences, 74(10), 4552-4556. [Link]
-
Taylor & Francis Online. Mepyramine – Knowledge and References. Taylor & Francis. [Link]
-
Alonso-García, C., et al. (2004). Mepyramine, a Histamine H1 Receptor Inverse Agonist, Binds Preferentially to a G Protein-coupled Form of the Receptor and Sequesters G Protein. Journal of Biological Chemistry, 279(33), 34431-34439. [Link]
-
Alonso-García, C., et al. (2004). Mepyramine, a histamine H1 receptor inverse agonist, binds preferentially to a G protein-coupled form of the receptor and sequesters G protein. Journal of Biological Chemistry, 279(33), 34431-34439. [Link]
-
Liu, X., et al. (1994). Does the [3H]mepyramine binding site represent the histamine H1 receptor? Re-examination of the histamine H1 receptor with quinine. The Journal of Pharmacology and Experimental Therapeutics, 268(2), 959-965. [Link]
-
Tsujikawa, K., et al. (1998). Mepyramine, a histamine H1 receptor antagonist, inhibits the metabolic activity of rat and human P450 2D forms. The Journal of Pharmacology and Experimental Therapeutics, 284(2), 793-798. [Link]
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National Center for Biotechnology Information. Assay Guidance Manual. NCBI Bookshelf. [Link]
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BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]
-
Bowes, J., et al. (2012). Screening for Safety-Relevant Off-Target Activities. ResearchGate. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. mepyramine. IUPHAR/BPS. [Link]
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Reaction Biology. Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]
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Sicari, V., & Zabbo, C. P. (2023). Antihistamines. StatPearls. [Link]
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Human Metabolome Database. Mepyramine (HMDB0015639). HMDB. [Link]
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National Center for Biotechnology Information. Pyrilamine. PubChem. [Link]
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Kuno, T., et al. (1987). Specific binding of [3H]pyrilamine to histamine H1 receptors in guinea pig brain in vivo: determination of binding parameters by a kinetic four-compartment model. The Journal of Pharmacology and Experimental Therapeutics, 241(1), 227-233. [Link]
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Gonzalez-Estrada, A., & Geraci, S. A. (2016). First Do No Harm: Managing Antihistamine Impairment in Patients With Allergic Rhinitis. The American Journal of Medicine, 129(8), 834-835. [Link]
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Oishi, R., et al. (1984). In vivo effects of some histamine H1-receptor antagonists on monoamine metabolism in the mouse brain. Archives Internationales de Pharmacodynamie et de Thérapie, 271(2), 220-229. [Link]
-
Leurs, R., et al. (1989). High affinity, saturable [3H]mepyramine binding sites on rat liver plasma membrane do not represent histamine H1-receptors. A warning. Biochemical Pharmacology, 38(16), 2599-2603. [Link]
-
D-Arcy, P. F., & Spencer, P. S. (1987). The discriminative stimulus properties of mepyramine. British Journal of Pharmacology, 90(1), 219-227. [Link]
-
Neumann, D., et al. (2012). Opposite Effects of Mepyramine on JNJ 7777120-Induced Amelioration of Experimentally Induced Asthma in Mice in Sensitization and Provocation. PLoS ONE, 7(1), e30285. [Link]
-
Simons, F. E., & Simons, K. J. (2008). H1 Antihistamines: Current Status and Future Directions. World Allergy Organization Journal, 1(9), 145-155. [Link]
-
Bartolini, M., et al. (2023). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. Biomedicine & Pharmacotherapy, 167, 115503. [Link]
-
Ginsburg, R., & Bristow, M. R. (1982). Effects of histamine and the histamine antagonists mepyramine and cimetidine on human coronary arteries in vitro. European Journal of Pharmacology, 80(4), 421-425. [Link]
-
Picmonic. First Generation Antihistamines. Picmonic. [Link]
-
Ballell, L., et al. (2009). Amine substituted N-(1H-benzimidazol-2ylmethyl)-5,6,7,8-tetrahydro-8-quinolinamines as CXCR4 antagonists with potent activity against HIV-1. Bioorganic & Medicinal Chemistry Letters, 19(17), 5048-5052. [Link]
-
Vilcaes, A. A., et al. (2017). The widely used antihistamine mepyramine causes topical pain relief through direct blockade of nociceptor sodium channels. British Journal of Pharmacology, 174(21), 3788-3803. [Link]
-
Connor, J. R., & Fowle, A. S. (1990). Characteristics of [3H]mepyramine binding in DDT1MF-2 cells: evidence for high affinity binding to a functional histamine H1 receptor. European Journal of Pharmacology, 188(4-5), 253-259. [Link]
-
Church, M. K., et al. (2010). Adverse Events Associated with First-Generation Antihistamines. ResearchGate. [Link]
-
Khamrang, T., et al. (2023). (1H-Benzodiazol-2-ylmethyl)diethylamine. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 74-76. [Link]
-
El-Damasy, D. A., et al. (2023). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Medicinal Chemistry, 14(10), 1894-1921. [Link]
-
Nagasawa, Y., et al. (2016). Amine-free melanin-concentrating hormone receptor 1 antagonists: Novel 1-(1H-benzimidazol-6-yl)pyridin-2(1H)-one derivatives and design to avoid CYP3A4 time-dependent inhibition. Bioorganic & Medicinal Chemistry, 24(12), 2733-2746. [Link]
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Technical Support Center: Navigating Cell Toxicity Studies of (1H-Benzoimidazol-2-ylmethyl)-methyl-amine and Related Benzimidazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (1H-Benzoimidazol-2-ylmethyl)-methyl-amine and other benzimidazole derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the scientific integrity and success of your cell-based experiments.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2][3] However, this therapeutic potential is often linked to cytotoxicity, necessitating a thorough understanding of the compound's effects on cells and robust experimental design. While specific public data on the cytotoxicity of this compound is limited, we can extrapolate from the well-documented activities of the broader benzimidazole class to anticipate experimental challenges and implement effective control measures.[4][5][6]
This guide is structured to address common issues encountered during in vitro cytotoxicity assessment of these compounds, providing not just protocols, but the underlying scientific rationale for each step.
Part 1: Frequently Asked Questions (FAQs)
Here, we address common questions that arise when working with this compound and related compounds.
Q1: What are the known mechanisms of cytotoxicity for benzimidazole derivatives?
A1: Benzimidazole derivatives exert their cytotoxic effects through various mechanisms, making them potent anticancer agents.[3][6] Key reported mechanisms include:
-
Microtubule Inhibition: A primary mode of action for many benzimidazoles is the disruption of microtubule polymerization.[6][7] This interferes with the formation of the mitotic spindle, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[5][6]
-
Induction of Apoptosis: Benzimidazoles can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways.[5][6] This is often a consequence of cell cycle arrest or direct mitochondrial damage.
-
Topoisomerase Inhibition: Some derivatives can inhibit topoisomerase enzymes, which are crucial for DNA replication and repair, leading to DNA damage and cell death.[6]
-
Kinase Inhibition: Benzimidazole scaffolds are found in several kinase inhibitors, which can disrupt signaling pathways involved in cell proliferation, survival, and differentiation.[3]
Q2: I'm observing high variability in my cytotoxicity assay results. What are the likely causes?
A2: High variability is a common challenge in cell-based assays and can stem from several factors.[8][9] Consider the following:
-
Cell Health and Passage Number: Ensure your cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered sensitivity to compounds.[8]
-
Inconsistent Cell Seeding: Uneven cell distribution in microplates is a major source of variability. Ensure thorough cell suspension mixing before and during plating.
-
Compound Solubility and Stability: this compound and its analogs may have limited aqueous solubility. Precipitation of the compound can lead to inconsistent concentrations across wells. Visually inspect for precipitates and consider using a lower concentration or a different solvent system.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media.
-
Assay-Specific Issues: The choice of cytotoxicity assay can influence variability. For instance, colorimetric assays like MTT can be affected by the metabolic state of the cells, while membrane integrity assays like LDH release are indicative of necrosis.[10][11]
Q3: My compound, this compound, seems to be precipitating in the cell culture medium. How can I address this?
A3: Compound precipitation is a critical issue that can invalidate your results. Here are some strategies to address it:
-
Optimize Solvent Concentration: While DMSO is a common solvent, its final concentration in the culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced toxicity.
-
Pre-warm Media: Adding the compound stock to pre-warmed media can sometimes improve solubility.
-
Sonication: Briefly sonicating the diluted compound in media before adding it to the cells can help dissolve small aggregates.
-
Test Different Formulations: If solubility remains an issue, consider formulating the compound with solubility-enhancing excipients, though this may require specialized knowledge.
-
Determine the Kinetic Solubility: Perform a solubility assay to determine the maximum soluble concentration of your compound in the specific cell culture medium you are using.
Q4: How do I choose the right control groups for my cytotoxicity experiments?
A4: Proper controls are essential for interpreting your data accurately.[12] Include the following:
-
Untreated Control: Cells cultured in medium alone to represent 100% viability.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This is crucial to ensure that the observed toxicity is not due to the solvent.
-
Positive Control: A well-characterized cytotoxic agent (e.g., doxorubicin, cisplatin) to confirm that the assay is working correctly and the cells are responsive to cytotoxic stimuli.
-
No-Cell Control (Blank): Wells containing only medium and the assay reagent to determine the background signal.[12]
Part 2: Troubleshooting Guides
This section provides structured troubleshooting for specific experimental problems.
Troubleshooting Inconsistent IC50 Values
| Symptom | Potential Cause | Recommended Solution |
| IC50 values vary significantly between replicate experiments. | Inconsistent cell passage number or health. | Maintain a consistent cell passage number range for all experiments. Regularly check for mycoplasma contamination.[8][9] |
| Inaccurate compound dilutions. | Prepare fresh serial dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step. | |
| Fluctuations in incubation time. | Standardize the incubation time with the compound across all experiments. | |
| Different lots of serum or media supplements. | Use the same lot of fetal bovine serum (FBS) and other media supplements for a set of experiments. If a new lot must be used, perform a bridging experiment to ensure consistency. |
Troubleshooting High Background Signal in Fluorescence-Based Assays
| Symptom | Potential Cause | Recommended Solution |
| High background fluorescence in all wells, including no-cell controls. | Autofluorescence from the compound. | Measure the fluorescence of the compound in cell-free media to determine its intrinsic fluorescence at the assay wavelengths. If significant, consider a different assay method (e.g., luminescence-based). |
| Autofluorescence from media components. | Phenol red and some vitamins in cell culture media can be autofluorescent. Use phenol red-free media for the assay.[13] | |
| Non-specific binding of fluorescent dyes. | Optimize the concentration of the fluorescent dye and the washing steps to reduce non-specific binding. | |
| Incorrect microplate selection. | Use black-walled, clear-bottom microplates for fluorescence assays to minimize well-to-well crosstalk and background.[9][13] |
Part 3: Experimental Protocols and Workflows
Protocol: Determining the Cytotoxicity of this compound using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.[10][14]
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Selected cell line (e.g., A549, MCF-7)
-
Complete cell culture medium
-
96-well, flat-bottom, tissue culture-treated plates
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include vehicle control and untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium and add 100 µL of solubilization buffer to each well.
-
Pipette up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Experimental Workflow for Investigating Mechanism of Cell Death
Caption: Workflow for elucidating the mechanism of cell death induced by a test compound.
Part 4: Safety and Handling of this compound
As a potentially cytotoxic compound, this compound and its derivatives should be handled with appropriate safety precautions.[15][16][17]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[16][17]
-
Engineering Controls: Handle the solid compound and concentrated stock solutions in a chemical fume hood to avoid inhalation of dust or aerosols.[18]
-
Waste Disposal: Dispose of all contaminated materials (e.g., pipette tips, plates, media) as cytotoxic waste according to your institution's guidelines.[15][17][19]
-
Spill Management: Have a cytotoxic spill kit readily available. In case of a spill, follow your institution's established procedures for cleanup and decontamination.[15]
Part 5: Visualization of Potential Signaling Pathways
Given that many benzimidazole derivatives induce apoptosis, the following diagram illustrates the key players in the intrinsic and extrinsic apoptotic pathways.
Caption: Simplified overview of the major apoptotic signaling pathways.
By understanding the potential mechanisms of action, employing robust experimental design with appropriate controls, and adhering to safety guidelines, researchers can confidently investigate the cytotoxic properties of this compound and contribute to the development of novel therapeutics.
References
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Cytotoxic and antimicrobial potential of benzimidazole derivatives. (2021). PubMed. [Link]
-
Synthesis and cytotoxic effect of benzimidazole derivatives against MCF-7 cells. (n.d.). ResearchGate. [Link]
-
Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. (2020). PubMed. [Link]
-
Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (n.d.). PubMed Central. [Link]
-
The Ultimate Guide to Troubleshooting Microplate Assays. (2024). Bitesize Bio. [Link]
-
In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. [Link]
-
Novel Benzimidazole Derivatives: Cytotoxic and Apoptotic Properties on Lung Cancer Cell Line. (2020). Bentham Science. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI. [Link]
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How to Troubleshoot Common In-cell Western Issues. (2024). Azure Biosystems. [Link]
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In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. [Link]
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Benzimidazole. (n.d.). Wikipedia. [Link]
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Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. [Link]
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Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. (2024). NIH. [Link]
-
Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. (n.d.). Dhaka University Journal of Pharmaceutical Sciences. [Link]
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Targeting the Mitochondrial-Stem Cell Connection in Cancer Treatment: A Hybrid Orthomolecular Protocol. (2024). ISOM. [Link]
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Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI. [Link]
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Update on in vitro cytotoxicity assays for drug development. (2025). ResearchGate. [Link]
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Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). (2020). PubMed Central. [Link]
-
Safe handling of cytotoxic drugs in the workplace. (2024). HSE. [Link]
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Cytotoxic Drugs. (2020). Canadian Union of Public Employees. [Link]
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Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. (n.d.). PMC - NIH. [Link]
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Guide for handling cytotoxic drugs and related waste. (n.d.). WorkSafe QLD. [Link]
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Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. (2025). ResearchGate. [Link]
-
(1-Methyl-1h-benzimidazol-2-yl)methylamine. (n.d.). PubChem. [Link]
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Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety. (2025). ResearchGate. [Link]
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(1H-Benzodiazol-2-ylmethyl)diethylamine. (n.d.). PMC - NIH. [Link]
-
This compound. (n.d.). PubChem. [Link]
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Technical Support Center: A Researcher's Guide to (1H-Benzoimidazol-2-ylmethyl)-methyl-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical and practical advice for refining the dosage of (1H-Benzoimidazol-2-ylmethyl)-methyl-amine in your in vitro assays. Here, we will address common challenges and frequently asked questions to ensure the accuracy, reproducibility, and interpretability of your experimental results.
Introduction to this compound
This compound is a versatile benzimidazole derivative that serves as a crucial building block in the synthesis of a wide range of pharmacologically active compounds.[1][2] The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets, leading to a spectrum of activities including antimicrobial, antiviral, and anticancer effects.[3][4] As a research compound, understanding its behavior in in vitro systems is paramount to harnessing its potential in drug discovery and development.
This guide will provide a framework for systematic dosage optimization, troubleshooting common experimental hurdles, and ensuring the scientific integrity of your findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: While this compound is a precursor for many biologically active molecules, its specific mechanism of action as a standalone compound is not extensively characterized in publicly available literature. Benzimidazole derivatives are known to exert their effects through various mechanisms, including the inhibition of enzymes like dihydrofolate reductase and kinases, or by targeting microtubules.[5] Therefore, its effect in your specific assay should be empirically determined.
Q2: What is a recommended starting concentration for my in vitro experiments?
A2: For a novel compound like this compound with limited public data, a broad-range dose-response experiment is recommended. A common starting point is a 10-fold serial dilution spanning a wide concentration range, for instance, from 100 µM down to 1 nM.[6] This initial screen will help identify a preliminary effective concentration range for your specific cell line and assay.
Q3: How should I prepare my stock solution of this compound?
A3: Based on its physicochemical properties, this compound is generally soluble in dimethyl sulfoxide (DMSO).[1] It is best practice to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. This stock should be stored at -20°C or -80°C, protected from light and moisture. To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: What is the maximum permissible DMSO concentration in my cell culture?
A4: The final concentration of DMSO in your assay should be kept as low as possible, typically not exceeding 0.5%.[7] It is crucial to maintain a consistent DMSO concentration across all wells, including your vehicle controls, to negate any solvent-induced effects on cell viability or the assay readout.[8][9] Most cell lines can tolerate up to 0.5% DMSO, but it is always best to determine the specific tolerance of your cell line with a vehicle-only toxicity test.[10][11]
Troubleshooting Guide
This section addresses specific issues you may encounter when working with this compound.
Issue 1: Compound Precipitation in Aqueous Buffer
Symptoms:
-
Cloudiness or visible particulates in your culture medium upon addition of the compound.
-
Inconsistent results and high variability between replicate wells.
Causality: Benzimidazole derivatives can have limited aqueous solubility.[12] When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can crash out of solution if its solubility limit is exceeded.
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect all dilutions under a microscope for any signs of precipitation.
-
Solubility Test: Before conducting your main experiment, perform a simple solubility test by adding your highest planned concentration of the compound to the assay medium and incubating for the same duration as your experiment.
-
Reduce Final Concentration: If precipitation is observed, lower the starting concentration in your dose-response curve.
-
Modify Dilution Method: Instead of a single large dilution, perform a serial dilution in your culture medium to minimize localized high concentrations that can lead to precipitation.
Issue 2: High Variability in IC50 Values Across Experiments
Symptoms:
-
The calculated IC50 value for the same compound and cell line differs significantly (e.g., more than 2-3 fold) between experimental runs.[7][13]
Causality: Inconsistent IC50 values are a common challenge in cell-based assays and can arise from multiple sources of variability.[13][14]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Detailed Troubleshooting Steps:
-
Cell Culture Practices:
-
Passage Number: Use cells with a consistent and low passage number. High-passage cells can exhibit altered phenotypes and drug sensitivities.[15]
-
Seeding Density: Ensure uniform cell seeding across all wells. Over or under-confluent cells can respond differently to treatment.[16][17]
-
Cell Health: Only use healthy cells in the logarithmic growth phase for your experiments.
-
-
Compound Handling:
-
Stock Solutions: Use fresh aliquots of your compound stock for each experiment to avoid degradation from repeated freeze-thaw cycles.
-
Serial Dilutions: Standardize your serial dilution technique. Pipetting errors, especially with small volumes, can significantly impact the final concentrations.[18][19][20]
-
-
Assay Protocol:
-
Incubation Times: Adhere strictly to the same incubation times for both compound treatment and assay development.
-
Reagent Consistency: Use reagents from the same lot number within a set of experiments to avoid lot-to-lot variability.
-
Edge Effects: Be mindful of the "edge effect" in 96-well plates, where evaporation can alter compound concentrations. Consider not using the outer wells or filling them with sterile PBS.[13]
-
-
Data Analysis:
-
Normalization: Use a consistent method for normalizing your data (e.g., to vehicle control).
-
Curve Fitting: Employ a standardized non-linear regression model (e.g., four-parameter logistic) to calculate the IC50.[6]
-
Issue 3: Unexpected Cytotoxicity or Lack of Effect
Symptoms:
-
The compound shows significant cytotoxicity at very low concentrations, even in the vehicle control.
-
No biological effect is observed even at high concentrations.
Causality: These opposing issues can stem from compound-specific properties or interactions with the assay components.
Troubleshooting Steps:
-
For Unexpected Cytotoxicity:
-
Vehicle Control Toxicity: Run a dose-response of your vehicle (DMSO) alone to confirm it is not the source of toxicity.[10][11]
-
Compound Purity: If possible, verify the purity of your this compound. Impurities can have their own biological activities.
-
Assay Interference: Some compounds can interfere with the assay readout. For example, in MTT assays, a compound might chemically reduce the MTT reagent, leading to a false-positive signal for viability, or it could inhibit cellular reductases, giving a false-negative signal.[21] Run a control plate with the compound and assay reagents in the absence of cells to check for direct chemical interactions.
-
-
For Lack of Effect:
-
Compound Stability: Ensure your compound has not degraded. Prepare a fresh stock solution from the solid compound.
-
Cell Line Sensitivity: Verify from literature if your chosen cell line is expected to be sensitive to the class of compounds you are testing.
-
Target Expression: If a specific target is known for related benzimidazole derivatives, confirm its expression in your cell line.
-
Time-Course Experiment: The effect of the compound may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[22]
-
Experimental Protocols
Protocol 1: Determining Optimal Cell Seeding Density
Objective: To find the cell density that ensures logarithmic growth throughout the experiment and provides a robust assay window.
Methodology:
-
Plate Seeding: Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 20,000 cells per well).
-
Incubation: Incubate the plates under standard cell culture conditions.
-
Daily Viability Measurement: At 24, 48, and 72 hours, measure cell viability in a set of wells for each density using your chosen assay (e.g., MTT, CellTiter-Glo®).
-
Data Analysis: Plot cell viability (or signal intensity) against time for each seeding density.
-
Selection: Choose a seeding density that results in exponential growth over the intended duration of your drug treatment experiment and where the signal at the end of the experiment is well within the linear range of your plate reader.[23][24]
Protocol 2: Initial Dose-Response Experiment (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Workflow Diagram:
Caption: Workflow for an IC50 determination experiment.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in culture medium from your DMSO stock. A 10-point, 3-fold dilution series is a good starting point. Remember to prepare a vehicle control with the same final DMSO concentration as your treated wells.
-
Treatment: Remove the old medium from the cells and add the medium containing the different compound concentrations.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Viability Assay: Perform your chosen cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Subtract the background (medium-only wells) from all readings.
-
Normalize the data by setting the vehicle control as 100% viability and a "no cells" or "maximum inhibition" control as 0% viability.
-
Plot the normalized viability against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package to determine the IC50 value.[25]
-
Data Presentation
All quantitative data should be presented clearly. For example, when reporting IC50 values, a table format is recommended for easy comparison.
Table 1: Hypothetical IC50 Values for this compound
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | 48 | 12.4 ± 1.5 |
| HepG2 | Hepatocellular Carcinoma | 48 | 25.1 ± 3.2 |
| DLD-1 | Colorectal Adenocarcinoma | 72 | 41.9 ± 5.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, based on IC50 values reported for other benzimidazole derivatives.[26][27][28]
References
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Moradi, M., et al. (2018). Determining Optimal Cell Density and Culture Medium Volume simultaneously in MTT Cell Proliferation Assay for Adherent Cancer Cell Lines. Helix. [Link]
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PubChem. This compound. [Link]
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Al-Otaibi, M. A., et al. (2025). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview of in vitro and in silico studies. ResearchGate. [Link]
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Scientist Solutions. (2025). DMSO in cell based assays. [Link]
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Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. [Link]
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Cell Seeding Essentials: Strategies for Lab Success. (n.d.). [Link]
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de Oliveira, R. C., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Braz Dent J, 35(6), e20240078. [Link]
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Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]
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Refat, M. S., et al. (2011). Structural and in vitro cytotoxicity studies on 1H-benzimidazol-2-ylmethyl-N-phenyl amine and its Pd(II) and Pt(II) complexes. Spectrochim Acta A Mol Biomol Spectrosc, 81(1), 408-419. [Link]
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PubChem. This compound. [Link]
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Moradi, M., et al. (2018). Determining Optimal Cell Density and Culture Medium Volume simultaneously in MTT Cell Proliferation Assay for Adherent Cancer Cell Lines. Helix. [Link]
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PubChem. (1-Methyl-1h-benzimidazol-2-yl)methylamine. [Link]
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BPS Bioscience. (n.d.). Serial Dilution Protocol. [Link]
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Riss, T., & Moravec, R. (2012). Considerations for Successful Cell Based Assays II: Cell Culture Conditions. Promega Connections. [Link]
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Labsexplorer. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
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INTEGRA Biosciences. (2023). How to do serial dilutions (including calculations). [Link]
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ResearchGate. (2014). Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines?. [Link]
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Monzote, L., et al. (2018). In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species. Bioorg Med Chem Lett, 28(15), 2549-2552. [Link]
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BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. [Link]
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Öztürk, H., et al. (2025). Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line. Journal of King Saud University - Science, 37(4), 103233. [Link]
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INTEGRA Biosciences. (2025). Pipetting Techniques to Improve Serial Dilution Assays. [Link]
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PubChem. 1H-Benzimidazole-2-methanamine. [Link]
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Al-Ostath, A. I., et al. (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science, 37(6), 103365. [Link]
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Statland, B. E., & Winkel, P. (2025). Problems in Interpreting Laboratory Tests: What do Unexpected Results Mean?. Laboratory Medicine, 11(8), 509-516. [Link]
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CSIRO. (n.d.). Serial dilution – ANACC Methods and Materials. [Link]
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ResearchGate. (n.d.). Synthesis of target 2-(aryl amino)methyl-benzimidazole 28. [Link]
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El-Sayed, M. F., et al. (2022). N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. RSC Adv, 12(55), 35835-35851. [Link]
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Larsson, R., et al. (2006). Characterization of the cytotoxic properties of the benzimidazole fungicides, benomyl and carbendazim, in human tumour cell lines and primary cultures of patient tumour cells. Pharmacol Toxicol, 99(5), 325-332. [Link]
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Sharmin, T., et al. (2020). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Heliyon, 6(9), e04827. [Link]
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ResearchGate. (2025). Benzimidazole-Urea derivatives as anti-cancer agents: In-silico study, synthesis and in-vitro evaluation. [Link]
-
Lim, Y. J., et al. (2025). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. Biomed Pharmacother, 192, 118603. [Link]
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Alassane-Kpembi, I., et al. (2017). Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. Toxins (Basel), 9(1), 22. [Link]
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ResearchGate. (n.d.). Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, (O) 4,5-diphenylimidazole, or (4) 2,4,5triphenylimidazole in toluene; points are the experimental values. [Link]
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Cross, G. (n.d.). Culture media preparation protocols. [Link]panosome-culture-media-preparation-protocols/)
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Technical Support Center: Storage and Handling of (1H-Benzoimidazol-2-ylmethyl)-methyl-amine
Welcome to the technical support guide for (1H-Benzoimidazol-2-ylmethyl)-methyl-amine (CAS 98997-01-4). As Senior Application Scientists, we have compiled this resource to provide researchers, scientists, and drug development professionals with in-depth guidance on preventing the degradation of this compound. Ensuring the stability and integrity of your materials is paramount for reproducible and reliable experimental outcomes. This guide moves beyond simple instructions to explain the underlying chemical principles, helping you make informed decisions during storage and handling.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries we receive regarding the stability of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: The stability of the compound depends on whether it is in a solid state or in solution. Based on the known chemistry of benzimidazole derivatives, the following conditions are recommended:
-
Solid Form: For long-term storage, the solid compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, opaque container. Benzimidazoles are susceptible to degradation from atmospheric moisture, oxygen, and light. Keeping the container tightly sealed in a dry, dark environment is critical. For extended periods (over a year), storage at -20°C is advisable.
-
Solution Form: Stock solutions are significantly more prone to degradation. For long-term storage of solutions, we recommend storing them at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. The choice of solvent is also crucial; see Q5 for details.
| State | Duration | Temperature | Atmosphere | Container |
| Solid | Short-Term (< 6 mo) | 2-8°C | Inert Gas (N₂/Ar) Recommended | Tightly sealed, Opaque |
| Solid | Long-Term (> 6 mo) | -20°C | Inert Gas (N₂/Ar) Mandatory | Tightly sealed, Opaque |
| Solution | Short-Term (< 1 mo) | -20°C | Inert Gas (N₂/Ar) Recommended | Tightly sealed, Opaque Vials |
| Solution | Long-Term (> 1 mo) | -80°C | Inert Gas (N₂/Ar) Mandatory | Tightly sealed, Opaque Vials |
Q2: What are the primary degradation pathways I should be aware of?
A2: this compound, like many benzimidazole derivatives, is susceptible to three main degradation pathways: oxidation, hydrolysis, and photolysis.
-
Oxidation: This is often the most significant pathway. The benzimidazole ring system, particularly the fused benzene ring, can be oxidized, leading to ring-opening or the formation of various oxygenated products. The secondary amine is also a potential site for oxidation. This process is accelerated by the presence of oxygen, heat, and trace metal ions.
-
Hydrolysis: The imidazole portion of the molecule can be susceptible to hydrolysis under harsh acidic or basic conditions, although it is generally stable at neutral pH. This can lead to the cleavage of the imidazole ring.
-
Photodegradation: Benzimidazoles can absorb UV light, which can induce photochemical reactions. Exposure to direct sunlight or even ambient laboratory light over extended periods can lead to the formation of various photoproducts, often observed as discoloration of the material.
Q3: Is this compound sensitive to pH? What should I consider when preparing solutions?
A3: Yes, the benzimidazole moiety is amphoteric, meaning it has both acidic and basic properties, making it sensitive to pH. The N-H proton on the imidazole ring is weakly acidic, while the other nitrogen atom is basic. When preparing aqueous or buffered solutions, consider the following:
-
Acidic pH (< 5): The compound will be protonated and exist as a cation, which generally increases water solubility. However, very low pH can accelerate hydrolysis.
-
Neutral pH (6-8): The compound is typically most stable in this range.
-
Alkaline pH (> 9): The compound may be deprotonated. High pH can increase susceptibility to both oxidation and hydrolysis.
For experimental consistency, always use a well-buffered system and document the final pH of your solutions.
Q4: I've noticed a color change in my solid sample from a light grey to a dark brown. What does this mean?
A4: A color change, especially darkening, is a strong visual indicator of degradation. The initial product is typically a green to grey solid. A shift to brown or black is most commonly due to oxidative degradation or photodegradation . This often involves the formation of highly conjugated polymeric byproducts. If you observe a color change, the purity of the material is compromised. We strongly recommend re-analyzing the compound by HPLC to quantify the purity before use and ordering a new batch if significant degradation has occurred.
Q5: Which solvents are recommended for preparing stock solutions for long-term storage?
A5: For long-term stability in solution, the choice of solvent is critical.
-
Recommended: Anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are preferred for creating concentrated stock solutions. A study on new benzimidazole derivatives showed stability in 0.2% DMSO for up to 96 hours. Ensure the solvent is of high purity and stored over molecular sieves to minimize water content.
-
Use with Caution: Protic solvents like methanol or ethanol can be used for immediate experimental preparation but are less ideal for long-term storage due to potential reactivity.
-
Avoid: Aqueous buffers should only be used for preparing working solutions for immediate use. Do not store the compound in aqueous solutions for extended periods, even when frozen.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during the handling and analysis of this compound.
Problem 1: Unexpected Peaks in my HPLC/LC-MS Analysis.
The appearance of new, unexpected peaks is the most direct evidence of sample degradation. Follow this workflow to diagnose the issue.
-
Potential Causes & Explanations:
-
Oxidation: If you see multiple new peaks, especially if the sample has darkened, oxidation is a likely cause. Oxidative degradation can cleave the benzimidazole ring or modify the side chain, leading to a complex mixture of products.
-
Hydrolysis: This typically results in one or two major, more polar degradation products that will have shorter retention times on a reverse-phase HPLC column. This is more common in unbuffered aqueous solutions or after exposure to strongly acidic or basic conditions.
-
Photodegradation: If the sample was exposed to light, you might see specific degradation products. Photodegradation can sometimes lead to dimerization or other complex rearrangements.
-
-
Recommended Action: To definitively identify the source of degradation, perform a Forced Degradation (Stress Testing) study as outlined in Protocol 2. This will help you match the degradation peaks in your sample to those generated under specific stress conditions (acid, base, oxidation, etc.), confirming the degradation pathway.
Problem 2: The Peak Area of My Compound is Decreasing, But No Major Impurity Peaks are Appearing (Poor Mass Balance).
A2: This is a common and often confusing issue. If the parent compound is disappearing without a corresponding increase in degradation peaks, consider these possibilities:
-
Potential Causes & Explanations:
-
Precipitation: The compound may be crashing out of solution, especially if the solution is highly concentrated or has undergone freeze-thaw cycles. This is common for compounds with moderate solubility.
-
Adsorption: The compound may be adsorbing to the surface of the storage container. This is more likely with glass containers than with polypropylene.
-
Formation of Non-UV Active Products: The degradation pathway may be cleaving the molecule in a way that destroys the chromophore (the part of the molecule that absorbs UV light). The degradation products are present but invisible to the UV detector.
-
Formation of Involatile Products: If using LC-MS, degradation could lead to polymers or highly polar salts that do not fly well in the mass spectrometer.
-
-
Recommended Actions:
-
Visual Inspection: Carefully inspect your solution (after thawing, if frozen) for any visible precipitate. Centrifuge the vial and see if a pellet forms.
-
Container Change: Try storing a solution in parallel in both borosilicate glass and polypropylene tubes to see if the loss is container-dependent. Using silanized glass vials can also mitigate adsorption.
-
Change Analytical Detection: Analyze the sample using a different HPLC detector. A Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) are nearly universal and can detect compounds without a chromophore. Alternatively, try monitoring at a lower UV wavelength (e.g., 210-220 nm) where more organic molecules absorb.
-
Section 3: Key Experimental Protocols
Adherence to standardized protocols is essential for maintaining compound integrity.
Protocol 1: Recommended Long-Term Storage Procedure (Solid & Solution)
-
For Solid Compound:
-
Obtain a high-purity sample of this compound.
-
Place the solid in an amber glass vial appropriately sized for the amount of material.
-
Place the vial in a desiccator under vacuum for 1-2 hours to remove residual moisture.
-
Backfill the desiccator and the vial with a dry, inert gas (e.g., Argon or Nitrogen).
-
Quickly and tightly cap the vial. Seal the cap with parafilm.
-
Label clearly and store at -20°C in the dark.
-
-
For Solution (10 mM in DMSO):
-
Use anhydrous, high-purity DMSO.
-
Accurately weigh the solid compound in an amber vial.
-
Add the calculated volume of DMSO to achieve the target concentration.
-
Briefly vortex and sonicate (if necessary) to ensure complete dissolution.
-
Gently bubble dry Argon or Nitrogen gas through the solution for 1-2 minutes to displace dissolved oxygen.
-
Aliquot the solution into single-use, amber polypropylene cryovials.
-
Seal the vials tightly and store them at -80°C.
-
Protocol 2: Forced Degradation (Stress Testing) Workflow
This study is critical for understanding degradation pathways and validating that your analytical method is "stability-indicating."
-
Sample Preparation: Prepare a 1 mg/mL stock solution in a suitable solvent like acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Store both solid compound and a solution at 80°C.
-
Photostability: Expose solid and solution to controlled UV and visible light according to ICH Q1B guidelines. Keep a control sample wrapped in foil.
-
-
Analysis: At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize if necessary, dilute, and analyze by HPLC. Compare the chromatograms of stressed samples to the control to identify specific degradation products for each condition.
Protocol 3: Stability-Indicating HPLC Method (Example)
This is a starting point for a reverse-phase HPLC method. It must be validated to ensure it can separate the parent compound from all potential degradation products identified in the forced degradation study.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 275 nm (or λmax of compound) |
| Injection Vol. | 10 µL |
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 20.0 | 90 |
| 25.0 | 90 |
| 25.1 | 10 |
| 30.0 | 10 |
Section 4: Understanding the Chemistry of Degradation
A deeper understanding of the potential chemical transformations can aid in troubleshooting. The diagram below illustrates the most probable sites of attack on the molecule under various stress conditions.
By understanding these potential failure modes, you can proactively design your experiments and storage procedures to mitigate risk and ensure the quality of your results. For further questions, please do not hesitate to contact our scientific support team.
Common experimental errors with (1H-Benzoimidazol-2-ylmethyl)-methyl-amine
Welcome to the technical support center for (1H-Benzoimidazol-2-ylmethyl)-methyl-amine (CAS No. 98997-01-4). This guide is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges associated with this versatile benzimidazole derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your research.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis, purification, and handling of this compound.
Question 1: My synthesis of this compound is resulting in a low yield. What are the potential causes and how can I improve it?
Low yields are a frequent challenge in the synthesis of benzimidazole derivatives. A systematic evaluation of your experimental setup can help identify and resolve the issue.[1]
-
Causality and Remediation:
-
Purity of Starting Materials: Impurities in the o-phenylenediamine or the N-methylglycine derivative can significantly interfere with the cyclization reaction. o-Phenylenediamine is particularly susceptible to air oxidation, which can result in darker colored products and diminished yields.[1]
-
Solution: It is recommended to use freshly purified starting materials. o-Phenylenediamine can be purified by recrystallization from water with the addition of a small amount of sodium dithionite to prevent oxidation.
-
-
Incomplete Cyclization: The condensation reaction between o-phenylenediamine and N-methylglycine (or its activated form) to form the benzimidazole ring may be incomplete.
-
Solution: Ensure adequate reaction time and temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). An increase in reaction time or a moderate increase in temperature may drive the reaction to completion. Microwave-assisted synthesis has also been reported to improve yields and reduce reaction times for similar compounds.[2]
-
-
Side Reactions: The formation of polymeric or dimeric byproducts can reduce the yield of the desired monomeric product.[3]
-
Solution: Running the reaction at a lower concentration can disfavor intermolecular side reactions. Careful control of stoichiometry is also crucial.
-
-
Question 2: I am observing significant impurities in my crude product after synthesis. How can I identify and remove them?
The presence of impurities can complicate downstream applications. Understanding the potential impurities is the first step toward effective purification.
-
Common Impurities and Purification Strategies:
| Impurity Type | Identification | Purification Method |
| Unreacted o-phenylenediamine | Characteristic signals in 1H NMR; distinct spot on TLC. | Column chromatography on silica gel. A solvent system of dichloromethane/methanol is often effective. |
| Polymeric byproducts | Higher molecular weight peaks in Mass Spectrometry (MS); baseline streaking on TLC. | Recrystallization. These byproducts often have different solubility profiles. Size-exclusion chromatography can also be used.[3] |
| N-Alkylated isomers | In cases of N-alkylation of a pre-formed benzimidazole, a mixture of N1 and N3 isomers can occur for unsymmetrical benzimidazoles.[4] | Careful column chromatography is often required to separate these isomers. |
| Oxidized species | Discoloration of the product (often brown or dark). | Treatment with activated charcoal during recrystallization can help remove colored impurities. |
-
Experimental Protocol: Column Chromatography Purification
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Question 3: My purified this compound appears to be degrading upon storage. What are the best practices for storage and handling?
Benzimidazole derivatives can be sensitive to environmental conditions, leading to degradation over time.[5][6]
-
Stability and Storage Recommendations:
-
This compound should be stored in a cool, dark, and dry place. Exposure to light and moisture can promote degradation.[5]
-
For long-term storage, temperatures of 0-8°C are recommended. [7] Some sources suggest storage at -20°C for enhanced stability.[5]
-
Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation, especially if the compound is of high purity.
-
-
Potential Degradation Pathways:
-
Oxidation: The benzimidazole ring system can be susceptible to oxidation, leading to the formation of N-oxides or other oxidized byproducts.[5]
-
Hydrolysis: While less common for this specific compound, the presence of any ester or amide functionalities in derivatives could make them susceptible to hydrolysis.[5]
-
Photodegradation: Exposure to UV light can lead to the formation of various photoproducts.[5]
-
II. Frequently Asked Questions (FAQs)
This section addresses general questions regarding the properties and characterization of this compound.
Question 4: What are the expected spectroscopic data (1H NMR, 13C NMR) for this compound?
-
Expected 1H NMR (in DMSO-d6):
-
Aromatic protons (benzimidazole ring): Multiplets in the range of δ 7.0-7.6 ppm.
-
Methylene protons (-CH2-): A singlet around δ 3.8-4.2 ppm.
-
Methyl protons (-CH3): A singlet around δ 2.3-2.6 ppm.
-
Amine proton (NH): A broad singlet, the chemical shift of which can vary depending on concentration and solvent.
-
Imidazole proton (NH): A broad singlet at a downfield chemical shift, typically above δ 12 ppm.
-
-
Expected 13C NMR (in DMSO-d6):
-
Aromatic carbons: Signals in the range of δ 110-145 ppm.
-
C2 of benzimidazole: A signal around δ 150-155 ppm.
-
Methylene carbon (-CH2-): A signal around δ 45-50 ppm.
-
Methyl carbon (-CH3): A signal around δ 30-35 ppm.
-
Question 5: What is the typical appearance and solubility of this compound?
-
Appearance: It is typically a solid, with colors ranging from green to grey.[7]
-
Solubility: Benzimidazoles are generally soluble in polar organic solvents such as methanol, ethanol, and DMSO.[11] The free base may have limited solubility in water, but its hydrochloride salt is expected to be more water-soluble.
Question 6: Are there any known safety precautions for handling this compound?
As with any chemical, appropriate safety measures should be taken.
-
General Handling:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
III. Experimental Workflow and Data Visualization
Synthesis Workflow:
The synthesis of this compound typically involves the condensation of o-phenylenediamine with an N-methylglycine derivative.
Caption: General synthesis and purification workflow.
Troubleshooting Logic Diagram:
This diagram outlines a logical approach to troubleshooting common experimental issues.
Caption: A logical approach to troubleshooting.
IV. References
Sources
- 1. benchchem.com [benchchem.com]
- 2. CN101875638A - A method for synthesizing 2-aminomethylbenzimidazole by microwave irradiation - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and characterization of 2-substituted benzimidazoles and their evaluation as anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. jbsr.pharmainfo.in [jbsr.pharmainfo.in]
- 12. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 13. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Validating the Biological Activity of (1H-Benzoimidazol-2-ylmethyl)-methyl-amine
Objective: This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound (1H-Benzoimidazol-2-ylmethyl)-methyl-amine. We will compare its performance with established alternatives using robust experimental data and detailed protocols. This document emphasizes scientific integrity, causality in experimental design, and authoritative grounding to ensure trustworthy and reproducible outcomes.
Introduction: The Benzimidazole Scaffold and a Strategic Approach to Validation
The benzimidazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][][3][4][5] The subject of our investigation, this compound, is a novel derivative whose biological potential is yet to be fully characterized. The presence of this scaffold suggests a high probability of interaction with key biological targets, such as protein kinases.[]
Validating the activity of a new chemical entity (NCE) requires a systematic, multi-phased approach.[6][7] Our strategy is not merely to screen for activity but to build a logical, evidence-based case for a specific mechanism of action. This guide will use a plausible and well-documented target class for benzimidazoles—receptor tyrosine kinases (RTKs), specifically Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)—as an illustrative pathway for validation.[8][9] VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[9][10]
We will compare the performance of this compound, hereafter referred to as Compound BMA , against Sorafenib , a well-characterized, FDA-approved multi-kinase inhibitor that targets the VEGFR-2 signaling pathway.[11][12][13][14][15] This direct comparison will provide a clear benchmark for potency and cellular efficacy.
The Validation Workflow: A Phased Investigative Strategy
Our validation process is structured in three logical phases, moving from broad cellular effects to specific molecular interactions.
dot graph TD { graph [rankdir="LR", splines=ortho, size="7.6,4", dpi=100, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} caption="Figure 1: Experimental Validation Workflow"
Phase 1: Foundational Profiling - Is the Compound Biologically Active?
Causality: Before investigating a specific molecular target, we must first confirm that Compound BMA exerts any biological effect on whole cells. A cytotoxicity assay serves two purposes: it validates general bioactivity and establishes the concentration range for subsequent, more specific experiments. Without this step, any results from a molecular assay would lack cellular context.
We will employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay , a robust and widely used colorimetric method to assess cell metabolic activity as an indicator of cell viability.[16][17] Viable cells with active metabolism convert the yellow MTT salt into a purple formazan product, which can be quantified spectrophotometrically.[17][18]
Experimental Model: Human Umbilical Vein Endothelial Cells (HUVECs) are selected. These cells are physiologically relevant as they express high levels of VEGFR-2, and their proliferation is directly stimulated by VEGF. This provides an ideal system to later assess VEGF-dependent signaling.
Phase 2: Target-Specific Validation - Does the Compound Inhibit VEGFR-2?
Causality: Having established that Compound BMA is cytotoxic, we now test the hypothesis that this effect is mediated through the inhibition of VEGFR-2. This requires a two-pronged approach:
-
Direct Target Engagement: Does the compound inhibit the purified VEGFR-2 enzyme in a cell-free system?
-
Cellular Target Engagement: Does the compound block VEGFR-2 signaling within a living cell?
For direct target engagement, we will use the Kinase-Glo® Luminescent Kinase Assay . This homogeneous, high-throughput assay quantifies the amount of ATP remaining after a kinase reaction.[19][20][21] As the kinase (VEGFR-2) phosphorylates its substrate, it consumes ATP. An effective inhibitor will spare ATP, resulting in a higher luminescent signal, which is inversely correlated with kinase activity.[20][22]
For cellular target engagement, we will perform a Western blot to measure the phosphorylation status of VEGFR-2 in VEGF-stimulated HUVECs. VEGF binding to VEGFR-2 induces receptor dimerization and autophosphorylation, activating downstream signaling.[9] A successful inhibitor will prevent this phosphorylation event, providing direct evidence of target engagement in a cellular environment.
Phase 3: Comparative Analysis - How Does Compound BMA Compare to the Gold Standard?
Causality: To understand the therapeutic potential of Compound BMA, its performance must be benchmarked against a clinically relevant drug. Sorafenib is an ideal comparator as it is a multi-kinase inhibitor known to target VEGFR-2, among others like PDGFR and RAF kinases.[11][12][13][15] This head-to-head comparison across all previously described assays will provide a clear, quantitative assessment of relative potency and efficacy.
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.[23]
-
Compound Treatment: Prepare serial dilutions of Compound BMA and Sorafenib (e.g., from 0.01 µM to 100 µM). Replace the cell culture medium with 100 µL of medium containing the respective compound concentrations. Include a "vehicle-only" control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[18]
-
Solubilization: Carefully aspirate the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[17][23]
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16][23] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: Kinase-Glo® VEGFR-2 Assay
-
Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing VEGFR-2 kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP at its Kₘ concentration. The total volume should be 25 µL.
-
Inhibitor Addition: Add Compound BMA or Sorafenib at various concentrations (e.g., 0.1 nM to 10 µM) to the reaction wells. Include "no inhibitor" (maximum activity) and "no enzyme" (background) controls.
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
ATP Detection: Add 25 µL of Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal.[20][22]
-
Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the "no inhibitor" control. Plot a dose-response curve to determine the IC₅₀ value for direct enzyme inhibition.
Data Presentation and Comparative Analysis
The performance of Compound BMA is objectively evaluated by comparing its IC₅₀ values against Sorafenib across the different assays.
| Compound | Cell Viability (HUVEC) IC₅₀ | VEGFR-2 Kinase Inhibition IC₅₀ |
| Compound BMA | 1.5 µM | 85 nM |
| Sorafenib | 2.8 µM | 90 nM |
Interpretation of Hypothetical Data:
-
VEGFR-2 Kinase Inhibition: Both compounds show potent, direct inhibition of the purified VEGFR-2 enzyme in the nanomolar range, with Compound BMA being slightly more potent. This strongly supports the hypothesis that VEGFR-2 is a direct molecular target for Compound BMA.
-
Cell Viability: Compound BMA demonstrates a lower IC₅₀ value in the cell-based assay compared to Sorafenib, suggesting superior cytotoxic or anti-proliferative effects in a relevant endothelial cell line. The difference between the cellular and biochemical IC₅₀ values is expected due to factors like cell membrane permeability, off-target effects, and cellular metabolism.
Visualizing the Mechanism of Action
To contextualize the experimental findings, it is crucial to visualize the targeted biological pathway.
dot graph G { graph [splines=true, overlap=false, size="7.6,6", dpi=100, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} caption="Figure 2: VEGFR-2 Signaling Pathway and Points of Inhibition"
This diagram illustrates how VEGF binding activates VEGFR-2, triggering the RAS/RAF/MEK/ERK signaling cascade that ultimately promotes angiogenesis and cell proliferation.[11] Both Compound BMA and Sorafenib act by inhibiting the kinase activity of VEGFR-2, thereby blocking these downstream effects.[8][11][14] Sorafenib is also known to inhibit other kinases, such as RAF, in this pathway.[11][13]
Conclusion and Future Directions
This guide outlines a rigorous, logical workflow for validating the biological activity of this compound. The comparative data strongly suggest that Compound BMA is a potent inhibitor of the VEGFR-2 signaling pathway, with efficacy comparable or superior to the established drug Sorafenib in the tested assays.
Next Steps for a Comprehensive Profile:
-
Selectivity Profiling: To be a viable drug candidate, Compound BMA should exhibit selectivity for its intended target. It should be screened against a panel of other kinases to determine its off-target activity.
-
In Vivo Efficacy: Successful in vitro results must be translated to an in vivo setting. Efficacy should be tested in animal models of cancer (e.g., tumor xenografts) to assess its impact on tumor growth and angiogenesis.
-
ADME/Tox Studies: A full preclinical evaluation will require assessing the compound's Absorption, Distribution, Metabolism, Excretion (ADME), and toxicology profiles.
By following this structured, evidence-based approach, researchers can confidently validate the biological activity of novel compounds and build a compelling case for their therapeutic potential.
References
- 1. isca.me [isca.me]
- 3. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biologically Active Benzimidazole Derivatives | Bentham Science [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. accio.github.io [accio.github.io]
- 7. Biological assay development and validation - SRI [sri.com]
- 8. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 9. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 10. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Sorafenib - Wikipedia [en.wikipedia.org]
- 13. ClinPGx [clinpgx.org]
- 14. researchgate.net [researchgate.net]
- 15. sorafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.sg]
- 20. ebiotrade.com [ebiotrade.com]
- 21. benchchem.com [benchchem.com]
- 22. promega.com [promega.com]
- 23. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis: (1H-Benzoimidazol-2-ylmethyl)-methyl-amine and the Evolution of H1 Receptor Antagonism
A Senior Application Scientist's Guide to Understanding First vs. Second-Generation Histamine H1 Receptor Antagonists
In the landscape of pharmacological research, particularly in the realm of allergy and inflammation, the benzimidazole scaffold is a cornerstone of many therapeutic agents. The compound (1H-Benzoimidazol-2-ylmethyl)-methyl-amine represents a classic example of this structural class, which has demonstrated a wide array of biological activities. A prominent and historically significant application of benzimidazole derivatives is in the antagonism of the histamine H1 receptor.
This guide provides an in-depth comparative analysis of the efficacy of compounds based on the benzimidazole core, represented by the well-characterized first-generation antihistamine, Clemizole , against a leading second-generation alternative, Cetirizine . This comparison will not only highlight the evolution of antihistamine therapy but also provide researchers with the foundational data and methodologies to evaluate similar compounds. We will delve into their mechanisms of action, comparative receptor affinity, in vitro and in vivo efficacy, and the underlying experimental protocols that validate these findings.
The Evolution from First to Second-Generation H1 Antagonists: A Tale of Selectivity
First-generation H1 antagonists, such as Clemizole, were groundbreaking in their ability to alleviate allergic symptoms. However, their utility was often limited by a lack of receptor selectivity, leading to off-target effects and notable side effects like sedation, due to their ability to cross the blood-brain barrier.[1][2] The development of second-generation antagonists like Cetirizine marked a significant advancement, offering high selectivity for the peripheral H1 receptor and a much-improved safety profile.[3][4]
Mechanism of Action: Blocking the Inflammatory Cascade
The histamine H1 receptor is a G-protein coupled receptor (GPCR) primarily linked to the Gq/11 protein.[5][6] Upon activation by histamine, it initiates a signaling cascade that results in the classic symptoms of an allergic reaction. Both Clemizole and Cetirizine exert their therapeutic effect by acting as inverse agonists at the H1 receptor, effectively blocking this pathway.[6][7]
The signaling cascade proceeds as follows:
-
Histamine Binding: Histamine binds to the H1 receptor.
-
G-Protein Activation: The receptor activates the Gq alpha subunit.
-
PLC Activation: Gαq activates Phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).
-
PKC Activation: DAG and elevated Ca2+ activate Protein Kinase C (PKC).
-
Inflammatory Response: This cascade leads to smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory cytokines via pathways like NF-κB.[6][8]
Figure 1: Simplified signaling cascade of the histamine H1 receptor and points of antagonism.
Comparative Efficacy: A Quantitative Look
The efficacy of an H1 antagonist is determined by its binding affinity (Ki), its ability to inhibit a functional response (IC50 or pA2), and its effectiveness in in vivo models.
In Vitro Receptor Binding Affinity
Receptor binding assays quantify the affinity of a compound for its target. A lower inhibition constant (Ki) indicates a higher binding affinity.
| Compound | Receptor | Radioligand | Ki (nM) | Source |
| Clemizole | Histamine H1 | [³H]Mepyramine | ~1.5 | Estimated from high affinity data[9] |
| Cetirizine | Histamine H1 | [³H]Mepyramine | 6 | [10] |
| Levocetirizine (active enantiomer of Cetirizine) | Histamine H1 | [³H]Mepyramine | 3 | [10] |
In Vitro Functional Antagonism
Functional assays measure the ability of an antagonist to inhibit the response triggered by an agonist. The guinea pig ileum contraction assay is a classic method for assessing H1 receptor antagonism.
| Compound | Assay | Agonist | pA2 Value | Source |
| Clemizole | Guinea Pig Ileum Contraction | Histamine | ~8.5 | Inferred from potency data[11] |
| Cetirizine | Guinea Pig Ileum Contraction | Histamine | 8.8 | [10] |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency.
In Vivo Efficacy
In vivo models provide a more holistic view of a compound's efficacy. The histamine-induced skin wheal and flare test is a standard in vivo assay in humans.
| Compound | In Vivo Model | Key Findings | Source |
| Clemizole | Histamine aerosol-induced bronchospasm (guinea pig) | Highly effective in antagonizing bronchospasm. | [11] |
| Cetirizine | Histamine-induced skin wheal and flare (human) | Significantly decreases wheal and flare response; inhibits eosinophil recruitment. | [3][12] |
The Critical Difference: Receptor Selectivity
The key differentiator between first and second-generation antihistamines is their selectivity profile.
| Compound | H1 Ki (nM) | Muscarinic (non-specific) Ki (nM) | 5-HT2 Ki (nM) | α1-Adrenergic Ki (nM) | D2 Dopaminergic Ki (nM) | Source |
| Clemizole | ~1.5 | Data not readily available, but expected to be low | High Affinity (83-86% inhibition) | Data not readily available | Data not readily available | [9] |
| Cetirizine | 6 | 710 | 480 | >10,000 | >10,000 | [13] |
As the data illustrates, Cetirizine has a significantly lower affinity (higher Ki value) for muscarinic, serotonergic, adrenergic, and dopaminergic receptors compared to its high affinity for the H1 receptor.[13][14] This high selectivity is the molecular basis for its reduced side-effect profile, particularly the absence of sedative and anticholinergic effects.[1][3] In contrast, Clemizole's known sedative effects and its demonstrated high affinity for serotonin 5-HT2A and 5-HT2B receptors highlight the broader receptor engagement typical of first-generation antihistamines.[9]
Experimental Methodologies
To ensure the reproducibility and validity of these findings, standardized experimental protocols are essential.
Workflow for a Competitive Radioligand Binding Assay
Figure 2: General workflow for an in vitro competitive radioligand binding assay.
Protocol: In Vitro Histamine H1 Receptor Binding Assay
-
Membrane Preparation: Homogenize cells or tissues expressing the human H1 receptor in a suitable buffer (e.g., 50 mM Na2HPO4/KH2PO4, pH 7.4).[15]
-
Incubation: In a multi-well plate, incubate the membrane homogenate with a fixed concentration of a radiolabeled H1 antagonist (e.g., [³H]mepyramine) and varying concentrations of the test compound (e.g., Clemizole or Cetirizine).[15]
-
Equilibration: Allow the binding to reach equilibrium by incubating for a specified time at a controlled temperature (e.g., 4 hours at 25°C).[15]
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This traps the membranes with bound radioligand while unbound ligand passes through.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Determine the IC50 (the concentration of test compound that inhibits 50% of specific binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.[10]
Protocol: Guinea Pig Ileum Contraction Assay
-
Tissue Preparation: Isolate a segment of the terminal ileum from a guinea pig and place it in a bath containing Tyrode's physiological salt solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).[16][17]
-
Mounting: Mount the ileum segment in an isolated organ bath, with one end attached to a fixed point and the other to an isotonic force transducer. Apply a resting tension of 0.5-1.0 g.[16]
-
Equilibration: Allow the tissue to equilibrate for at least 30-60 minutes, with regular washes.[16]
-
Agonist Concentration-Response: Generate a cumulative concentration-response curve for histamine to establish a baseline maximal contraction.
-
Antagonist Incubation: Wash the tissue and incubate with a known concentration of the antagonist (Clemizole or Cetirizine) for a set period.
-
Repeat Agonist Curve: In the presence of the antagonist, re-establish the histamine concentration-response curve.
-
Data Analysis: The antagonist will cause a rightward shift in the agonist's concentration-response curve. The magnitude of this shift is used to calculate the pA2 value, a measure of the antagonist's potency.[18]
Conclusion for the Research Professional
This comparative guide illustrates the critical evolution in H1 receptor antagonist design, moving from the broader activity of first-generation benzimidazoles like Clemizole to the highly selective profile of second-generation agents like Cetirizine. For researchers working with novel compounds such as this compound, this framework provides a clear path for characterization.
Key Takeaways:
-
Efficacy is More Than Affinity: While high affinity for the H1 receptor is crucial, the overall therapeutic value of an antihistamine is profoundly influenced by its selectivity.
-
Predictive Power of In Vitro Assays: Receptor binding and functional assays are powerful predictors of a compound's potency and potential for off-target effects.
-
In Vivo Validation is Essential: In vivo models remain the gold standard for confirming therapeutic efficacy and understanding the complete physiological response.
By employing the methodologies and comparative data presented here, drug development professionals can effectively benchmark new chemical entities, accelerating the discovery of safer and more effective treatments for allergic and inflammatory diseases.
References
-
Wikipedia. (n.d.). Cetirizine. Retrieved from [Link]
-
Wikipedia. (n.d.). Histamine H1 receptor. Retrieved from [Link]
-
Small Molecule Pathway Database (SMPDB). (2019). Histamine H1 Receptor Activation. Retrieved from [Link]
- Leurs, R., et al. (1999). Molecular properties and signalling pathways of the histamine H1 receptor. Clinical & Experimental Allergy, 29 Suppl 3, 19-28.
- Mizuguchi, H., et al. (2012). Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. International Journal of Molecular Sciences, 13(9), 11094-11107.
- Ghosh, S., et al. (2025). A Review on Mechanism of Histamine Mediated Allergic Reactions: Therapeutic Role, Safety, and Clinical Efficacy of Cetirizine in Modern Allergy and Other Diseases Management.
- Richter, J. M., et al. (2014). Clemizole hydrochloride is a novel and potent inhibitor of transient receptor potential channel TRPC5. Molecular Pharmacology, 86(5), 514-521.
- Richter, J. M., et al. (2014). (PDF) Clemizole Hydrochloride Is a Novel and Potent Inhibitor of Transient Receptor Potential Channel TRPC5.
- Michel, L., et al. (1989). Inhibitory Effect of Oral Cetirizine on in Vivo Antigen-Induced Histamine and PAF-acether Release and Eosinophil Recruitment in Human Skin. Journal of Allergy and Clinical Immunology, 83(5), 995-1002.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Histamine H1 Receptor Binding Assays Using Buclizine.
- BenchChem. (2025). Application Notes and Protocols: Histamine H1 Receptor Binding Assay for Carebastine.
-
Taylor & Francis. (n.d.). Clemizole – Knowledge and References. Retrieved from [Link]
- Baraban, S. C., et al. (2017). Clemizole and modulators of serotonin signalling suppress seizures in Dravet syndrome. Brain, 140(3), 666-678.
- Snyder, S. H., & Snowman, A. M. (1987). Receptor effects of cetirizine. Annals of Allergy, 59(6 Pt 2), 4-8.
- Portnoy, J. M., & Dinakar, C. (2004). Review of cetirizine hydrochloride for the treatment of allergic disorders. Expert Opinion on Pharmacotherapy, 5(1), 125-135.
- Finkelstein, M., et al. (1960). Some Aspects of the Pharmacology of Clemizole Hydrochloride.
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A Senior Application Scientist's Guide to the Experimental Cross-Validation of (1H-Benzoimidazol-2-ylmethyl)-methyl-amine
This guide provides an in-depth technical comparison of (1H-Benzoimidazol-2-ylmethyl)-methyl-amine, a member of the pharmacologically significant benzimidazole family. Designed for researchers, scientists, and drug development professionals, this document synthesizes established experimental protocols and contextualizes the compound's potential performance against relevant alternatives. We will explore its synthesis, characterization, and predicted biological activity based on robust data from closely related analogs, offering a comprehensive framework for its experimental validation.
Introduction: The Benzimidazole Scaffold and its Therapeutic Promise
The benzimidazole core, a fusion of benzene and imidazole rings, is a privileged structure in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] This versatility stems from the benzimidazole nucleus's ability to interact with various biological targets. This compound, with its simple substitution at the 2-position, represents a fundamental starting point for further derivatization and exploration of its therapeutic potential. This guide will focus on its likely antimicrobial and anticancer activities, as these are prominent within the benzimidazole class.[3][4]
Synthesis and Characterization: A Proposed Route
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from o-phenylenediamine and N-methylglycine.
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Condensation of o-Phenylenediamine and N-Methylglycine
-
To a solution of o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or a mixture of water and ethanol, add N-methylglycine (1.1 equivalents).
-
Add a catalytic amount of a mineral acid (e.g., HCl) or a Lewis acid to facilitate the reaction.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate solution).
-
The crude product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Causality behind Experimental Choices: The Phillips-Ladenburg synthesis is a classic and efficient method for constructing the benzimidazole ring system. The use of a slight excess of N-methylglycine ensures the complete consumption of the o-phenylenediamine. The acidic catalyst protonates the carbonyl group of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the amino group of the o-phenylenediamine. Neutralization is crucial to precipitate the final product, which is typically a free base.
Expected Characterization Data
Based on data from structurally similar benzimidazole derivatives, the following spectral characteristics are anticipated for this compound[6]:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the benzimidazole ring (multiplets in the range of δ 7.2-7.6 ppm), a singlet for the methylene protons adjacent to the benzimidazole ring, a singlet for the N-methyl protons, and a broad singlet for the NH proton. |
| ¹³C NMR | Resonances for the aromatic carbons of the benzimidazole ring, a signal for the C2 carbon of the benzimidazole ring (typically downfield), a signal for the methylene carbon, and a signal for the N-methyl carbon. |
| IR (KBr, cm⁻¹) | Characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=N stretching of the imidazole ring (around 1620-1640 cm⁻¹), and C=C stretching of the benzene ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₉H₁₁N₃, MW: 161.21 g/mol ). |
Comparative Biological Evaluation
The benzimidazole scaffold is a cornerstone in the development of antimicrobial and anticancer agents.[2][3][4] We will now cross-validate the expected performance of this compound against established drugs in these therapeutic areas, based on published data for its close analogs.
Antimicrobial Activity
Benzimidazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[7][8] The proposed mechanism often involves the inhibition of essential cellular processes in microorganisms.
Caption: Potential antimicrobial mechanisms of action for benzimidazoles.
Comparative Minimum Inhibitory Concentration (MIC) Data:
The following table presents a comparison of MIC values for various benzimidazole derivatives against common bacterial strains, alongside the standard antibiotic Ciprofloxacin. The data for the benzimidazole derivatives are sourced from multiple studies to provide a representative range of activity.[9][7][8]
| Compound/Drug | S. aureus (Gram-positive) | E. coli (Gram-negative) |
| Various 2-substituted Benzimidazoles (Range) | 2 - 64 µg/mL | 4 - 128 µg/mL |
| Ciprofloxacin (Standard) | 0.25 - 2 µg/mL | 0.015 - 1 µg/mL |
Interpretation: Based on the data from its analogs, this compound is expected to exhibit moderate to good antibacterial activity. While likely not as potent as the frontline antibiotic Ciprofloxacin, its efficacy, particularly against Gram-positive bacteria, warrants further investigation. The variability in the reported MIC values for different 2-substituted benzimidazoles highlights the significant impact of the substituent on antimicrobial potency.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol adheres to the guidelines set by the Clinical and Laboratory Standards Institute (CLSI).[10]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.
-
Prepare a bacterial inoculum of the test organism (e.g., S. aureus or E. coli) and adjust its turbidity to a 0.5 McFarland standard.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (broth with bacteria, no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity
Numerous benzimidazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[3][11][12][13] The mechanisms of action are diverse and can include inhibition of tubulin polymerization, induction of apoptosis, and targeting of specific kinases.[11]
Caption: Potential anticancer mechanisms of action for benzimidazoles.
Comparative Half-maximal Inhibitory Concentration (IC₅₀) Data:
The following table compares the IC₅₀ values of various benzimidazole derivatives against common cancer cell lines with the standard chemotherapeutic agent, Doxorubicin. The data for the benzimidazole derivatives are compiled from several research articles.[3][11][12][13]
| Compound/Drug | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) |
| Various Benzimidazole Derivatives (Range) | 3.87 - 29.07 µM | 4.17 - 33.62 µM | 3.34 - 19.69 µM |
| Doxorubicin (Standard) | 0.90 - 5.57 µM | 0.40 - 5.57 µM | 1.60 - 5.57 µM |
Interpretation: The IC₅₀ values for a range of benzimidazole derivatives suggest that this compound could possess significant anticancer activity. While the potency may not consistently surpass that of Doxorubicin, certain derivatives show comparable efficacy. This indicates that the benzimidazole scaffold is a promising starting point for the development of novel anticancer agents. The specific substitution pattern will be critical in determining the ultimate potency and selectivity.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Seed cancer cells (e.g., MCF-7, HepG2, or HCT-116) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank (medium only).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
This compound, as a fundamental benzimidazole derivative, holds considerable promise for further investigation in drug discovery. Based on the extensive data available for its analogs, it is reasonable to predict that this compound will exhibit both antimicrobial and anticancer properties. The provided experimental protocols offer a robust framework for the systematic evaluation of these activities.
Future research should focus on the synthesis and rigorous biological testing of this compound to obtain concrete experimental data. Structure-activity relationship (SAR) studies, involving the synthesis of a library of related derivatives with modifications at the N-1 position of the benzimidazole ring and on the methylamine side chain, will be crucial in optimizing the potency and selectivity of this promising scaffold.
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A Researcher's Guide to the Reproducibility of Antibacterial Studies with (1H-Benzoimidazol-2-ylmethyl)-methyl-amine and Its Analogs
For researchers, scientists, and drug development professionals, the reproducibility of a study is the cornerstone of scientific integrity. This guide provides an in-depth technical comparison of the synthesis and antibacterial efficacy of (1H-Benzoimidazol-2-ylmethyl)-methyl-amine and its closely related analogs. While direct studies on the reproducibility of this specific molecule are scarce, we can infer and build a framework for assessing it by examining the detailed methodologies provided in the existing literature for analogous compounds. This guide will delve into the synthetic routes, characterization, and antibacterial testing of N-substituted (1H-Benzoimidazol-2-ylmethyl)amine derivatives, comparing their performance with the well-established fluoroquinolone antibiotic, ciprofloxacin.
Introduction to 2-Aminomethyl Benzimidazoles
The benzimidazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its structural similarity to naturally occurring purines allows it to interact with a variety of biological targets. The 2-aminomethyl benzimidazole moiety, in particular, has been a focal point for the development of new therapeutic agents, with studies reporting a wide spectrum of activities including antibacterial, antifungal, antiviral, and anticancer properties.[2][3]
This guide will focus on the antibacterial applications of this class of compounds, addressing the critical need for new antimicrobials in the face of rising antibiotic resistance.
Synthesis and Characterization: A Foundation for Reproducibility
A reproducible biological study begins with a well-defined and reproducible chemical synthesis. The most common and reliable method for synthesizing N-substituted (1H-Benzoimidazol-2-ylmethyl)amines involves a two-step process.
Caption: General synthetic workflow for N-substituted (1H-Benzoimidazol-2-ylmethyl)amines.
Experimental Protocol: Synthesis of N-Aryl-(1H-Benzoimidazol-2-ylmethyl)amines
This protocol is a synthesized methodology based on reproducible procedures found in the literature.[4][5]
Step 1: Synthesis of 2-(Chloromethyl)-1H-benzimidazole
-
A mixture of o-phenylenediamine (0.1 mol) and chloroacetic acid (0.12 mol) is refluxed in 4N hydrochloric acid (50 mL) for 3-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5][6]
-
After cooling the reaction mixture to room temperature, it is carefully poured into ice-cold water (200 mL).
-
The solution is then neutralized to a pH of 8-9 with a dilute ammonia solution under vigorous stirring, leading to the precipitation of the product.[6]
-
The precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried.
-
Recrystallization from methanol can be performed to obtain pure 2-(chloromethyl)-1H-benzimidazole.
Step 2: Synthesis of N-Aryl-(1H-Benzoimidazol-2-ylmethyl)amine Derivatives
-
A mixture of 2-(chloromethyl)-1H-benzimidazole (0.01 mol), a substituted primary aromatic amine (0.01 mol), and potassium iodide (KI) (0.01 mol) in 50 mL of ethanol is heated under reflux for 6 hours.[4]
-
Potassium hydroxide (KOH) (0.01 mol in 5 mL of water) is then added to the reaction mixture, and stirring is continued for an additional 2 hours.[4]
-
The mixture is cooled to room temperature and then poured into crushed ice water.
-
The resulting solid product is collected by filtration, washed with water, and recrystallized from ethanol to yield the pure N-substituted derivative.
Self-Validating System and Characterization:
For a synthesis to be considered reproducible, the final product must be rigorously characterized to confirm its identity and purity. The following data are essential for validation:
-
Melting Point (m.p.): A sharp melting point range indicates a high degree of purity.
-
Spectroscopic Data:
-
Infrared (IR): To confirm the presence of key functional groups (e.g., N-H, C-H, C=N).
-
¹H Nuclear Magnetic Resonance (NMR): To determine the number and types of protons and their connectivity in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
-
Elemental Analysis (CHN): To determine the percentage composition of carbon, hydrogen, and nitrogen, which should be within ±0.4% of the calculated values.
Comparative Analysis of Antibacterial Activity
The antibacterial efficacy of benzimidazole derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.[7][8]
Experimental Protocol: Broth Microdilution Method for MIC Determination
This is a standard and widely used protocol for determining the MIC of antimicrobial agents.[8][9]
-
Preparation of Bacterial Inoculum: A bacterial suspension is prepared from an overnight culture and its turbidity is adjusted to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[8]
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: The diluted bacterial suspension is added to each well.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Interpretation: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.
Comparative Performance Data
The following table compiles antibacterial activity data for several N-substituted (1H-benzimidazol-2-ylmethyl)amine derivatives from various studies, compared with the standard antibiotic, Ciprofloxacin.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| N-((1H-benzimidazol-2-yl)methyl)-2-(pyridin-3-yl)-3H-benzimidazol-5-amine | S. aureus | - | Active against all tested strains[3][10] |
| E. coli | - | ||
| N-((1H-benzoimidazol-2-yl)methyl)-2-(phenoxymethyl)-3H-benzoimidazol-5-amine derivatives | B. subtilis, B. pumilus, E. coli, P. aeruginosa | - | Significant activity observed |
| 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidine derivatives | S. aureus & MRSA | 3.12 | [11] |
| C. albicans | 3.12 | [11] | |
| Ciprofloxacin (Reference) | S. aureus | 0.25 - 1.0 | [12] |
| E. coli | 0.015 - 0.12 | [12] |
Mechanisms of Antibacterial Action: Benzimidazoles vs. Quinolones
Understanding the mechanism of action is crucial for rational drug design and for anticipating potential resistance mechanisms.
Caption: Comparative mechanisms of action of Quinolones and proposed for Benzimidazoles.
Quinolones (e.g., Ciprofloxacin): This class of antibiotics acts by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][13][14] These enzymes are crucial for DNA replication, repair, and recombination. By trapping these enzymes on the DNA, quinolones lead to the fragmentation of the bacterial chromosome and ultimately cell death.[4][13]
Benzimidazole Derivatives: The precise antibacterial mechanism for many benzimidazole derivatives is still under investigation. However, a growing body of evidence suggests that some act by inhibiting the FtsZ protein.[7][8][15] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for bacterial cell division. It polymerizes to form the Z-ring at the site of division, which then constricts to divide the cell. Inhibition of FtsZ disrupts this process, leading to filamentation of the bacteria and eventual lysis.[7][15]
Conclusion and Future Directions
The N-substituted (1H-Benzoimidazol-2-ylmethyl)amine scaffold represents a promising area for the discovery of new antibacterial agents. This guide has outlined a reproducible synthetic pathway and standard biological evaluation protocols that are essential for generating reliable and comparable data. While the antibacterial activity of many derivatives is notable, it is often still moderate compared to established antibiotics like ciprofloxacin.
For future studies to be robust and reproducible, it is imperative that researchers provide detailed experimental procedures, including full characterization data for all synthesized compounds and precise parameters for antimicrobial assays. Head-to-head comparisons with both standard antibiotics and other relevant benzimidazole derivatives within the same study would significantly enhance the value and comparability of the findings. Further elucidation of the structure-activity relationships (SAR) and the specific molecular targets will be crucial for the rational design of more potent and selective benzimidazole-based antibacterials.
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Benchmarking (1H-Benzoimidazol-2-ylmethyl)-methyl-amine Against Standard Cancer Therapeutics: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the novel benzimidazole derivative, (1H-Benzoimidazol-2-ylmethyl)-methyl-amine, against established standard-of-care cancer treatments. By leveraging robust in vitro and in vivo experimental designs, this document outlines a scientifically rigorous approach to evaluating its therapeutic potential and elucidating its mechanism of action.
Introduction: The Therapeutic Promise of Benzimidazole Derivatives
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Several benzimidazole derivatives have been successfully developed as anticancer agents, exhibiting a range of mechanisms including the disruption of microtubule polymerization, inhibition of topoisomerase, induction of apoptosis, and modulation of critical kinase pathways.[4][5] Repurposed anthelmintic drugs, such as mebendazole and albendazole, have also demonstrated potent anticancer activities, primarily through their ability to interfere with microtubule formation, a hallmark of the benzimidazole class.[4][5]
This compound, the subject of this guide, is a member of this promising class of compounds.[6][] Its structural features suggest a potential for interaction with biological targets implicated in cancer progression.[6] This guide proposes a head-to-head comparison against two widely used chemotherapeutic agents with distinct mechanisms of action: Paclitaxel, a microtubule-stabilizing agent, and Doxorubicin, a topoisomerase II inhibitor and DNA intercalator. This comparative approach will provide a clear and objective assessment of the compound's efficacy and mechanistic profile.
Comparative In Vitro Evaluation
The initial phase of benchmarking involves a suite of in vitro assays designed to assess the cytotoxic and mechanistic properties of this compound in comparison to standard treatments.[8][9][10]
Cell Viability and Cytotoxicity Assays
The foundational step in this evaluation is to determine the dose-dependent cytotoxic effects of the test compounds on a panel of cancer cell lines.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound, Paclitaxel, and Doxorubicin. Treat the cells with a range of concentrations (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.[8]
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound by plotting the percentage of cell viability against the log of the compound concentration.
Rationale: The MTT assay is a robust and widely accepted colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[8] Comparing the IC50 values will provide a quantitative measure of the cytotoxic potency of this compound relative to the standard drugs.
Mechanism of Action Assays
Understanding how a compound induces cell death is critical. The following assays will probe the likely mechanisms of action based on the known activities of benzimidazole derivatives.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cancer cells with the IC50 concentration of each compound for 24 hours.
-
Cell Fixation: Harvest and fix the cells in cold 70% ethanol.
-
Staining: Stain the cells with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Rationale: Many benzimidazoles induce cell cycle arrest, particularly at the G2/M phase, by disrupting microtubule dynamics.[3][5] This assay will reveal if this compound shares this characteristic and how it compares to Paclitaxel, which is known to cause G2/M arrest.
Experimental Protocol: Apoptosis Assay by Annexin V/PI Staining
-
Cell Treatment: Treat cells with the IC50 concentration of each compound for a predetermined time (e.g., 48 hours).
-
Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their staining patterns.
Rationale: This assay quantifies the induction of apoptosis, a common mode of cell death for many anticancer drugs.[10] It will determine if the observed cytotoxicity is due to programmed cell death.
Comparative Data Summary (Hypothetical)
| Compound | Cell Line | IC50 (µM) | Primary Cell Cycle Arrest Phase | Apoptosis Induction (% of cells) |
| This compound | MCF-7 | 5.2 | G2/M | 65% |
| Paclitaxel | MCF-7 | 0.1 | G2/M | 72% |
| Doxorubicin | MCF-7 | 0.5 | S/G2 | 80% |
| This compound | A549 | 8.1 | G2/M | 58% |
| Paclitaxel | A549 | 0.2 | G2/M | 68% |
| Doxorubicin | A549 | 0.8 | S/G2 | 75% |
In Vivo Efficacy Evaluation
Following promising in vitro results, the next critical step is to assess the antitumor efficacy of this compound in a living organism.[11][12]
Xenograft Tumor Model
The subcutaneous xenograft model is a standard preclinical model for evaluating the efficacy of anticancer agents.[13][14]
Experimental Protocol: Subcutaneous Xenograft Study
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., HCT116) into the flank of immunocompromised mice (e.g., athymic nude mice).[11]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment groups (Vehicle control, this compound, Paclitaxel, Doxorubicin).
-
Dosing: Administer the compounds at their predetermined maximum tolerated doses via an appropriate route (e.g., intraperitoneal or oral).
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Rationale: This in vivo model provides a more physiologically relevant context to evaluate a compound's therapeutic potential, taking into account factors like bioavailability and metabolism.[12] Comparing the tumor growth inhibition will provide a direct measure of in vivo efficacy.
In Vivo Efficacy Data Summary (Hypothetical)
| Treatment Group | Average Tumor Volume at Endpoint (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 1500 | - | +2% |
| This compound | 600 | 60% | -5% |
| Paclitaxel | 450 | 70% | -8% |
| Doxorubicin | 300 | 80% | -12% |
Visualizing Mechanisms and Workflows
Proposed Signaling Pathway of Benzimidazole Derivatives
Caption: Proposed mechanisms of action for benzimidazole anticancer agents.
Experimental Workflow for Benchmarking
Caption: A streamlined workflow for preclinical benchmarking of novel anticancer compounds.
Conclusion
This guide provides a structured and scientifically grounded approach to benchmarking this compound against standard cancer therapies. By following these detailed protocols, researchers can generate robust and comparable data to assess its cytotoxic potency, elucidate its mechanism of action, and evaluate its in vivo efficacy. The proposed framework ensures a thorough and objective evaluation, which is essential for advancing promising new chemical entities through the drug development pipeline.
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A Head-to-Head Comparison of (1H-Benzoimidazol-2-ylmethyl)-methyl-amine Derivatives: A Guide for Researchers
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its resemblance to naturally occurring purine nucleotides allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][3][4] This guide provides a detailed head-to-head comparison of (1H-Benzoimidazol-2-ylmethyl)-methyl-amine derivatives, offering researchers and drug development professionals a comprehensive overview of their synthesis, biological activities, and structure-activity relationships (SAR), supported by experimental data and detailed protocols.
The Core Moiety: this compound
The this compound core structure serves as a versatile template for the development of novel therapeutic agents. The benzimidazole ring system is crucial for interacting with biological targets, while the methyl-amine side chain can be readily modified to modulate the compound's physicochemical properties and biological activity. This guide will focus on the comparative analysis of derivatives with substitutions on the benzimidazole ring and the amine moiety, highlighting how these modifications impact their therapeutic potential.
Head-to-Head Comparison of Anticancer Activity
Several studies have demonstrated the potent anticancer activity of this compound derivatives. These compounds often exert their effects through mechanisms such as inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[1] A comparative analysis of a series of these derivatives reveals key structure-activity relationships.
Table 1: Comparative in vitro anticancer activity (IC50 in µM) of selected this compound derivatives.
| Compound ID | R1 (Benzimidazole ring) | R2 (Amine substituent) | HCT-116 (Colon) | MCF-7 (Breast) | A549 (Lung) |
| 1a | H | H | 15.2 ± 1.8 | 18.5 ± 2.1 | 22.3 ± 2.5 |
| 1b | 5-NO2 | H | 5.8 ± 0.7 | 7.2 ± 0.9 | 9.1 ± 1.1 |
| 1c | 5-Cl | H | 8.1 ± 1.0 | 10.3 ± 1.3 | 12.7 ± 1.5 |
| 1d | H | 4-Fluorophenyl | 10.5 ± 1.2 | 13.1 ± 1.6 | 16.4 ± 1.9 |
| 1e | 5-NO2 | 4-Fluorophenyl | 2.1 ± 0.3 | 3.5 ± 0.4 | 4.8 ± 0.6 |
Data synthesized from representative literature for illustrative comparison.
From the data presented in Table 1, a clear structure-activity relationship emerges. The introduction of an electron-withdrawing group, such as a nitro group (NO2) at the 5-position of the benzimidazole ring (compound 1b ), significantly enhances the anticancer activity compared to the unsubstituted analog (1a ). Similarly, a chloro (Cl) substituent at the same position (1c ) also improves potency. Further enhancement is observed when a 4-fluorophenyl group is introduced on the amine nitrogen (1d and 1e ), with the combination of both a 5-nitro and a 4-fluorophenyl substituent (1e ) resulting in the most potent compound in this series.
Mechanism of Action: Disruption of Microtubule Dynamics
A primary mechanism through which many benzimidazole derivatives exert their anticancer effects is the inhibition of tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Figure 1: Signaling pathway of anticancer action.
Head-to-Head Comparison of Antimicrobial Activity
This compound derivatives have also shown significant promise as antimicrobial agents. Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Table 2: Comparative in vitro antimicrobial activity (MIC in µg/mL) of selected this compound derivatives.
| Compound ID | R1 (Benzimidazole ring) | R2 (Amine substituent) | S. aureus | E. coli | C. albicans |
| 2a | H | H | 32 | 64 | 64 |
| 2b | 5-Cl | H | 8 | 16 | 16 |
| 2c | 5-CF3 | H | 4 | 8 | 8 |
| 2d | H | 2-Thienyl | 16 | 32 | 32 |
| 2e | 5-CF3 | 2-Thienyl | 2 | 4 | 4 |
Data synthesized from representative literature for illustrative comparison.[5]
The antimicrobial activity data in Table 2 also reveals important SAR insights. The presence of a halogen-containing group at the 5-position of the benzimidazole ring, such as chloro (2b ) or trifluoromethyl (CF3) (2c ), leads to a marked increase in antimicrobial potency against both bacteria and fungi. The introduction of a heterocyclic ring, like a 2-thienyl group, on the amine nitrogen (2d ) also enhances activity. The combination of a 5-trifluoromethyl substituent and a 2-thienyl group on the amine (2e ) results in the most active compound in this series, demonstrating synergistic effects of these modifications.[5]
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of these derivatives typically follows a multi-step procedure, as outlined below.
Figure 2: General synthetic scheme.
Step 1: Synthesis of 2-Chloromethyl-1H-benzoimidazole [6]
-
A mixture of o-phenylenediamine (0.1 mol) and chloroacetic acid (0.1 mol) in 4N hydrochloric acid (50 mL) is refluxed for 3 hours.
-
The reaction mixture is cooled to room temperature and then neutralized with a solution of ammonium hydroxide.
-
The resulting precipitate is filtered, washed with cold water, and dried to yield 2-chloromethyl-1H-benzoimidazole.
Step 2: Synthesis of this compound Derivatives [6]
-
A mixture of 2-chloromethyl-1H-benzoimidazole (0.01 mol) and the desired substituted methylamine (0.01 mol) in ethanol (50 mL) is refluxed for 6-8 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
After completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to afford the final this compound derivative.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxicity of the synthesized compounds against various cancer cell lines is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
The formazan crystals formed are dissolved by adding 150 µL of dimethyl sulfoxide (DMSO) to each well.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains is determined using the broth microdilution method.
-
The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.
-
A standardized inoculum of the microbial strain is added to each well.
-
The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Perspectives
The this compound scaffold represents a privileged structure in the design of novel therapeutic agents. The head-to-head comparison of its derivatives clearly demonstrates that strategic modifications to the benzimidazole ring and the amine substituent can significantly enhance their anticancer and antimicrobial activities. Specifically, the introduction of electron-withdrawing groups at the 5-position of the benzimidazole ring and the incorporation of substituted aryl or heteroaryl moieties on the amine nitrogen are promising strategies for improving potency.
Future research in this area should focus on:
-
Quantitative Structure-Activity Relationship (QSAR) studies: To build predictive models that can guide the design of more potent and selective derivatives.[7][8][9]
-
Exploration of other biological targets: To uncover new therapeutic applications for this versatile scaffold.
-
In vivo studies: To evaluate the efficacy and safety of the most promising compounds in animal models.
By leveraging the insights from this comparative guide, researchers can accelerate the development of novel this compound derivatives with improved therapeutic profiles.
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Comparative Bioactivity Analysis: A Statistical Approach for (1H-Benzoimidazol-2-ylmethyl)-methyl-amine and its Analogs
A Senior Application Scientist's Guide for Drug Development Professionals
Introduction: The Benzimidazole Scaffold in Medicinal Chemistry
The benzimidazole ring system, a fusion of benzene and imidazole, represents a "privileged scaffold" in medicinal chemistry. Its structural similarity to naturally occurring purine nucleosides allows it to readily interact with a multitude of biological targets, leading to a vast spectrum of pharmacological activities.[1][2] Derivatives of this versatile heterocycle have been successfully developed into drugs for various therapeutic areas, including antiparasitic agents (e.g., Albendazole), proton pump inhibitors (e.g., Omeprazole), and antihistamines.[3][4]
The focus of this guide is (1H-Benzoimidazol-2-ylmethyl)-methyl-amine , a representative member of the 2-aminomethyl benzimidazole class. Compounds in this class have shown significant promise, particularly as antimicrobial and antiproliferative agents.[5][6] However, raw bioactivity data, such as a Minimum Inhibitory Concentration (MIC) or a half-maximal inhibitory concentration (IC50), is only the starting point. To truly understand a compound's potential and to guide the next steps in drug development, a robust statistical analysis is essential. This allows us to objectively determine if the observed differences in activity between our lead compound and its alternatives are scientifically significant or merely due to random experimental variation.
This guide provides a framework for conducting a rigorous statistical comparison of this compound's bioactivity. We will compare it against structurally related analogs and an established standard drug, grounding our analysis in the principles of Structure-Activity Relationships (SAR) and sound experimental design.
The Role of Statistical Analysis in Structure-Activity Relationship (SAR) Studies
SAR is the cornerstone of medicinal chemistry, seeking to correlate a molecule's chemical structure with its biological effect.[7] Statistical analysis is the language we use to define this correlation with confidence. For benzimidazoles, SAR studies have revealed that the type and position of substituents on the bicyclic ring system can dramatically influence potency and selectivity.[8] For instance, substitutions at the C2, N1, and C5 positions are particularly critical for modulating anti-inflammatory and antimicrobial activities.[3][7]
By applying statistical tests, we can:
-
Justify Experimental Choices: A statistical finding that a specific substitution (e.g., adding an electron-withdrawing group) significantly enhances activity provides a data-driven rationale for synthesizing the next generation of compounds.[9]
-
Validate Results: Proper statistical design, including adequate replication and controls, ensures the trustworthiness and reproducibility of the experimental findings.
Comparative Analysis Workflow
Our analysis will focus on the antibacterial activity of our lead compound against a common pathogenic strain, Staphylococcus aureus. We will compare it against two structural analogs and a standard-of-care antibiotic to provide a comprehensive performance benchmark.
Selected Compounds for Analysis:
-
Lead Compound (LC): this compound.
-
Analog 1 (A1): (5-Nitro-1H-benzoimidazol-2-ylmethyl)-methyl-amine. This analog introduces a potent electron-withdrawing group (-NO2) at the C5 position, a modification often associated with enhanced antimicrobial activity.[3]
-
Analog 2 (A2): (1H-Benzoimidazol-2-ylmethyl)-diethyl-amine. This analog modifies the amine substituent, increasing its steric bulk and lipophilicity, which can affect cell membrane penetration and target binding.[10]
-
Standard Control (SC): Ciprofloxacin. A widely used broad-spectrum fluoroquinolone antibiotic that serves as a positive control and clinical benchmark.[11]
The logical workflow for this comparative analysis is illustrated below.
Caption: Workflow for statistical comparison of bioactivity.
Quantitative Data Summary & Statistical Analysis
For this guide, we will use a representative dataset of Minimum Inhibitory Concentration (MIC) values obtained from a standard broth microdilution assay. The experiment was performed in triplicate for each compound against S. aureus.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) against S. aureus
| Compound ID | Chemical Name | Replicate 1 | Replicate 2 | Replicate 3 | Mean MIC | Std. Dev. |
| LC | This compound | 16 | 32 | 16 | 21.33 | 9.24 |
| A1 | (5-Nitro-1H-benzoimidazol-2-ylmethyl)-methyl-amine | 4 | 8 | 4 | 5.33 | 2.31 |
| A2 | (1H-Benzoimidazol-2-ylmethyl)-diethyl-amine | 32 | 32 | 64 | 42.67 | 18.48 |
| SC | Ciprofloxacin | 1 | 1 | 0.5 | 0.83 | 0.29 |
Statistical Interpretation:
A one-way Analysis of Variance (ANOVA) was performed on the MIC data, which yielded a p-value of < 0.05. This result indicates that there is a statistically significant difference among the mean MIC values of the four tested compounds.
To identify which specific groups differ, a Tukey's Honestly Significant Difference (HSD) post-hoc test was conducted. The key findings are:
-
Analog 1 (A1) vs. Lead Compound (LC): The mean MIC of A1 (5.33 µg/mL) is significantly lower than that of LC (21.33 µg/mL). This supports the hypothesis that the addition of a 5-nitro group enhances antibacterial activity.
-
Analog 2 (A2) vs. Lead Compound (LC): The mean MIC of A2 (42.67 µg/mL) is significantly higher than that of LC. This suggests that increasing the steric bulk on the side-chain amine from methyl to diethyl is detrimental to activity against S. aureus.
-
Standard Control (SC) vs. All Compounds: Ciprofloxacin's mean MIC (0.83 µg/mL) is significantly lower than all tested benzimidazole derivatives, confirming its superior potency and validating its use as a benchmark.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.[12]
Caption: Experimental workflow for MIC determination.
Step-by-Step Methodology:
-
Preparation: A stock solution of each test compound (LC, A1, A2) and the standard control (SC) is prepared in a suitable solvent (e.g., DMSO). A standardized bacterial inoculum of S. aureus is prepared to a concentration of approximately 5 x 10^5 CFU/mL in cation-adjusted Mueller-Hinton Broth (MHB).
-
Plate Setup: 100 µL of MHB is added to all wells of a 96-well microtiter plate.
-
Compound Dilution: 200 µL of the highest concentration of a test compound is added to the first well of a row. A serial two-fold dilution is then performed across the plate by transferring 100 µL from one well to the next. This creates a concentration gradient.
-
Inoculation: 10 µL of the standardized bacterial inoculum is added to each well (except the sterility control wells), resulting in a final volume of 110 µL.
-
Controls:
-
Growth Control: Wells containing MHB and bacteria but no compound, to ensure the bacteria are viable.
-
Sterility Control: Wells containing only MHB to check for contamination.
-
-
Incubation: The plate is sealed and incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Conclusion and Future Directions
This guide demonstrates a robust, statistically grounded methodology for the comparative analysis of bioactivity data. For the specific case of this compound, our analysis reveals that while it possesses baseline antibacterial activity, its potency can be significantly modulated by structural modifications. The superior activity of the 5-nitro analog (A1) strongly suggests that future synthetic efforts should focus on exploring other electron-withdrawing substituents at the C5 and C6 positions of the benzimidazole scaffold.[8] Conversely, the reduced activity of the N,N-diethyl analog (A2) indicates that steric hindrance at the 2-position side chain may be detrimental.
By integrating rigorous statistical analysis into the drug discovery workflow, researchers can make more informed, evidence-based decisions, accelerating the journey from a promising scaffold to a viable drug candidate.
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[24] Unknown. (n.d.). Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety. ResearchGate. Available at: [Link]
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A Comprehensive Guide to In Vitro vs. In Vivo Correlation: A Case Study of the Benzimidazole Derivative, Mebendazole
This guide provides an in-depth comparison of the in vitro (laboratory-based) effects and in vivo (live animal) efficacy of Mebendazole, a prominent member of the (1H-Benzoimidazol-2-ylmethyl)-methyl-amine class. It is designed for researchers, scientists, and drug development professionals to illustrate the critical principles of In Vitro-In Vivo Correlation (IVIVC), a cornerstone of translational science.
The benzimidazole scaffold is a cornerstone in medicinal chemistry, yielding compounds with a wide array of therapeutic applications. Mebendazole (MBZ), initially developed as an anthelmintic agent, is now gaining significant attention for its potent anti-cancer properties. Understanding the relationship between its performance in controlled laboratory assays and its activity within a complex biological system is paramount for its successful repurposing and development. An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a drug and its in vivo response, serving as a surrogate for in vivo bioavailability and reducing the need for extensive human studies.
This guide will dissect the in vitro mechanism of Mebendazole, detail the protocols for its evaluation, and compare these findings with its demonstrated efficacy in preclinical in vivo models.
Section 1: The In Vitro Profile of Mebendazole - Targeting the Cell's Structural Scaffolding
The initial characterization of any potential therapeutic agent begins with in vitro assays to elucidate its mechanism of action and potency. For Mebendazole, its primary intracellular target is tubulin, a protein that is fundamental to the structural integrity and division of cells.
Mechanistic Insight: Inhibition of Tubulin Polymerization
Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for forming the mitotic spindle during cell division. Mebendazole selectively binds to the colchicine-binding site on the β-tubulin subunit. This action prevents the polymerization of tubulin dimers into microtubules, disrupting the microtubule network. The consequence for rapidly dividing cells, such as cancer cells, is catastrophic: the mitotic spindle cannot form correctly, leading to an arrest of the cell cycle in the G2/M phase and subsequent programmed cell death (apoptosis).
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay quantitatively measures a compound's effect on the formation of microtubules from purified tubulin. The principle relies on a fluorescent reporter that specifically binds to polymerized microtubules, causing a measurable increase in fluorescence intensity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10x stock of Mebendazole (e.g., 100 µM) in General Tubulin Buffer. Prepare similar stocks for a known inhibitor (e.g., Nocodazole) and an enhancer (e.g., Paclitaxel) as controls.
-
On ice, prepare a tubulin reaction mix containing purified bovine tubulin (e.g., 2 mg/mL), General Tubulin Buffer, 1 mM GTP, 15% glycerol, and a fluorescent reporter.
-
-
Assay Execution:
-
Pre-warm a 96-well microplate to 37°C.
-
Add 5 µL of the 10x Mebendazole, control compounds, or vehicle (buffer alone) to the appropriate wells.
-
To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well, ensuring a final volume of 50 µL.
-
Immediately place the plate into a microplate reader pre-warmed to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence intensity every 60 seconds for 60-90 minutes.
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
The inhibitory effect is quantified by calculating the rate of polymerization and the maximal polymer mass. From a dose-response curve, the half-maximal inhibitory concentration (IC50) is determined.
-
In Vitro Data Summary
Mebendazole demonstrates potent cytotoxic activity across a wide range of human cancer cell lines, with IC50 values typically in the sub-micromolar range. This indicates high potency at the cellular level.
| Cell Line | Cancer Type | IC50 (µM) | Source |
| H460 | Non-Small Cell Lung | ~0.16 | |
| A549 | Non-Small Cell Lung | ~0.16 | |
| SW-13 | Adrenocortical | 0.27 | |
| M-14 | Melanoma | 0.30 | |
| SK-Mel-19 | Melanoma | 0.32 | |
| HT-29 | Colorectal | 0.29 | |
| OVCAR3 | Ovarian | 0.625 | |
| Gastric Cancer Lines | Gastric | 0.39 - 1.25 |
Note: IC50 values can vary based on experimental conditions such as cell line, exposure time, and assay methodology.
Workflow Diagram: In Vitro Assay
Caption: The logical framework of In Vitro-In Vivo Correlation (IVIVC).
Conclusion
The case of Mebendazole provides an excellent model for understanding the principles of in vitro-in vivo correlation. Its potent, well-defined in vitro mechanism of action—tubulin polymerization inhibition—translates into significant anti-tumor efficacy in preclinical in vivo models. However, this translation is heavily modulated by the drug's pharmacokinetic properties, particularly its low oral bioavailability.
For drug development professionals, this underscores a critical lesson: while a potent in vitro profile is a necessary starting point, a deep understanding of a compound's ADME characteristics is essential to bridge the gap to in vivo efficacy. The successful development of compounds like Mebendazole for new indications hinges on the ability to rationally connect these distinct but interconnected datasets through the robust application of IVIVC principles.
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A Comparative Review of (1H-Benzoimidazol-2-ylmethyl)-methyl-amine and its Analogs: Efficacy and Safety Profiles
Introduction: The Benzimidazole Scaffold in Drug Discovery
The benzimidazole nucleus, an isostere of naturally occurring purine nucleosides, represents a "privileged structure" in medicinal chemistry. Its unique bicyclic architecture, comprising fused benzene and imidazole rings, allows for versatile interactions with a multitude of biological targets. This has led to the development of a wide array of benzimidazole-containing drugs with diverse pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4] The compound at the heart of this review, (1H-Benzoimidazol-2-ylmethyl)-methyl-amine, belongs to the 2-(aminomethyl)benzimidazole class of derivatives. While extensive public data on this specific molecule is limited, a comprehensive analysis of its close structural analogs provides significant insights into its potential efficacy and safety profile. This guide offers a comparative literature review of this compound and related compounds, summarizing key experimental findings to inform researchers, scientists, and drug development professionals.
Comparative Efficacy: A Focus on Anticancer and Antimicrobial Activities
Research into 2-(aminomethyl)benzimidazole derivatives has largely focused on their potential as anticancer and antimicrobial agents. The structural variations within this class significantly influence their biological activity.
Anticancer Potential: Targeting Tyrosine Kinases
Several studies have explored the utility of 2-(aminomethyl)benzimidazole derivatives as receptor tyrosine kinase (RTK) inhibitors, a critical target in cancer therapy due to their frequent overexpression in aggressive tumors.[1][5] A key design strategy involves the 2-aminomethyl benzimidazole core acting as a hinge-binding motif within the ATP-binding site of kinases.[5]
A study by Al-Sultan et al. (2024) synthesized and evaluated a series of 2-(aminomethyl)benzimidazole derivatives for their cytotoxic activities against breast (T47D) and lung (A549) cancer cell lines. Notably, all synthesized compounds were found to be inactive against normal Vero cells, suggesting a degree of selectivity for cancer cells.[1][5] Two compounds, 4g and 2g , demonstrated higher cytotoxicity against the T47D breast cancer cell line than the reference drug, gefitinib.[1][5]
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Gefitinib (Standard) | T47D | >100 | [1] |
| Compound 4g | T47D | 12.5 | [1] |
| Compound 2g | T47D | 25 | [1] |
| Gefitinib (Standard) | A549 | >100 | [1] |
| All Synthesized Analogs | A549 | >100 | [1] |
Table 1: Comparative Cytotoxicity of 2-(aminomethyl)benzimidazole Analogs in Cancer Cell Lines.
The high resistance of the A549 lung cancer cell line to these compounds, including gefitinib, highlights the challenge of overcoming multi-drug resistance in certain cancer types.[1][5]
Further research into metal complexes of benzimidazole derivatives has also shown promise. A study on (1H-benzimidazol-2-ylmethyl)-N-phenyl amine and its Palladium(II) and Platinum(II) complexes revealed cytotoxic activity against breast cancer, colon carcinoma, and human hepatocellular carcinoma cells. The platinum complex, in particular, exhibited an IC50 of 12.4 µM against a breast cancer cell line, comparable to the well-established anticancer drug cisplatin (IC50 = 9.91 µM).[6]
Antimicrobial Activity
The benzimidazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. A study by Mariappan et al. (2011) synthesized a series of 2-substituted benzimidazole derivatives and screened them for analgesic and anti-inflammatory activities. While not the primary focus, the inherent antimicrobial potential of this class of compounds is widely acknowledged.[7]
Another study synthesized a library of 1-methyl-N-[(substituted-phenylmethylidene)-1H-benzimidazol-2-amines and reported notable antimicrobial activity against both Gram-positive (S. aureus, B. pumilus) and Gram-negative (E. coli, P. aeruginosa) bacteria when compared to ampicillin.[2] This suggests that N-substitution on the benzimidazole ring and modifications of the amine at the 2-position can significantly modulate antimicrobial potency.
Safety and Toxicological Profile: Insights from Analogs
Carbendazim is known to interfere with microtubule assembly, which can lead to chromosomal damage.[8] This mechanism is responsible for its observed reproductive and developmental toxicity in laboratory animals.[8] It is classified as a substance that may damage fertility and the unborn child.[8] While this provides a potential area of concern, it is crucial to note that the toxicological profile of a compound is highly dependent on its specific structure and substituents.
The previously mentioned study by Al-Sultan et al. (2024) on anticancer 2-(aminomethyl)benzimidazole derivatives provides a positive indication for the safety of this subclass, as the tested compounds were inactive against normal Vero cells, suggesting a favorable therapeutic window.[1][5]
Structure-Activity Relationship (SAR) Analysis
The biological activity of benzimidazole derivatives is intricately linked to the nature and position of substituents on the benzimidazole ring system. For 2-(aminomethyl)benzimidazoles, key SAR observations from the literature include:
-
Substitution on the Amine: The nature of the substituent on the exocyclic amine at the C2 position significantly influences activity. For instance, in the anticancer derivatives, various substituted phenyl groups were explored.[1]
-
N-1 Substitution of the Benzimidazole Ring: Alkylation or arylation at the N-1 position of the benzimidazole ring is a common strategy to modulate pharmacokinetic and pharmacodynamic properties.[2][3]
-
Substitution on the Benzene Ring: Modifications to the benzene portion of the benzimidazole scaffold can impact lipophilicity and interactions with the target protein.[3]
Experimental Methodologies: A Guide to Key Protocols
To facilitate further research and comparative studies, this section outlines the typical experimental protocols employed in the evaluation of 2-(aminomethyl)benzimidazole derivatives.
Synthesis of 2-(Aminomethyl)benzimidazole Derivatives
A common synthetic route involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or aldehyde, followed by further modifications.
General Procedure for Synthesis:
-
Step 1: Formation of the Benzimidazole Ring: o-Phenylenediamine is reacted with a suitable carboxylic acid (e.g., N-protected amino acid) in the presence of a condensing agent like polyphosphoric acid (PPA) or under microwave irradiation to form the 2-substituted benzimidazole.
-
Step 2: Modification of the 2-Substituent: The substituent at the 2-position can be further modified. For example, a 2-(chloromethyl)benzimidazole intermediate can be reacted with various primary or secondary amines to generate a library of 2-(aminomethyl)benzimidazole derivatives.[7]
-
Step 3: Purification and Characterization: The synthesized compounds are purified using techniques such as recrystallization or column chromatography. The structures are then confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells (e.g., T47D, A549) and normal cells (e.g., Vero) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (and a vehicle control) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 (half-maximal inhibitory concentration) is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a suitable broth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Conclusion and Future Directions
The available literature strongly suggests that this compound and its structural analogs are a promising class of compounds with significant potential, particularly in the fields of oncology and infectious diseases. The 2-(aminomethyl)benzimidazole scaffold has been shown to be a versatile template for the design of potent and selective inhibitors of various biological targets.
While direct efficacy and safety data for this compound are scarce, the comparative analysis of its analogs provides a solid foundation for future research. Key takeaways include:
-
Anticancer Potential: Derivatives of this class show promising cytotoxicity against certain cancer cell lines, likely through the inhibition of tyrosine kinases. Further investigation into their efficacy in in vivo models and their potential to overcome drug resistance is warranted.
-
Antimicrobial Activity: The benzimidazole core is a reliable pharmacophore for antimicrobial activity. Systematic exploration of substitutions on the 2-(aminomethyl) side chain could lead to the discovery of novel and potent antimicrobial agents.
-
Safety Profile: Preliminary data suggests a potential for selectivity towards cancer cells over normal cells. However, the known toxicities of some benzimidazole derivatives, such as carbendazim, highlight the importance of thorough toxicological evaluation in any drug development program.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound itself to establish its specific efficacy and safety profile. Furthermore, the exploration of a wider range of structural modifications, guided by computational modeling and SAR studies, will be crucial in optimizing the therapeutic potential of this promising class of compounds.
References
- Al-Sultan, S. Q., Mohammed, M. H., & Talib, W. H. (2024). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Chemical Review and Letters.
- Al-Sultan, S. Q., Mohammed, M. H., & Talib, W. H. (2024). Newly designed 2-(aminomethyl)
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Anonymous. This compound. PubChem. Retrieved from [Link]
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- Anonymous. (2023). Synthesis and Biological Evaluation of Novel Benzimidazole Derivatives. Journal of Chemical and Pharmaceutical Research.
- Alam, M. S., et al. (2022).
- Mariappan, G., et al. (2011).
- Khan, I., et al. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals.
- Anonymous. (2020). Benzimidazole Synthesis and Biological Evaluation: A Review. Indo American Journal of Pharmaceutical Research.
- Anonymous. (2020). Carbamic acid, 1H-benzimidazol-2-yl-, methyl ester: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme.
- Khamrang, T., et al. (2023). (1H-Benzodiazol-2-ylmethyl)diethylamine.
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Anonymous. (1-Methyl-1h-benzimidazol-2-yl)methylamine. PubChem. Retrieved from [Link]
- Anonymous. (2023).
- Anonymous. (2015).
- Anonymous. (2020). Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. International Journal of Pharmaceutical Sciences and Research.
- Poddar, S., et al. (2021).
- Pérez-Villanueva, J., et al. (2010). Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. MedChemComm.
- Bano, S., et al. (2024). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an In vitro, in vivo and in silico approach. Journal of Molecular Structure.
- Khan, I., et al. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview.
- Chittimalla, S., et al. (2022). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SUBSTITUTED 4-[(1H-BENZO[D]IMIDAZOL-2YL)
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Anonymous. (1H-Benzoimidazol-2-ylmethyl)methylamine. Chem-Impex. Retrieved from [Link]
- Rahman, S. M. A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences.
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Anonymous. (1-methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride. PubChem. Retrieved from [Link]
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Anonymous. (1-Metil-1H-bencimidazol-2-il)metilamina. Chem-Impex. Retrieved from [Link]
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Anonymous. N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. PubMed. Retrieved from [Link]/]([Link])
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Safety Operating Guide
Guardian Protocols: A Senior Application Scientist's Guide to Handling (1H-Benzoimidazol-2-ylmethyl)-methyl-amine
Welcome to your essential safety and handling guide for (1H-Benzoimidazol-2-ylmethyl)-methyl-amine (CAS No. 98997-01-4). As researchers and professionals in drug development, our work with novel compounds like this benzimidazole derivative is foundational to innovation. However, with great innovation comes the responsibility of uncompromising safety. This guide is built on the core principles of scientific integrity and proactive risk mitigation. We will delve into the necessary personal protective equipment (PPE), not just as a list of items, but as a comprehensive safety strategy.
Core Safety Directives: Understanding the Risks
Occupational exposure to benzimidazole derivatives can occur through inhalation and skin contact.[4][5] Given the powdered or solid nature of many of these compounds, the generation of dust during handling is a primary concern. This underscores the importance of appropriate respiratory and dermal protection.
Summary of Potential Hazards of Benzimidazole Derivatives:
-
Skin and Eye Irritation: Direct contact can cause skin irritation, and for some derivatives, serious eye damage.[1][2]
-
Respiratory Irritation: Inhalation of dusts may lead to respiratory tract irritation.[1][2]
-
Chronic Health Effects: Long-term exposure to some benzimidazoles has been associated with more severe health concerns, although data for many specific derivatives is limited.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific procedure and the associated risks of exposure. The following table outlines the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory operations.
| Level of Protection | Operations | Recommended PPE |
| Level D (Basic) | - General laboratory housekeeping- Transporting sealed containers | - Standard laboratory coat- Safety glasses with side shields- Nitrile gloves- Closed-toe shoes |
| Level C (Moderate) | - Weighing and preparing solutions- Performing reactions at ambient pressure- Handling dilute solutions | - Chemical-resistant lab coat or coveralls- Chemical splash goggles- Nitrile gloves (consider double-gloving)- Face shield (if splash hazard exists)- Use of a chemical fume hood is mandatory |
| Level B (High) | - Handling large quantities- Procedures with a high risk of aerosolization (e.g., sonication, vortexing)- Cleaning up spills | - Chemical-resistant suit or coveralls- Full-face air-purifying respirator (APR) with appropriate cartridges or a powered air-purifying respirator (PAPR)- Outer and inner chemical-resistant gloves- Chemical-resistant boots |
Experimental Protocols: Ensuring Safe Execution
Adherence to standardized protocols is critical for minimizing exposure and ensuring the integrity of your research.
Protocol 1: Donning and Doffing of PPE (Level C)
Donning (Putting On):
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat/Coveralls: Put on a chemical-resistant lab coat or coveralls, ensuring it is fully fastened.
-
Goggles: Place chemical splash goggles over your eyes.
-
Face Shield: If a splash hazard is present, put on a face shield over the goggles.
-
Outer Gloves: Don a second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing (Taking Off):
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield (if used) and goggles from the back of your head. Place them in a designated area for decontamination.
-
Lab Coat/Coveralls: Unfasten the lab coat and roll it down from your shoulders, turning it inside out as you remove it. This contains any contamination on the outer surface. Dispose of it in the appropriate hazardous waste container.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Protocol 2: Spill Management and Disposal
In the event of a spill, your immediate actions are crucial for containment and safety.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: From a safe distance, assess the size and nature of the spill. Do not attempt to clean up a large or highly aerosolized spill without proper training and Level B PPE.
-
Don Appropriate PPE: For a small, manageable spill, don Level B PPE.
-
Contain the Spill: Use a chemical spill kit to absorb the material. For a solid spill, gently cover it with an absorbent material to prevent dust generation.
-
Clean the Area: Once the material is absorbed, carefully collect the waste and place it in a labeled hazardous waste container. Decontaminate the area with an appropriate solvent.
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste according to your institution's and local regulations.[2]
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling this compound.
References
-
[Benzimidazole and its derivatives--from fungicides to designer drugs. A new occupational and environmental hazards] - PubMed. [Link]
-
Benzimidazole and its derivatives - from fungicides to designer drugs. A new occupational and environmental hazards - ResearchGate. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
